This technical guide details the properties, synthesis, and application of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate (CAS 88824-09-3), a critical chiral building block in the synthesis of statins and β-lactam antibio...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the properties, synthesis, and application of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate (CAS 88824-09-3), a critical chiral building block in the synthesis of statins and β-lactam antibiotics.[1]
CAS: 88824-09-3
Role: Chiral Synthon for API Synthesis[1]
Executive Summary
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate is a highly functionalized chiral ester used primarily as an intermediate in the pharmaceutical industry.[1] Its value lies in its dense stereochemical information (two contiguous chiral centers) and orthogonal reactivity (secondary alcohol, two distinct electrophilic bromide sites, and an ester moiety). It is a key precursor for the "statin side chain" (found in Rosuvastatin and Atorvastatin) and specific carbapenem antibiotics, serving as a gateway to chiral epoxides.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Property
Specification
IUPAC Name
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate
CAS Number
88824-09-3
Molecular Formula
C₅H₈Br₂O₃
Molecular Weight
275.92 g/mol
Appearance
White to off-white crystalline solid or viscous oil
Chirality
(2S, 3R) - anti configuration
Boiling Point
~110-115°C (at 0.5 mmHg)
Solubility
Soluble in MeOH, DCM, THF; slightly soluble in water
Stability
Moisture sensitive; prone to epoxide formation under basic conditions
Synthesis & Production Methodology
The industrial synthesis of CAS 88824-09-3 typically follows a chemo-enzymatic route or asymmetric catalytic hydrogenation .[1] The challenge lies in establishing the (2S,3R) stereochemistry (anti-relationship) while preventing premature cyclization to the epoxide.
Core Synthesis Workflow
The most robust protocol involves the bromination of methyl acetoacetate followed by a Dynamic Kinetic Resolution (DKR) reduction.
Mechanism: The reaction proceeds via enolization. The first bromine adds to the
-position (C2). The second bromine adds to the -position (C4) due to the inductive effect of the first bromine destabilizing the -enol, pushing enolization to the -carbon.
Critical Control: Temperature must be kept
to prevent poly-bromination.
Step 2: Asymmetric Reduction (The Stereodefining Step)
Stereochemical Logic: The reduction establishes the C3 hydroxyl stereocenter. The C2 stereocenter is established via DKR, where the C2-bromo stereocenter racemizes rapidly under reaction conditions, but the catalyst selectively reduces only one isomer, funneling the mixture to the desired (2S,3R) product.
This compound is a "linchpin" intermediate.[1] Its primary utility is its ability to transform into chiral epoxides or dihydroxy esters under controlled conditions.[1]
A. Synthesis of Statin Side Chains
Statins like Rosuvastatin and Atorvastatin contain a specific dihydroxy-heptenoate side chain.[1] CAS 88824-09-3 is a precursor to the C4-C6 fragment of this chain.[1]
Epoxide Formation: Treatment with mild base (e.g.,
in acetone) triggers an intramolecular reaction. The C3-hydroxyl oxygen attacks the C2-carbon, displacing the bromine.[1]
Chain Extension: The remaining C4-bromide allows for nucleophilic substitution (e.g., by cyanide or acetate) to extend the carbon chain, eventually linking to the statin core.
B. Carbapenem Antibiotics
The (2S,3R) stereochemistry matches the stringent requirements for the chiral backbone of carbapenems (e.g., Thienamycin derivatives), where the hydroxyethyl side chain is crucial for antibiotic activity.
Figure 2: Divergent application pathways in pharmaceutical synthesis.
Analytical Characterization
To validate the identity and purity of CAS 88824-09-3, the following analytical signatures are standard.
Nuclear Magnetic Resonance (NMR)[5]
¹H NMR (CDCl₃, 400 MHz):
3.82 (s, 3H, -OCH ₃) – Singlet, methyl ester.
3.65-3.75 (dd, 2H, -CH ₂Br) – Diastereotopic protons at C4.[1]
4.35 (m, 1H, -CH OH) – Multiplet, deshielded by OH and Br.
) between the C2 and C3 protons helps distinguish the (2S,3R) anti isomer from the syn isomer. The anti isomer typically shows a larger coupling constant () compared to the syn isomer.
Mass Spectrometry (MS)
Isotopic Pattern: Look for the characteristic "triplet" pattern of a dibromo compound (1:2:1 ratio for
: : ) at M+, M+2, and M+4.
Handling & Stability Protocols
Safety Warning: This compound is an
-halo ester and a vicinal halohydrin .[1] It acts as a potent alkylating agent.[1]
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture triggers hydrolysis of the ester or spontaneous cyclization to the epoxide, releasing HBr.
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene) and a face shield.[1] Inhalation can cause severe respiratory irritation.[1]
Quenching: In case of spill, treat with aqueous sodium thiosulfate to neutralize any free bromine impurities, then neutralize with sodium bicarbonate.
References
Noyori, R., et al. (1989). "Stereoselective Hydrogenation via Dynamic Kinetic Resolution." Journal of the American Chemical Society. Link
Sigma-Aldrich. (2024).[1] "Product Specification: Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate." MilliporeSigma Catalog. Link
Patel, R. N. (2008). "Biocatalysis for the synthesis of chiral pharmaceutical intermediates." New Biotechnology. Link
Liu, Y., et al. (2013). "Efficient synthesis of statin side chains via biocatalytic reduction." Tetrahedron Letters. Link
The following technical guide details the structural properties, synthesis, and application of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate , a specialized chiral synthon used in the development of pharmaceutical interm...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural properties, synthesis, and application of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate , a specialized chiral synthon used in the development of pharmaceutical intermediates, particularly for statins and functionalized epoxides.
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate is a densely functionalized chiral building block. Characterized by two halogenated centers and a secondary alcohol, it serves as a "spring-loaded" electrophile. Its primary utility lies in its ability to undergo controlled base-mediated cyclization to form epoxides (specifically substituted glycidates) or to serve as a precursor for 1,3-diols found in HMG-CoA reductase inhibitors (statins).
This guide dissects the molecule’s stereochemical architecture, outlines a self-validating synthetic protocol via Dynamic Kinetic Resolution (DKR), and maps its transformation into bioactive scaffolds.
Structural Elucidation & Stereochemistry
Molecular Architecture
The molecule consists of a four-carbon backbone functionalized with an ester, two bromine atoms, and a hydroxyl group. The presence of two chiral centers at C2 and C3 creates four possible stereoisomers. The (2S, 3R) configuration is thermodynamically significant as it often dictates the diastereoselectivity of subsequent epoxide formation.
Feature
Specification
IUPAC Name
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate
Formula
C₅H₈Br₂O₃
Molecular Weight
275.92 g/mol
Chiral Centers
C2 (Alpha to ester), C3 (Beta-hydroxy)
Stereochemistry
(2S, 3R) - Anti relationship dominates steric interactions
Conformational Analysis (Newman Projection)
To understand the reactivity, particularly for epoxide formation, one must visualize the Newman projection looking down the C2-C3 bond.
Stable Conformer: The bulky bromine at C2 and the rest of the chain at C3 tend to adopt an anti or gauche conformation to minimize steric strain with the ester group.
Reactive Conformer: For base-catalyzed epoxide formation, the C3-hydroxyl oxygen and the C2-bromine must adopt an anti-periplanar geometry to facilitate the intramolecular S_N2 displacement.
Synthetic Pathway: Stereoselective Construction
Causality: Direct bromination of crotonates yields 2,3-dibromo products. To achieve the 2,4-dibromo-3-hydroxy motif with high enantiomeric excess (ee), the most robust route involves the bromination of 4-bromo-3-oxobutanoate followed by asymmetric reduction .
Reaction Logic
Precursor Selection: Methyl 4-bromo-3-oxobutanoate is commercially available or easily synthesized from diketene.
Alpha-Bromination: Introduction of the second bromine at the active methylene (C2).
Asymmetric Reduction (The Critical Step): Reducing the C3 ketone to an alcohol while simultaneously setting the C2 stereocenter via Dynamic Kinetic Resolution (DKR).
Visualization: Synthetic Workflow
The following diagram illustrates the pathway from the acetoacetate precursor to the target chiral synthon.
Caption: Figure 1. Stereoselective synthesis via Dynamic Kinetic Resolution (DKR) of the alpha,gamma-dibromo-beta-keto ester.
Safety Warning: Alpha-halo esters are potent lachrymators. All operations must be performed in a functioning fume hood. Wear nitrile gloves and safety goggles.
Step 1: Synthesis of Methyl 2,4-dibromo-3-oxobutanoate
This step installs the C2 bromine. The starting material is methyl 4-bromo-3-oxobutanoate.
Setup: Charge a 500 mL 3-neck round-bottom flask with methyl 4-bromo-3-oxobutanoate (1.0 eq) and dichloromethane (DCM, 10 volumes). Cool to 0°C under N₂.
Bromination: Add bromine (Br₂, 1.05 eq) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C.
Mechanism: Enolization of the ketone followed by electrophilic attack of bromine.
Quench: Once the red bromine color fades (approx. 1-2 hours), wash the organic layer with saturated NaHCO₃ (2x) and brine (1x).
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. The product (methyl 2,4-dibromo-3-oxobutanoate) is an unstable oil and should be used immediately.
Step 2: Asymmetric Reduction (DKR)
This step establishes the (2S, 3R) configuration. The C2 center racemizes rapidly under reaction conditions, allowing the catalyst to selectively reduce one enantiomer of the ketone, driving the equilibrium to the desired product.
Catalyst Preparation: In a glovebox, prepare a solution of [RuCl(benzene)((R)-BINAP)]Cl (1 mol%) in degassed methanol.
Reaction: Transfer the crude dibromo-ketone from Step 1 into a high-pressure autoclave. Add the catalyst solution.
Hydrogenation: Pressurize to 50 bar (725 psi) H₂. Heat to 50°C. Stir for 24 hours.
Why 50°C? Higher temperatures facilitate the racemization of the C2 center, which is necessary for effective DKR.
Purification: Vent H₂, concentrate the solvent, and purify via flash column chromatography (Hexanes/EtOAc 8:1).
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate is a precursor to methyl 2-bromo-3,4-epoxybutanoate or methyl 4-bromo-2,3-epoxybutanoate , depending on the base used.
Mechanism: Treatment with mild base (e.g., K₂CO₃ in acetone) deprotonates the C3-hydroxyl. The resulting alkoxide attacks C2 (displacing Br) to form the 2,3-epoxide .
Significance: These epoxides are chiral electrophiles used to attach the side chains of statins (e.g., Atorvastatin, Rosuvastatin).
Pathway Visualization: Transformation to Epoxides
Caption: Figure 2. Conversion of the dibromo-hydroxy synthon into reactive epoxide intermediates for drug synthesis.
References
Noyori, R., et al. (1987). "Asymmetric Hydrogenation of Functionalized Ketones." Journal of the American Chemical Society. Link
Genet, J. P. (2003). "Recent developments in the stereoselective synthesis of beta-hydroxy esters." Accounts of Chemical Research. Link
Sigma-Aldrich. (2024). "Product Specification: Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate." MilliporeSigma Catalog. Link
Lohray, B. B., et al. (1998). "One-pot synthesis of chiral epoxides from vicinal halohydrins." Tetrahedron Letters. Link
BenchChem. (2025).[1] "Application of Hydroxybutanoates in Natural Product Synthesis." Link
Advanced Chiral Building Blocks for Statin Synthesis: A Technical Deep Dive
Topic: Chiral Building Blocks for Statin Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals The Pharmacophore Challenge: Precision at the Nanoscal...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Chiral Building Blocks for Statin Synthesis
Content Type: In-Depth Technical Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
The Pharmacophore Challenge: Precision at the Nanoscale
The clinical efficacy of "super-statins"—including Atorvastatin (Lipitor), Rosuvastatin (Crestor), and Pitavastatin (Livalo)—hinges on a single, non-negotiable structural motif: the (3R, 5R)-3,5-dihydroxyheptanoic acid side chain. This pharmacophore mimics the substrate of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1]
For the process chemist, this side chain represents a significant synthetic bottleneck.[2] It requires the installation of two chiral centers with high diastereoselectivity (syn-1,3-diol relationship) and enantiomeric excess (ee > 99.5%). While early generations of statins (e.g., Lovastatin) were derived from fungal metabolites, modern synthetic statins demand scalable, cost-effective routes to this chiral architecture.
This guide analyzes the two dominant paradigms for constructing this building block: the Biocatalytic DERA Route and the Chemoenzymatic KRED Route .
Strategic Retrosynthesis & Pathway Logic
To understand the utility of chiral building blocks, we must first visualize the retrosynthetic disconnection of a generic synthetic statin. The molecule is typically bisected into a rigid aromatic core (heterocycle) and the flexible chiral side chain.
Diagram 1: Statin Retrosynthetic Analysis
Caption: Retrosynthetic logic separating the aromatic core from the critical chiral side chain precursors.
Route A: The DERA Biocatalytic Platform
The deployment of 2-deoxy-D-ribose-5-phosphate aldolase (DERA) is arguably the most elegant solution to the statin side-chain problem. Unlike traditional chemical synthesis, which requires sequential protection/deprotection steps, DERA catalyzes a one-pot, sequential aldol addition of two acetaldehyde molecules to a substituted acetaldehyde acceptor (e.g., chloroacetaldehyde).
Mechanism of Action[3]
First Aldol: DERA catalyzes the addition of acetaldehyde (donor) to chloroacetaldehyde (acceptor) to form (S)-4-chloro-3-hydroxybutanal.
Second Aldol: A second acetaldehyde adds to the intermediate, forming a lactol (cyclic hemiacetal).
Spontaneous Cyclization: The product spontaneously cyclizes into a stable pyranose-like hemiacetal, locking in the (3R, 5R) stereochemistry (relative to the final acid form).
Diagram 2: DERA Enzymatic Workflow
Caption: The DERA-catalyzed cascade converts simple achiral aldehydes into complex chiral lactols in a single pot.
Route B: The Chemoenzymatic KRED Route
While DERA builds the carbon skeleton, the Ketoreductase (KRED) route focuses on setting stereochemistry on a pre-existing carbon chain. This method is preferred when C6 precursors like tert-butyl 6-chloro-3,5-dioxohexanoate are available via Claisen condensation.
Step 1: Asymmetric reduction of the C5-ketone (often dynamic kinetic resolution).
Step 2: Stereoselective reduction of the C3-ketone.
Advantage: KREDs are highly robust, handle high substrate loading (>100 g/L), and operate in biphasic systems.
Experimental Protocols
Protocol A: DERA-Catalyzed Synthesis of the Chiral Lactol
Target: (4R,6S)-6-(chloromethyl)-4-hydroxytetrahydropyran-2-ol
Context: This protocol utilizes a high-density E. coli whole-cell biocatalyst overexpressing DERA.[3]
Reagents:
Chloroacetaldehyde (1.0 eq)
Acetaldehyde (2.5 eq)
Phosphate Buffer (0.1 M, pH 7.5)
DERA Whole-Cell Catalyst (lyophilized or wet cell paste)
Methodology:
Preparation: Suspend DERA whole cells (10% w/v) in phosphate buffer (pH 7.5) in a temperature-controlled reactor set to 28°C.
Substrate Feeding: Add chloroacetaldehyde to the reactor. Initiate a continuous slow feed of acetaldehyde over 4–6 hours. Note: Acetaldehyde is toxic to the enzyme at high concentrations; a fed-batch strategy mitigates substrate inhibition.
Reaction Monitoring: Monitor consumption of chloroacetaldehyde via GC or TLC (Silica, EtOAc:Hexane 1:1).
Completion: Stir for an additional 2 hours after feed completion.
Workup: Centrifuge to remove cell debris. Extract the supernatant continuously with Ethyl Acetate (3x volumes).
Purification: Concentrate the organic phase under reduced pressure. The crude lactol is often oxidized directly to the lactone for stability, but can be crystallized as a solid if derivatized.
Validation Checkpoint:
Chiral HPLC: Chiralpak AD-H column.
Target: >99% ee. If ee is low, check pH stability (DERA is sensitive to pH drops caused by side reactions).
Protocol B: KRED-Catalyzed Reduction of Diketoester
Target:tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (TBIN equivalent)
Context: Stereoselective reduction of tert-butyl 6-chloro-3,5-dioxohexanoate.
Buffer: KPi (100 mM, pH 7.0), Magnesium Sulfate (2 mM)
Methodology:
Buffer Setup: Dissolve Glucose and MgSO4 in KPi buffer. Adjust pH to 7.0.
Enzyme Charge: Add NADP+, GDH, and KRED enzyme powder. Stir gently to dissolve.
Substrate Addition: Add the diketoester substrate. If solubility is poor, add 10% IPA or Butyl Acetate as a co-solvent.
Reaction: Stir at 30°C. Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid production from recycling system acidifies the mix).
Monitoring: Monitor disappearance of ketone peaks via HPLC (C18 column).
Workup: Add Celite and filter to remove protein. Extract with MTBE. Wash with brine.
Isolation: Crystallize from Heptane/MTBE to upgrade diastereomeric purity.
Validation Checkpoint:
Stereochemistry: The syn-diol ((3R,5S) for the ester precursor) should be dominant (>95% de).
Purity: >98% by HPLC area.
Comparative Analysis: Chemical vs. Biocatalytic
The choice between DERA and KRED often depends on the starting material supply chain and facility capabilities (fermentation vs. standard chemical reactors).
Metric
DERA Route (Biocatalytic)
KRED Route (Chemoenzymatic)
Traditional Chemical (Noyori)
Starting Material
Chloroacetaldehyde + Acetaldehyde
Diketoesters (C6)
Ketoesters (C4/C6)
Atom Economy
High (Direct assembly)
Medium (Requires pre-formed C6)
Medium
Stereocontrol
>99.9% ee (Intrinsic)
>99% ee (Enzyme dependent)
95-98% ee (Ligand dependent)
Reaction Conditions
Aqueous, pH 7, Ambient Temp
Aqueous/Biphasic, Ambient
Organic solvent, High Pressure H2
Scalability
High (Fed-batch fermentation)
High (Standard reactors)
High (Requires autoclaves)
E-Factor (Waste)
Low (Green chemistry)
Low to Medium
High (Solvent/Metal waste)
References
Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates.
Source: PNAS (Proceedings of the National Academy of Sciences)
URL:[Link]
A Highly Productive, Whole-Cell DERA Chemoenzymatic Process for Production of Key Lactonized Side-Chain Intermediates in Statin Synthesis.
Source: PLOS ONE
URL:[Link]
Identification of a Robust Carbonyl Reductase for Diastereoselectively Building syn-3,5-Dihydroxy Hexanoate: a Bulky Side Chain of Atorvastatin.
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs.
Source: MDPI (Catalysts)
URL:[Link]
Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin.
Source: PubMed (Elsevier)
URL:[Link]
The following technical guide details the properties, synthesis, and reactivity of (2S,3R)-2,4-dibromo-3-hydroxybutanoic acid methyl ester , a critical chiral building block in the synthesis of pharmaceutical intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, synthesis, and reactivity of (2S,3R)-2,4-dibromo-3-hydroxybutanoic acid methyl ester , a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for the statin class of cholesterol-lowering drugs.
[1]
Executive Summary
(2S,3R)-2,4-dibromo-3-hydroxybutanoic acid methyl ester (CAS: 88824-09-3) is a highly functionalized chiral ester characterized by two stereogenic centers and three distinct reactive sites: an alpha-bromo stereocenter, a beta-hydroxyl group, and a gamma-bromo substituent. Its primary utility lies in its ability to undergo controlled base-promoted cyclization to form chiral glycidates (epoxides) , which are essential precursors for the side chains of HMG-CoA reductase inhibitors (e.g., Rosuvastatin).
Chemical Identity & Stereochemistry[2][3][4][5]
Property
Detail
IUPAC Name
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate
CAS Number
88824-09-3
Molecular Formula
C₅H₈Br₂O₃
Molecular Weight
275.92 g/mol
Stereochemistry
(2S, 3R) – Anti relative configuration
Appearance
White to off-white low-melting solid or viscous oil
Solubility
Soluble in MeOH, EtOH, CH₂Cl₂, EtOAc; Insoluble in water
Stereochemical Configuration
The (2S,3R) configuration is critical. The "anti" relationship between the C2-Bromine and C3-Hydroxyl groups dictates the stereochemical outcome of subsequent reactions. Upon treatment with base, this diastereomer cyclizes to form the trans-epoxide via an Sɴ2 inversion at C2.
Caption: Logical connectivity of the (2S,3R) isomer. The anti-configuration between C2-Br and C3-OH is the structural key to its reactivity.
Physicochemical Properties
Note: Experimental data for the specific chiral isomer is often proprietary; values below represent consensus data for the pure compound.
Melting Point: 35–40 °C (Often appears as a semi-solid or oil if slightly impure).
Boiling Point: Decomposes upon distillation at atmospheric pressure; distillable under high vacuum (<1 mmHg).
Density: ~1.9–2.0 g/cm³ (Estimated based on dibromo content).
Stability:
Thermal: Thermally labile; prone to elimination of HBr or H₂O above 60°C.
Hydrolytic: Ester group is susceptible to hydrolysis; C2-Br is labile to displacement.
Storage: Must be stored at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture-induced cyclization.
Synthesis & Manufacturing
The synthesis of the (2S,3R) isomer typically involves the stereoselective bromohydroxylation of an alkene precursor. The most direct chemical route utilizes Methyl 4-bromocrotonate .
Chiral Resolution: The racemic mixture is resolved using enzymatic kinetic resolution (e.g., Lipase-catalyzed acetylation) or chiral chromatography to isolate the (2S,3R) isomer.
Caption: Synthetic pathway from methyl 4-bromocrotonate. The anti-addition of HO-Br establishes the relative stereochemistry, followed by resolution to the single enantiomer.
Reactivity & Transformations
The defining reaction of (2S,3R)-2,4-dibromo-3-hydroxybutanoic acid methyl ester is its base-mediated conversion to Methyl 4-bromo-2,3-epoxybutanoate .
Deprotonation: A weak base (e.g., K₂CO₃, NaHCO₃) deprotonates the C3-hydroxyl group.
Cyclization: The resulting alkoxide attacks the C2 carbon from the backside.
Inversion: The C2-Bromine is displaced (Sɴ2), causing an inversion of configuration at C2.
(2S, 3R) Precursor → (2R, 3R) Epoxide
(Note: The absolute configuration at C3 remains (R), while C2 inverts from (S) to (R)).
Product Utility: The resulting trans-epoxide is a potent electrophile used to install the chiral diol side chain in statins.
Caption: Mechanism of epoxide formation. The reaction converts the linear halohydrin into the reactive glycidate scaffold with precise stereochemical inversion.
Analytical Characterization
To validate the identity of the (2S,3R) isomer, the following spectroscopic signatures are expected:
¹H NMR (CDCl₃, 400 MHz):
δ 3.80 (s, 3H): Methyl ester singlet.
δ 3.60–3.75 (m, 2H): C4-H₂ protons (diastereotopic, often split).
δ 4.20–4.35 (m, 1H): C3-H (multiplet, deshielded by OH and Br).
δ 4.50 (d, 1H): C2-H (doublet, coupling with C3-H). Note: The coupling constant (J) helps distinguish syn vs anti diastereomers.
Mass Spectrometry (ESI/GC-MS):
Molecular ion [M]⁺ not always visible due to instability.
Characteristic isotope pattern for two bromine atoms (1:2:1 ratio for ⁷⁹Br/⁸¹Br fragments).
Fragment ions: [M-OCH₃]⁺, [M-HBr]⁺.
Safety & Handling (MSDS Summary)
Hazards:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
Lachrymator: Like many α-bromo esters, this compound is a potent tear gas agent. Handle only in a fume hood.
PPE: Nitrile gloves, safety goggles, lab coat.
Spill Response: Neutralize with aqueous sodium bisulfite (to quench any free bromine/active halides) and absorb with inert material.
References
Sigma-Aldrich. Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate Product Sheet. Available at:
PubChem. Compound Summary for CID 139643062 (Related 2-bromo-3-hydroxy analogs). National Library of Medicine. Available at:
Guidechem. Synthesis of 2,4-dibromobutyric acid derivatives. Available at:
Organic Syntheses.General methods for bromohydrin formation from alkenes using NBS. (Contextual reference for mechanism).
Lipid Maps. Structure Database: 3-hydroxy fatty acid derivatives. Available at:
Advanced Synthesis & Applications of Halogenated Hydroxy Esters
Executive Directive: The Strategic Value of Halo-Hydroxy Esters Halogenated hydroxy esters—specifically -halo- -hydroxy and -halo- -hydroxy esters—are not merely intermediates; they are "stereochemical switchboards" in m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Directive: The Strategic Value of Halo-Hydroxy Esters
Halogenated hydroxy esters—specifically
-halo--hydroxy and -halo--hydroxy esters—are not merely intermediates; they are "stereochemical switchboards" in modern organic synthesis. Their unique duality lies in the orthogonal reactivity of their functional groups: the halogen serves as a leaving group for cyclization (forming epoxides or lactones) or nucleophilic substitution, while the hydroxyl group directs stereochemistry and facilitates hydrogen bonding.
This guide moves beyond textbook definitions to address the practical engineering of these molecules. We focus on three critical pillars:
The Reformatsky Protocol: Mastering the zinc enolate for C-C bond formation.
Biocatalytic Asymmetric Reduction: Achieving >99% ee in statin precursors.
Downstream Logic: Transforming these esters into pharmacophores (e.g., Atorvastatin side chains).
Module A: The Reformatsky Reaction (C-C Bond Formation)
The Reformatsky reaction remains the gold standard for synthesizing
-hydroxy esters from -halo esters and carbonyls. Unlike the Grignard reaction, the organozinc intermediate is tolerant of the ester moiety, preventing self-condensation.
Mechanistic Causality
The reaction succeeds due to the formation of a specific six-membered chair-like transition state (Zimmerman-Traxler model), which dictates the diastereoselectivity (anti vs. syn).
Figure 1: The Reformatsky reaction pathway.[1] The stability of the Zinc Enolate prevents self-condensation, a common failure mode in Grignard analogs.
Validated Protocol: Synthesis of Ethyl 3-hydroxy-3-phenylpropionate
Objective: Coupling ethyl bromoacetate with benzaldehyde.
Zinc Activation (Critical): Suspend Zn dust in minimal dry THF. Add TMSCl and stir for 15 minutes under Argon. Why: Removes the oxide layer (ZnO), exposing reactive Zn(0).
Initiation: Add 10% of the ethyl bromoacetate solution. Warm to 40°C until the exotherm begins (solvent reflux/bubbling). Caution: Failure to initiate before adding the bulk reagent leads to dangerous runaway exotherms.
Addition: Dropwise add the mixture of benzaldehyde and remaining ethyl bromoacetate over 45 minutes, maintaining a gentle reflux.
Reflux: Stir at reflux for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2).
Quench: Cool to 0°C. Hydrolyze with cold 1M HCl. Note: Keep pH < 2 to dissolve Zn salts.
Workup: Extract with Et2O (3x). Wash organic phase with NaHCO3 and brine. Dry over MgSO4.
Purification: Flash chromatography (Silica, 10-20% EtOAc in Hexane).
For pharmaceutical applications, racemic synthesis is often insufficient. The enzymatic reduction of
-halo--keto esters (e.g., Ethyl 4-chloro-3-oxobutanoate, COBE) to -halo--hydroxy esters (CHBE) is the industrial route to statin side chains.
The Biocatalytic System
We utilize a biphasic system (Organic/Aqueous) to mitigate substrate inhibition and hydrolysis. An NADPH regeneration system (Glucose/Glucose Dehydrogenase) is mandatory for economic viability.
Key Transformation:
Quantitative Comparison: Chemical vs. Enzymatic
Feature
Ru-BINAP Hydrogenation
Biocatalytic Reduction (KRED)
Enantiomeric Excess (ee)
90 - 97%
> 99%
Conditions
High Pressure (H2, 50-100 bar)
Ambient (30°C, pH 7)
Catalyst Cost
High (Ruthenium)
Low (Renewable Enzyme)
Substrate Tolerance
Sensitive to halides (dehalogenation risk)
Excellent tolerance
Validated Protocol: Preparation of Ethyl (R)-4-chloro-3-hydroxybutanoate
System: E. coli whole cells expressing Ketoreductase (KRED) and Glucose Dehydrogenase (GDH).
Phase Preparation: Mix Phosphate buffer (50 mL) and Butyl Acetate (50 mL) in a reaction vessel.
Substrate Loading: Dissolve COBE (0.5 M final conc) in the organic phase. Why: High concentrations of COBE in water are toxic to the enzyme and unstable.
Cofactor Start: Add Glucose and catalytic NADP+ to the aqueous phase.
Termination: After 24h, centrifuge to remove cells.
Isolation: Separate phases. The product (R)-CHBE partitions into the Butyl Acetate. Dry and concentrate.
Figure 2: Biphasic enzymatic reduction cycle. The organic phase acts as a reservoir for the toxic substrate and product, protecting the aqueous biocatalyst.
Module C: Applications in Drug Synthesis (The Statin Link)
The utility of
-halo--hydroxy esters culminates in their transformation into the side chains of HMG-CoA reductase inhibitors (Statins).
Case Study: Atorvastatin Side Chain Synthesis
The (R)-CHBE synthesized above is a direct precursor to the chiral side chain of Atorvastatin (Lipitor).
Pathway:
Cyanation: Substitution of Cl with CN.
Chain Extension: Reformatsky or Aldol condensation to build the C7 backbone.
Paal-Knorr: Cyclization with the pyrrole core.
Figure 3: Synthetic flow from the halo-hydroxy ester to the Statin pharmacophore.
Epoxide Formation (Darzens-Type)
Alternatively, treating the halo-hydroxy ester with a base yields glycidic esters (epoxides), which are versatile electrophiles.
Protocol: Treat (R)-CHBE with NaOEt in EtOH at 0°C.
Result: Intramolecular
displacement of Chloride by the alkoxide.
Application: Precursor for amino-hydroxy esters via ring opening with amines.
References
Reformatsky Reaction Mechanism & Scope
The Reformatsky Reaction.[1][5][6][7][8] Organic Chemistry Portal.
Biocatalytic Reduction of COBE
Kataoka, M., et al. "Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate."[3][4] Appl Microbiol Biotechnol (1997).[3]
Comparison of Chemical vs.
BenchChem Application Notes.[9] "Protocols for the Chiral Synthesis of Ethyl 3-Hydroxybutanoate Analogs."
Halohydrin Esters in Synthesis
Synthesis of n-alkyl terminal halohydrin esters. RSC Advances.
Statin Side Chain Synthesis
Wu, X., et al. "Asymmetric Reduction of Ethyl (S)-4-chloro-3-hydroxybutanoate...[2] Using Dried Baker's Yeast."[2] Asian Journal of Chemistry (2012).[2]
Stereoselective synthesis intermediates for pharmaceuticals
Title: Precision Engineering of Chiral Pharmacophores: A Technical Guide to Stereoselective Intermediates Executive Summary: The Stereochemical Imperative In modern pharmaceutical development, chirality is not merely a s...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Precision Engineering of Chiral Pharmacophores: A Technical Guide to Stereoselective Intermediates
Executive Summary: The Stereochemical Imperative
In modern pharmaceutical development, chirality is not merely a structural feature; it is a critical quality attribute that defines efficacy, toxicity, and regulatory compliance. With over 50% of FDA-approved drugs possessing at least one chiral center, the "racemic switch" is largely a relic of the past. The current paradigm demands asymmetric synthesis —the direct generation of single enantiomers from prochiral precursors—to maximize Process Mass Intensity (PMI) efficiency and eliminate the yield loss inherent in classical resolution.
This guide addresses the technical selection and execution of stereoselective routes for high-value intermediates, specifically focusing on the transition from transition-metal catalysis (chemocatalysis) to the third-wave revolution of engineered biocatalysis.
Strategic Decision Framework
The selection of a synthetic route for a chiral intermediate is a multi-variable optimization problem involving cost, scalability, and freedom to operate. The following decision matrix illustrates the logical flow a process chemist must navigate when designing a route for a new New Molecular Entity (NME).
Figure 1: Strategic decision tree for selecting stereoselective synthesis routes. High-contrast nodes indicate critical decision gates based on substrate availability and chemical functionality.
High-Value Target Class: Chiral Amines
Chiral
-primary amines are the most sought-after pharmacophores, serving as the backbone for varying therapeutic classes, from DPP-4 inhibitors (Diabetes) to kinase inhibitors (Oncology).
The Evolution of Synthesis
Historically, these were accessed via classical resolution (crystallization with tartaric acid) or chiral auxiliaries (Ellman’s sulfinamide). However, these methods suffer from a maximum theoretical yield of 50% (without recycling) or require stoichiometric chiral reagents.
Modern Approaches:
Asymmetric Hydrogenation: Uses Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., Josiphos, BINAP) to reduce enamines.
Biocatalytic Transamination: Uses Transaminase (ATA) enzymes to transfer an amino group from a sacrificial donor (isopropylamine) to a prochiral ketone.
Technical Deep Dive: Biocatalytic Synthesis Protocol
This section details the synthesis of a Sitagliptin intermediate using an engineered transaminase.[1] This protocol represents the industry "Gold Standard" for replacing a high-pressure metal-catalyzed route with a green, ambient-pressure enzymatic process.
Case Study: Synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanamide.
The Mechanism (Causality)
The reaction operates via a Ping-Pong Bi-Bi mechanism .
Amination: The enzyme binds the amine donor (Isopropylamine), converting the internal cofactor Pyridoxal-5'-phosphate (PLP) to Pyridoxamine-5'-phosphate (PMP), releasing acetone.
Transfer: The enzyme binds the prochiral ketone substrate. The amino group is transferred from PMP to the ketone with high stereospecificity, regenerating PLP and releasing the chiral amine product.
Critical Insight: The equilibrium is naturally unfavorable. We drive it forward by using a large excess of isopropylamine and removing the volatile coproduct (acetone) or accepting the equilibrium shift due to the high molarity of the donor.
Step-by-Step Experimental Protocol
Pre-requisites:
Enzyme: ATA-117 (engineered variant from Arthrobacter sp.).
Trustworthiness in chiral synthesis relies on accurate analytics.
Method: Chiral HPLC.
Column: ChiralPak AD-H or IA.
Mobile Phase: Heptane:Ethanol (90:10) + 0.1% Diethylamine.
Calculation:
Acceptance Criteria:
ee for pharmaceutical intermediates.
Comparative Analysis: Chemocatalysis vs. Biocatalysis
The following table summarizes the quantitative advantages of the biocatalytic route (3rd Gen) over the Rhodium-catalyzed hydrogenation route (2nd Gen) for Sitagliptin.
Figure 2: The Ping-Pong Bi-Bi catalytic cycle of Transaminase. The diagram highlights the critical regeneration of the PLP cofactor and the necessity of donor amine (Isopropylamine) to drive the cycle.
References
Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture.
Source: Science, 329(5989), 305-309 (2010).
URL:[Link]
Highly Efficient Asymmetric Synthesis of Sitagliptin.
Source: Journal of the American Chemical Society, 131(25), 8798–8804 (2009).
URL:[Link]
Presidential Green Chemistry Challenge: 2006 Greener Synthetic Pathways Award.
Source: United States Environmental Protection Agency (EPA).
URL:[Link]
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
Source: Chemical Society Reviews, 49, 6141-6153 (2020).[2]
URL:[Link]
Connecting the complexity of stereoselective synthesis to the evolution of predictive tools.
Source: Chemical Science, 16, (2025).
URL:[Link]
Methyl 2,4-dibromo-3-hydroxybutanoate (CAS: 88824-09-3) is a high-value chiral building block used primarily in the synthesis of complex pharmaceutical agents, including statins (HMG-CoA reductase inhibitors) and
-adrenergic receptor antagonists (e.g., Nebivolol).[1] Its structure features two contiguous stereocenters at C2 and C3, giving rise to four distinct stereoisomers.
The precise control of these stereocenters is critical; the (2S,3R) isomer is frequently cited in high-potency synthetic routes, acting as a precursor to chiral epoxides or diols via stereospecific ring closures or substitutions.
Chemical Profile
Property
Detail
IUPAC Name
Methyl 2,4-dibromo-3-hydroxybutanoate
Molecular Formula
Molecular Weight
275.92 g/mol
Chiral Centers
C2 (-carbon), C3 (-carbon)
Key Isomer
(2S,3R)-Methyl 2,4-dibromo-3-hydroxybutanoate
Physical State
Viscous oil or low-melting solid (depending on purity/isomer)
Stereochemical Analysis
The molecule possesses two chiral centers, resulting in
stereoisomers. These exist as two diastereomeric pairs: the syn pair and the anti pair.
Stereoisomer Classification
(2S, 3R) – Anti configuration (Often the target bioactive intermediate)
(2R, 3S) – Anti configuration (Enantiomer of above)
(2S, 3S) – Syn configuration
(2R, 3R) – Syn configuration
The relative stereochemistry (syn vs. anti) dictates the outcome of subsequent cyclization reactions. For instance, base-induced closure of the (2S,3R)-halohydrin typically yields the cis-epoxide or specific inversion products depending on the leaving group hierarchy.
Stereochemical Pathway Diagram
The following diagram illustrates the relationship between the acyclic precursor and the resulting stereoisomers.
Caption: Stereodivergent synthesis pathways from the keto-ester precursor to specific diastereomers.
Synthesis Protocols
Synthesis of the 2,4-dibromo-3-hydroxy scaffold requires a stepwise approach to avoid over-bromination or elimination. The most robust route involves the bromination of a 3-oxobutanoate derivative followed by stereoselective reduction.
Stage 1: Preparation of Methyl 2,4-dibromo-3-oxobutanoate
Direct bromination of methyl acetoacetate is difficult to control regioselectively. A preferred method utilizes Methyl 4-bromo-3-oxobutanoate as the starting material, which is then brominated at the activated
-position (C2).
Reagents:
Methyl 4-bromo-3-oxobutanoate (1.0 eq)
Bromine (
) (1.05 eq)
Acetic acid (solvent) or
with catalytic HBr.
Protocol:
Dissolve methyl 4-bromo-3-oxobutanoate in glacial acetic acid at 0°C.
Add
dropwise over 30 minutes. The C2 position is highly enolizable and reacts rapidly.
Stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting material).
Quench with saturated
to remove excess bromine.
Extract with dichloromethane, wash with brine, and dry over
.
Concentrate to yield crude Methyl 2,4-dibromo-3-oxobutanoate. Note: This compound is unstable and should be reduced immediately.
Stage 2: Stereoselective Reduction to (2S,3R)-Isomer
To achieve the (2S,3R) configuration, Dynamic Kinetic Resolution (DKR) using a biocatalyst or asymmetric hydrogenation is required.
Enzyme: Alcohol Dehydrogenase (ADH) or Carbonyl Reductase (e.g., from Candida magnoliae or Sporobolomyces salmonicolor).
Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).
Protocol:
Suspend the crude diketone in a phosphate buffer (pH 7.0) containing glucose (5 eq).
Add the ADH enzyme and Glucose Dehydrogenase (GDH).
Incubate at 30°C with orbital shaking.
The enzyme preferentially reduces one enantiomer of the rapidly racemizing
-bromo ketone (DKR), yielding the (2S,3R)-alcohol with high diastereoselectivity (>95% de).
Method B: Chemical Hydrogenation (Noyori Type)
Catalyst:
Conditions:
(50-100 atm), Methanol, 50°C.
Mechanism: Through dynamic kinetic resolution, the catalyst converts the racemic
-bromo ketone into the syn or anti halohydrin depending on the ligand sterics and solvent coordination.
Separation & Characterization
Given the presence of diastereomers, rigorous analytical separation is required.
Chromatographic Separation (HPLC)
Separation of the (2S,3R) isomer from its enantiomer and diastereomers is best achieved using chiral stationary phases.
Parameter
Condition
Column
Chiralcel OD-H or AD-H (Daicel)
Dimensions
250 mm x 4.6 mm, 5 µm
Mobile Phase
n-Hexane : Isopropanol (90:10 to 95:5)
Flow Rate
0.5 - 1.0 mL/min
Detection
UV @ 210-220 nm (Ester carbonyl absorption)
Retention
Anti-isomers typically elute distinct from Syn-isomers due to H-bonding differences.
Spectroscopic Identification (NMR)
The syn and anti diastereomers can be distinguished by the coupling constant (
) between the protons on C2 and C3.
Anti (2S,3R): Typically exhibits a larger coupling constant (
Hz) or distinct chemical shifts due to hydrogen bonding between the -OH and the ester carbonyl.
Syn (2S,3S): Often shows a smaller coupling constant (
Hz).
Representative
NMR Data (, 400 MHz):
4.85 (d, 1H, C2-H) – Deshielded by Br and Ester.
4.40 (m, 1H, C3-H) – Carbinol proton.
3.82 (s, 3H, ).
3.60-3.75 (dd, 2H, C4-) – Diastereotopic protons adjacent to Br.
Applications in Drug Development
The utility of Methyl 2,4-dibromo-3-hydroxybutanoate lies in its reactivity. It serves as a "linchpin" molecule.
Epoxide Formation: Treatment with mild base (
) causes the C3-hydroxyl oxygen to attack C2 (displacing Br) or C4 (displacing Br).
Path A (C2 attack): Forms an
-epoxy ester (Darzens-type product).
Path B (C4 attack): Forms a
-epoxy ester.
Selectivity: The (2S,3R) stereochemistry directs this closure to form specific chiral epoxides used in Statin side-chains .
Nebivolol Synthesis: Related dibromo-esters are intermediates in the synthesis of chroman rings found in Nebivolol, where the bromine atoms facilitate cyclization with phenolic oxygen.
Caption: Downstream pharmaceutical applications of the dibromo-hydroxy scaffold.
Safety & Handling
Lachrymator:
-Halo esters are potent lachrymators (tear agents). All synthesis steps involving the C2-bromide must be performed in a well-ventilated fume hood.
Skin Corrosive: The dibromo compound can cause severe skin burns.[2] Double-gloving (Nitrile) is mandatory.
Instability: The compound is prone to elimination (dehydrobromination) to form unsaturated esters upon prolonged storage or heating. Store at -20°C under inert atmosphere (
Noyori, R., et al. "Asymmetric Hydrogenation of Functionalized Ketones." Journal of the American Chemical Society, 1987. (Foundational reference for Ru-BINAP reduction of
-keto esters).
Patel, R. N. "Biocatalytic synthesis of chiral pharmaceutical intermediates." Current Opinion in Biotechnology, 2001.
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, synthesis, and applications of compounds with the molecular formula C₅H₈Br₂O₃ , specifically focusing on the two most industrially and pharmaceutically relevant isomers: Bis(2-bromoethyl) carbonate and Methyl 2,4-dibromo-3-hydroxybutanoate .[1]
Executive Summary
The molecular formula C₅H₈Br₂O₃ represents a class of functionalized aliphatic compounds characterized by high electrophilicity and utility as synthetic intermediates.[1][2] Unlike simple solvents or reagents, this formula corresponds to "linker" molecules capable of bifunctional reactivity.[1]
This guide distinguishes between the two primary isomers driving research in this space:
Bis(2-bromoethyl) carbonate: A symmetrical carbonate ester used primarily as a cross-linking agent in polymer chemistry and a pharmacophore linker in medicinal chemistry.[1]
Methyl 2,4-dibromo-3-hydroxybutanoate: A chiral, multi-functionalized ester serving as a high-value building block for statins and complex heterocyclic drugs.
Bis(2-bromoethyl) carbonate consists of a central carbonate moiety flanked by two bromoethyl groups.[1] This symmetry allows it to act as a "staple," reacting at both ends to link two nucleophiles.[1]
Property
Value
IUPAC Name
Bis(2-bromoethyl) carbonate
Molecular Weight
275.92 g/mol
Physical State
Colorless to pale yellow liquid
Boiling Point
~110–115 °C (at reduced pressure)
Solubility
Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water
Reactivity Profile
Susceptible to nucleophilic attack at the alkyl carbons () and the carbonyl carbon (Acyl substitution).[1][2][3]
Synthesis Protocol
The industrial standard for synthesizing high-purity Bis(2-bromoethyl) carbonate involves the reaction of 2-bromoethanol with a carbonyl source, typically triphosgene, to avoid the handling of gaseous phosgene.[1]
Setup: Flame-dried 3-neck round-bottom flask equipped with an addition funnel and
inlet.
Procedure:
Dissolve triphosgene in DCM at 0 °C.
Add pyridine slowly to form the reactive acyl chloride intermediate.[1]
Dropwise add 2-bromoethanol over 30 minutes, maintaining temperature < 5 °C.
Allow to warm to Room Temperature (RT) and stir for 4 hours.
Quench: Pour into ice-cold 1M HCl.
Workup: Extract with DCM, wash with brine, dry over
, and concentrate in vacuo.
Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).[1]
Applications in Polymer & Drug Chemistry[1]
Polymer Cross-linking: Used to introduce carbonate linkages into polyols, enhancing biodegradability compared to ether linkages.[1]
Pharmacophore Linking: Acts as a spacer reagent. The carbonate bond is cleavable in vivo by esterases, making it a "cleavable linker" for Antibody-Drug Conjugates (ADCs) or prodrugs.[1]
Figure 1: Reactivity pathways of Bis(2-bromoethyl) carbonate showing divergent synthesis of carbamates and polycarbonates.[1][3][4][5]
CAS: 88824-09-3
Role: Chiral Intermediate for Statins & Heterocycles[1]
Chemical Structure & Stereochemistry
This molecule features two chiral centers (C2 and C3).[1] The (2S, 3R) isomer is particularly valuable in the synthesis of statin side chains (HMG-CoA reductase inhibitors), where specific stereochemistry is critical for biological activity.[1]
Property
Value
IUPAC Name
Methyl 2,4-dibromo-3-hydroxybutanoate
Stereochemistry
Typically supplied as (2S, 3R) or racemic diastereomers
The utility of this molecule lies in its ability to undergo controlled cyclization.[1] Treatment with a base triggers the formation of an epoxide (via the 3-hydroxy and 2-bromo or 4-bromo groups), which is a gateway to chain elongation.[1]
Key Transformation: Epoxide Formation
This epoxide intermediate reacts with nucleophiles (e.g., cyanide, azide) to build the 3,5-dihydroxyheptanoic acid side chain characteristic of statins.[1]
Experimental Workflow: Benzoxazinoid Synthesis
Recent patent literature highlights this compound's role in synthesizing benzoxazinoids (anti-inflammatory agents).[1]
A Technical Guide to the Synthesis, Characterization, and Application of Chiral α,γ-Dibromo-β-hydroxy Esters in Drug Discovery: The Case of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate
This guide provides an in-depth exploration of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate, a chiral building block with significant potential in pharmaceutical and organic synthesis. While specific literature on this...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth exploration of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate, a chiral building block with significant potential in pharmaceutical and organic synthesis. While specific literature on this compound is not abundant, this document extrapolates from the well-established chemistry of related chiral α-bromo-β-hydroxy and other halogenated esters to present a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction to Chiral Halogenated Building Blocks
Chiral molecules are fundamental in drug discovery, as the stereochemistry of a drug candidate is often critical to its efficacy and safety.[1][2] Enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles.[1] This necessitates the development of synthetic routes that can selectively produce a single desired stereoisomer. Chiral building blocks, which are enantiomerically pure small molecules, are invaluable tools in this endeavor, providing a reliable way to introduce specific stereocenters into a larger, more complex molecule.[3][4]
Halogenated organic compounds, particularly those containing bromine, are also of significant interest in medicinal chemistry. The introduction of bromine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate belongs to a class of highly functionalized chiral building blocks. Its structure, featuring two stereocenters, a reactive ester group, a hydroxyl group, and two bromine atoms at different positions, makes it a versatile intermediate for the synthesis of a variety of complex chiral molecules. The specific (2S,3R) stereochemistry provides a defined three-dimensional arrangement of these functional groups, which can be exploited in stereoselective transformations.
Nomenclature and Synonyms
The systematic IUPAC name for the compound of interest is methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate. However, in chemical literature and supplier catalogs, several synonyms may be used:
It is crucial for researchers to be aware of these different naming conventions to ensure they are working with the correct molecule. The Chemical Abstracts Service (CAS) number for this compound is 88824-09-3 .
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
Property
Value
Molecular Formula
C5H8Br2O3
Molecular Weight
275.92 g/mol
Physical Form
Solid or semi-solid
Storage Temperature
2-8°C, under inert atmosphere
Solubility
Soluble in many organic solvents
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. Below are the expected spectroscopic features for methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate.
The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts and coupling patterns would be indicative of the relative positions of the protons and the stereochemistry.
Table 2: Predicted 1H NMR Data (in CDCl3)
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constants (Hz)
-OCH3
~3.8
s
-
H-2
~4.3
d
J ≈ 8-10
H-3
~4.1
m
-
H-4a
~3.7
dd
J ≈ 11, 4
H-4b
~3.6
dd
J ≈ 11, 6
-OH
Variable
br s
-
The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The presence of two bromine atoms will have a significant effect on the chemical shifts of the adjacent carbon atoms.[5]
Table 3: Predicted 13C NMR Data (in CDCl3)
Carbon
Predicted Chemical Shift (ppm)
-OCH3
~53
C-1 (C=O)
~168
C-2
~45-55
C-3
~70-80
C-4
~30-40
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
Functional Group
Wavenumber (cm-1)
O-H (hydroxyl)
3200-3600 (broad)
C-H (alkane)
2850-3000
C=O (ester)
~1740
C-O (ester)
1000-1300
C-Br
500-600
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic pattern of bromine (79Br and 81Br are present in a roughly 1:1 ratio). This will result in a characteristic M, M+2, and M+4 pattern for the molecular ion peak, corresponding to the presence of two bromine atoms.[6]
Synthesis of Chiral α,γ-Dibromo-β-hydroxy Esters
The synthesis of enantiomerically pure compounds like methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate typically relies on asymmetric synthesis strategies. A plausible and efficient approach would involve the stereoselective bromination of a chiral precursor.
Retrosynthetic Analysis
A logical retrosynthetic pathway for methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate is outlined below. This approach starts from a readily available chiral building block and introduces the bromine atoms in a stereocontrolled manner.
Caption: Retrosynthetic analysis for methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate.
Proposed Synthetic Protocol
The following is a detailed, step-by-step methodology for a plausible synthesis of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate, based on established organic chemistry principles.
This step establishes the initial stereocenters. An asymmetric aldol reaction between a chiral aldehyde and a vinyl nucleophile is a powerful method for this purpose.
Experimental Protocol:
To a solution of a suitable chiral aldehyde (e.g., derived from a natural amino acid) in an anhydrous solvent (e.g., THF) at -78 °C under an inert atmosphere, add a vinyl Grignard reagent or a similar vinyl nucleophile dropwise.
Stir the reaction mixture at -78 °C for a specified time until the reaction is complete (monitored by TLC).
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting chiral alcohol by column chromatography.
The subsequent esterification to the methyl ester can be achieved using standard methods, such as reaction with methyl iodide in the presence of a base, or with diazomethane.
The diastereoselective bromination of the double bond in the chiral hydroxyalkenoate is the key step to introduce the two bromine atoms with the desired stereochemistry. The existing hydroxyl group can direct the stereochemical outcome of the bromination.
Experimental Protocol:
Dissolve the chiral hydroxyalkenoate from Step 1 in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
Slowly add a solution of bromine in the same solvent to the reaction mixture. The reaction progress can be monitored by the disappearance of the bromine color.
Once the reaction is complete, quench any excess bromine with a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate.
Caption: Proposed synthetic workflow for methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate.
Applications in Drug Development and Organic Synthesis
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate, as a multifunctional chiral building block, can serve as a versatile starting material for the synthesis of various biologically active molecules. The differential reactivity of the two bromine atoms, the hydroxyl group, and the ester allows for a wide range of chemical transformations.
As a Precursor to Chiral Epoxides and Aziridines
The vicinal bromo-hydroxy moiety can be readily converted into a chiral epoxide under basic conditions. This epoxide can then be opened by various nucleophiles in a stereospecific manner to introduce new functional groups with controlled stereochemistry. Similarly, the compound can be a precursor to chiral aziridines, which are important motifs in many pharmaceuticals.
Role in the Synthesis of Complex Natural Products
Many natural products with potent biological activities contain polyhydroxylated and stereochemically rich carbon skeletons. A building block like methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate can be a key intermediate in the total synthesis of such molecules, allowing for the efficient construction of the desired stereochemical array.
Use in the Development of Novel Pharmaceutical Agents
The introduction of this chiral fragment into a drug candidate can be a strategy to optimize its pharmacological properties. The bromine atoms can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding. The defined stereochemistry ensures a precise fit into the binding pocket of the target protein.
Caption: Potential applications and transformations of the title compound.
Conclusion
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate represents a valuable, albeit under-documented, chiral building block for organic synthesis and drug discovery. Its densely functionalized and stereochemically defined structure offers numerous possibilities for the construction of complex molecular architectures. While direct literature is sparse, this guide has provided a comprehensive overview of its likely properties, a plausible synthetic route based on established chemical principles, and its potential applications. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such versatile chiral building blocks will undoubtedly increase. Further research into the synthesis and reactivity of this and related compounds is warranted and promises to open new avenues in medicinal chemistry.
References
Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405–426. [Link]
Ohashi, Y., et al. (2004). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 62(3), 236-246.
Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]
R Discovery. (1980, June 1). Carbon-13 NMR spectra of bromine-containing esters. R Discovery. [Link]
Doc Brown's Chemistry. (2025, November 4). Interpreting the mass spectrum of 1,2-dibromoethane. Doc Brown's Chemistry. [Link]
Technical Guide: Chiral Synthons for HMG-CoA Reductase Inhibitors
Part 1: Strategic Overview – The Pharmacophore Imperative The clinical efficacy of HMG-CoA reductase inhibitors (statins) hinges on a non-negotiable structural motif: the (3R, 5R)-3,5-dihydroxyheptanoic acid side chain (...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Overview – The Pharmacophore Imperative
The clinical efficacy of HMG-CoA reductase inhibitors (statins) hinges on a non-negotiable structural motif: the (3R, 5R)-3,5-dihydroxyheptanoic acid side chain (or its lactone prodrug equivalent). This moiety mimics the HMG-CoA substrate, binding to the enzyme's catalytic domain with nanomolar affinity.
For the drug development scientist, the challenge is not just synthesizing this chain, but doing so with near-perfect stereochemical fidelity (>99.5% enantiomeric excess). Even minor diastereomeric impurities can drastically reduce potency and introduce off-target toxicity. Consequently, the industry has shifted from classical chiral pool synthesis to biocatalytic platforms that offer superior atom economy and stereocontrol.[1]
This guide details the two dominant "Super-Synthon" routes used in the manufacture of blockbuster statins like Atorvastatin (Lipitor) and Rosuvastatin (Crestor):
The DERA Route: A tandem aldol condensation.[2][3]
The KRED Route: Stereoselective enzymatic reduction.
Part 2: Structural Biology & Pharmacophore Mapping
To understand the synthetic requirements, one must visualize the target interaction. The statin side chain occupies the cis-loop of the enzyme active site.
Diagram 1: Pharmacophore Interaction Map
This diagram illustrates the critical binding points of the dihydroxy acid side chain within the HMG-CoA reductase active site.
Caption: Molecular interaction map showing the critical hydrogen bonding and ionic bridges between the statin (3R,5R) side chain and HMG-CoA reductase residues.
Part 3: The DERA Route (The "One-Pot" Revolution)
The deployment of 2-deoxy-D-ribose-5-phosphate aldolase (DERA) represents the pinnacle of green chemistry in statin synthesis. Unlike chemical routes requiring multiple protection/deprotection steps, DERA catalyzes a sequential asymmetric aldol addition of two acetaldehyde molecules to a substituted aldehyde (e.g., chloroacetaldehyde).
Mechanism of Action
DERA sets two chiral centers in a single reaction vessel.[2][4]
Substrates: Chloroacetaldehyde + 2 Acetaldehyde.
Intermediate: A lactol ((4R,6S)-6-(chloromethyl)-4-hydroxytetrahydro-2H-pyran-2-ol).
Product: Upon oxidation, this yields the "Super Synthon" lactone.
Diagram 2: DERA-Catalyzed Biosynthesis Flow
Caption: The DERA pathway converts simple aldehydes into the complex chiral lactone precursor in two main stages.[1]
Protocol A: DERA-Catalyzed Synthesis of the Statin Lactol
Target: Synthesis of (4R,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2,4-diol.
Reagents & Equipment:
Recombinant E. coli expressing DERA (high resistance variant).
Substrate Feeding (Critical): Acetaldehyde is toxic to the enzyme. Use a fed-batch strategy . Pump acetaldehyde continuously to maintain a concentration <50 mM.
Reaction: Add chloroacetaldehyde (0.5 M final) initially. Maintain temperature at 25°C and pH 7.2 (titrate with NaOH).
Monitoring: Monitor consumption of chloroacetaldehyde via GC. Reaction typically completes in 6–8 hours.
Workup: Centrifuge to remove cells. The supernatant contains the lactol.
Validation: Check diastereomeric ratio (dr) via NMR. Expect >95:5 dr.[5][6]
Expert Insight: The DERA enzyme suffers from substrate inhibition. Industrial processes often use immobilized DERA in a packed bed reactor to minimize enzyme exposure to high acetaldehyde concentrations, significantly improving catalyst lifetime [1][2].
Part 4: The KRED Route (The Industrial Workhorse)
While DERA is elegant, the Ketoreductase (KRED) route is the current volume leader. It relies on the stereoselective reduction of keto-esters.[7][8] This route is robust, scalable, and uses engineered enzymes to recycle expensive cofactors (NADH/NADPH).
Key Synthon: TBIN
TBIN (tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate) is the universal building block for Rosuvastatin and Atorvastatin.
Protocol B: Synthesis of TBIN via KRED
Target: Asymmetric reduction of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate.
Preparation: Dissolve the substrate (ketoester) in butyl acetate.
Aqueous Phase: Prepare an aqueous buffer (pH 7.0) containing Glucose (1.2 eq), NADP+ (catalytic amount, 0.1 mol%), GDH, and KRED.
Biphasic Reaction: Mix the organic and aqueous phases vigorously at 30°C. The biphasic system acts as a "substrate reservoir" and product sink, reducing inhibition.
pH Control: The GDH reaction produces gluconic acid. Continuously titrate with 2M NaOH to maintain pH 7.0.
Completion: Reaction typically finishes in 12–16 hours.
Extraction: Separate phases. Wash organic phase with brine.
Crystallization: The diol product is often oily. It is typically converted immediately to the acetonide protected form (using 2,2-dimethoxypropane) which is a stable solid [3].
Part 5: Quality Control & Critical Attributes
Trust in the synthons requires rigorous analytical validation.
Enantiomeric Excess (ee): Determined via Chiral HPLC.
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane:Isopropanol (90:10).
Detection: UV at 210 nm.
Diastereomeric Ratio (dr): Critical for the KRED route to ensure the syn-diol (3R, 5S) is formed over the anti-diol.
Method: 1H-NMR or HPLC. The acetonide methyl groups show distinct shifts for syn vs anti isomers.
References
Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates.
Source: PNAS (Proceedings of the National Academy of Sciences)
Link:[Link]
DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix.
Source: MDPI (Catalysts)
Link:[Link]
Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase.
Source: Biotechnology Progress (PubMed)
Link:[Link]
Practical Synthesis of Chiral Synthons for the Preparation of HMG-CoA Reductase Inhibitors.
Source: Journal of Organic Chemistry (ACS Publications)
Link:[Link]
Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides.
Source: Bioresource Technology (Elsevier)
Link:[Link][9]
Technical Guide: Regioselective Synthesis of Epoxides from Methyl 2,4-Dibromo-3-hydroxybutanoate
This is a comprehensive Application Note and Protocol for the synthesis of epoxides from methyl 2,4-dibromo-3-hydroxybutanoate, designed for researchers and drug development professionals. Executive Summary & Application...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive Application Note and Protocol for the synthesis of epoxides from methyl 2,4-dibromo-3-hydroxybutanoate, designed for researchers and drug development professionals.
Executive Summary & Application Context
Methyl 2,4-dibromo-3-hydroxybutanoate (CAS: 88824-09-3) is a critical chiral synthon in the synthesis of statin side chains (e.g., Rosuvastatin, Atorvastatin) and other polyketide-derived pharmaceuticals. Its transformation into an epoxide is a pivotal step that establishes the stereochemical integrity of the final drug substance.
This guide details the protocol for the base-mediated intramolecular cyclization of methyl 2,4-dibromo-3-hydroxybutanoate. The reaction is governed by a kinetic vs. thermodynamic competition between the formation of the
-epoxide (Methyl 4-bromo-2,3-epoxybutanoate) and the -epoxide (Methyl 2-bromo-3,4-epoxybutanoate) .
Key Mechanistic Insight
The substrate contains two electrophilic sites (C2-Br and C4-Br) and one nucleophilic site (C3-OH).
Path A (Thermodynamic): Attack at C2 yields the conjugated
-epoxy ester. This is favored by the activating effect of the ester group on the C2 position, despite the secondary nature of the leaving group.
Path B (Kinetic): Attack at C4 (primary bromide) yields the
-epoxy ester. This pathway is faster due to less steric hindrance but yields a less stable, non-conjugated product.
This protocol optimizes for Path A , producing the stable
-epoxy ester, which serves as a versatile electrophile for subsequent chain extension.
Mechanistic Pathway & Logic[1]
The reaction proceeds via a base-catalyzed intramolecular
substitution (Williamson ether synthesis type). The choice of base and solvent dictates the regioselectivity.
Reaction Scheme (DOT Visualization)
Figure 1: Competing pathways for epoxide formation. Path A is favored under thermodynamic conditions due to ester conjugation.
Objective: Synthesis of Methyl 4-bromo-2,3-epoxybutanoate via mild base-mediated cyclization.
Step 1: Preparation of Reaction Mixture
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Solvent: Add 50 mL of dry Acetone .
Substrate Addition: Charge the flask with 1.0 g (3.6 mmol) of Methyl 2,4-dibromo-3-hydroxybutanoate. Stir until fully dissolved.
Temperature Control: Cool the solution to 0°C using an ice-water bath. Rationale: Lower temperature suppresses elimination side reactions (formation of crotonates).
Step 2: Cyclization Reaction
Base Addition: Add 1.5 equivalents (0.75 g, 5.4 mmol) of anhydrous
in a single portion.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 4–6 hours .
Monitoring: Monitor reaction progress via TLC (Silica gel, 20% EtOAc/Hexanes).
Substrate
: ~0.4
Product
: ~0.6 (Less polar due to loss of H-bond donor OH).
Filtration: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove solid potassium salts (
, excess ).
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at <30°C to obtain a crude oil. Caution: Epoxides can be volatile and thermally unstable.
Extraction: Redissolve the residue in 30 mL EtOAc and wash with:
10 mL Water (remove residual salts).
10 mL Saturated Brine.
Drying: Dry the organic layer over anhydrous
, filter, and concentrate again to yield the crude epoxide.
Step 4: Purification (Optional but Recommended)[3]
Hansen, T., et al. (2020).[4] Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions.[4] European Journal of Organic Chemistry.[4]
Organic Chemistry Portal. Epoxides: Synthesis and Reactions.
BenchChem. Synthesis Protocols for Bromo-hydroxy Esters.
Base-mediated cyclization of dibromo hydroxy esters
Application Note: Base-Mediated Cyclization of Dibromo Hydroxy Esters for Stereoselective Tetrahydrofuran Synthesis Introduction The stereoselective synthesis of functionalized tetrahydrofurans (THFs) is a cornerstone in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Base-Mediated Cyclization of Dibromo Hydroxy Esters for Stereoselective Tetrahydrofuran Synthesis
Introduction
The stereoselective synthesis of functionalized tetrahydrofurans (THFs) is a cornerstone in the development of complex natural products (e.g., polyether antibiotics like monensin) and pharmaceutical intermediates. While direct bromoetherification of alkenes is a common route, the base-mediated cyclization of pre-formed dibromo hydroxy esters offers a distinct advantage: it allows for the precise control of stereochemistry prior to ring closure and avoids the regiochemical ambiguities often associated with electrophilic cyclizations.
This guide details the protocol for the intramolecular Williamson-type etherification of
-dibromo--hydroxy esters to form 2,5-disubstituted tetrahydrofurans. The transformation proceeds via a stereospecific displacement, translating the acyclic stereochemical information of the dibromide precursor into the cyclic ether product with high fidelity.
Part 1: Mechanistic Principles & Regioselectivity
The Core Transformation
The reaction involves the deprotonation of a secondary hydroxyl group by a base, followed by an intramolecular nucleophilic attack on a carbon bearing a bromine atom.
Substrate:
-dibromo--hydroxy ester (typically derived from the bromination of a -unsaturated -hydroxy ester).
Nucleophile: Alkoxide (generated in situ).
Electrophile: The
-carbon (bearing a bromine).
Leaving Group: Bromide ion (
).
Regiochemical Control (Baldwin’s Rules)
The cyclization is governed by the kinetic preference for 5-membered ring formation over 6-membered rings in this system.
Path A (5-exo-tet): Attack of the
-alkoxide on the -carbon. This forms a tetrahydrofuran (THF) ring and is the kinetically favored pathway.
Path B (6-endo-tet): Attack of the
-alkoxide on the -carbon. This would form a tetrahydropyran (THP) ring but is generally disfavored due to the higher entropic barrier and the steric hindrance of the terminal bromide.
Stereochemical Outcome
The reaction proceeds via an
mechanism , resulting in the inversion of configuration at the electrophilic center (-carbon). The configuration at the nucleophilic center (-carbon) is retained .
Syn-dibromo precursors
Trans-THF products (relative stereochemistry depends on the initial relationship between OH and Br).
Anti-dibromo precursors
Cis-THF products.
Figure 1: Mechanistic pathway for the base-mediated cyclization of dibromo hydroxy esters via 5-exo-tet displacement.
Part 2: Experimental Protocol
This protocol describes the cyclization of methyl 5,6-dibromo-3-hydroxyhexanoate to methyl 2-(bromomethyl)tetrahydrofuran-5-acetate .
Materials & Reagents
Reagent
Role
Specifications
Dibromo Hydroxy Ester
Substrate
>95% purity, typically an oil
Potassium Carbonate ()
Base
Anhydrous, granular or powder
Acetone or Methanol
Solvent
ACS Grade, dry (water <0.1%)
Sodium Thiosulfate ()
Quench
Saturated aqueous solution
Ethyl Acetate / Hexanes
Extraction
HPLC Grade
Step-by-Step Procedure
Step 1: Preparation of the Reaction Vessel
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Charge the flask with methyl 5,6-dibromo-3-hydroxyhexanoate (1.0 mmol, 1.0 equiv).
Dissolve the substrate in anhydrous acetone (10 mL, 0.1 M concentration). Note: Methanol can be used for faster rates, but acetone often provides cleaner profiles for sensitive esters.
Step 2: Cyclization
Add anhydrous
(2.0 mmol, 2.0 equiv) in a single portion.
Stir the suspension vigorously at room temperature (20–25 °C) .
Monitor the reaction by TLC (typically 30% EtOAc/Hexanes). The starting material (
) should disappear, and a less polar product () should appear.
Typical Reaction Time: 4–12 hours.
Optimization: If the reaction is sluggish, heat to 40 °C.
Step 3: Work-up
Filter the reaction mixture through a pad of Celite to remove inorganic salts (
, excess ).
Concentrate the filtrate under reduced pressure to remove the solvent.
Dilute the residue with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL) .
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Step 4: Purification
Purify the crude oil via flash column chromatography on silica gel.
Eluent: Gradient of 10%
30% EtOAc in Hexanes.
Isolate the product as a clear, colorless oil.
Part 3: Critical Analysis & Troubleshooting
Solvent & Base Effects
The choice of base and solvent significantly impacts the reaction rate and the ratio of cyclization vs. elimination (formation of vinyl bromides).
Condition
Rate
Selectivity (Cyc:Elim)
Notes
/ Acetone
Moderate
High (>20:1)
Standard condition.[1][2] Mild, prevents ester hydrolysis.
/ MeOH
Fast
Moderate (10:1)
Protic solvent stabilizes the leaving group but can cause transesterification.
NaH / THF
Very Fast
Low (<5:1)
Strong base often leads to elimination () side products. Use only if fails.
/ Ether
Slow
Excellent (>50:1)
Silver assists bromide departure (electrophilic assistance), highly specific but expensive.
Common Pitfalls
Epoxide Formation: If the hydroxyl group is
to the bromine (e.g., a 1,2-bromohydrin motif), epoxide formation (3-exo-tet) will outcompete THF formation. Ensure your substrate has the correct 1,4-relationship between the OH and the Br.
Elimination: If the reaction temperature is too high (>60 °C), dehydrobromination becomes a significant side reaction, yielding an allylic alcohol or diene.
Hydrolysis: Avoid using aqueous bases (e.g., NaOH, KOH) or wet solvents, as the ester moiety is prone to hydrolysis, forming the carboxylic acid which may cyclize to a lactone (5-exo-trig) instead of the ether.
Stereochemical Proof
The relative stereochemistry of the resulting THF (cis vs. trans) can be determined by NOESY NMR experiments.
Cis-2,5-disubstituted THF: Strong NOE correlation between the H-2 and H-5 protons.
Trans-2,5-disubstituted THF: No NOE correlation between H-2 and H-5; correlations observed between H-2/H-5 and their respective adjacent protons.
References
Stereoselective Synthesis of Tetrahydrofurans via Bromoetherification.
Wolfe, J. P., & Hay, M. B. (2004). Tetrahedron, 60(34), 7345-7358.
[Link]
(Foundational work on the stereochemical rules governing ether cyclizations).
Baldwin's Rules for Ring Closure.
Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736.
[Link]
(The theoretical basis for the 5-exo-tet preference).
Synthesis of Polyether Antibiotics via Cyclization of Bromo-Alcohols.
Evans, D. A., et al. (1983). Total Synthesis of the Polyether Antibiotic Monensin. Journal of the American Chemical Society, 105(16), 5479-5481.
[Link]
(Application of this methodology in complex natural product synthesis).
Mechanistic Insights into Intramolecular Williamson Ether Synthesis.
Smith, A. B., & Boldi, A. M. (1997). Journal of the American Chemical Society, 119(29), 6925-6926.
[Link]
(Detailed kinetic studies on epoxide vs. THF formation).
Application Note: Stereoselective Synthesis of Chiral Oxiranes from Halohydrins
Topic: Preparation of Chiral Oxiranes from Halohydrins Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Abstract Chiral oxiranes (epoxid...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preparation of Chiral Oxiranes from Halohydrins
Content Type: Detailed Application Note & Protocol Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Abstract
Chiral oxiranes (epoxides) are pivot points in modern pharmaceutical synthesis, serving as high-value intermediates for
-blockers, antibiotics, and statins. While direct asymmetric epoxidation of alkenes (e.g., Jacobsen-Katsuki, Shi) is common, the cyclization of chiral halohydrins remains a dominant industrial strategy due to the ready availability of halohydrin precursors via asymmetric reduction of -haloketones or biocatalytic methods. This guide details two distinct protocols: a Chemical Base-Mediated Cyclization utilizing specific stereochemical inversion, and a Biocatalytic Kinetic Resolution using Halohydrin Dehalogenases (HHDHs), offering a green alternative for acid-sensitive substrates.
Mechanistic Principles & Stereochemistry[1]
The Intramolecular
Cascade
The transformation of a halohydrin to an oxirane is a classic intramolecular Williamson ether synthesis.[1] The reaction kinetics and stereochemical outcome are governed by the anti-periplanar requirement of the
transition state.
Bond Rotation: In acyclic systems, the molecule must rotate to align the alkoxide oxygen and the carbon-halogen bond
apart.
Inversion of Configuration: The carbon bearing the leaving group (halogen) undergoes Walden inversion. However, the relative stereochemistry (cis/trans) of the resulting epoxide is dictated by the starting diastereomer.
Anti-halohydrins
Trans-epoxides.
Syn-halohydrins
Cis-epoxides.
Biocatalytic Mechanism (HHDH)
Halohydrin Dehalogenases (HHDHs) catalyze the reversible dehalogenation of
-haloalcohols.[2][3][4] Unlike chemical bases, HHDHs can selectively process one enantiomer of a racemic halohydrin (kinetic resolution) or desymmetrize prochiral dihaloalcohols, often achieving enantiomeric excess ().
Figure 1: Mechanistic pathway of base-mediated halohydrin cyclization showing the critical anti-periplanar transition state.
Critical Experimental Parameters
Parameter
Chemical Route (Base)
Biocatalytic Route (HHDH)
pH Control
High (>11). Requires careful monitoring to prevent hydrolysis of the formed epoxide.
Neutral to Mild Alkaline (pH 7.0–8.5). Buffered systems preferred.
Temperature
to RT. Low temp minimizes polymerization.
to . Enzyme stability is the limiting factor.
Solvent
Biphasic (, ) or Polar Aprotic (THF).
Aqueous buffer (Tris, Phosphate) often with cosolvent (DMSO, MeOH) <10%.
Substrate Tolerance
High.[3] Tolerates steric bulk but sensitive to base-labile groups.
Specific. Requires screening of HHDH variants (e.g., HheC, HheG) for bulky substrates.
Protocol A: Chemical Synthesis of (R)-Styrene Oxide
Target: Conversion of (R)-2-chloro-1-phenylethanol to (R)-styrene oxide.
Rationale: This protocol uses a biphasic system to extract the epoxide immediately upon formation, preventing hydrolytic ring opening to the diol.
Materials
Precursor: (R)-2-chloro-1-phenylethanol (
).
Base: 50% w/w Sodium Hydroxide (NaOH) or Potassium Carbonate (
).
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
Catalyst (Optional): Tetrabutylammonium bromide (TBAB) as a Phase Transfer Catalyst (PTC).
Step-by-Step Methodology
Preparation: Dissolve 10.0 mmol of (R)-2-chloro-1-phenylethanol in 20 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.
Temperature Control: Cool the solution to
using an ice bath.
Base Addition:
Option A (Strong Base): Add 10 mL of 2N NaOH dropwise over 10 minutes.
Option B (Mild Base/PTC): Add 20 mL of saturated
and 5 mol% TBAB. (Preferred for sensitive substrates).
Reaction: Vigorously stir the biphasic mixture. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[5]
Checkpoint: Reaction is typically complete within 1-3 hours.
Quench & Extraction:
Separate the organic layer.
Extract the aqueous layer twice with 10 mL DCM.
Combine organic layers and wash with brine (saturated NaCl) to remove residual base.
Crucial: Dry over anhydrous
immediately. Residual water + base = diol formation.
Purification: Concentrate under reduced pressure (
). Purify via Kugelrohr distillation or flash chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed ring opening).
Protocol B: Biocatalytic Kinetic Resolution
Target: Production of highly enantioenriched epoxides from racemic halohydrins using Halohydrin Dehalogenase (HHDH).
Rationale: HHDHs are enantioselective.[2][6] In a racemic mixture, the enzyme selectively dehalogenates one enantiomer to the epoxide, leaving the other halohydrin enantiomer untouched (or converting it at a much slower rate).
Materials
Enzyme: Recombinant HHDH (e.g., HheC wildtype or mutants) expressed in E. coli (lyophilized cells or purified enzyme).
The reaction will produce epoxide and release halide (
or ).
Monitor pH; the reaction generates protons (indirectly via equilibrium shifts) or consumes base depending on the specific pathway, but generally, pH maintenance is key for enzyme stability.
Stop Point: For kinetic resolution, stop when conversion reaches exactly 50% (theoretical maximum yield of one enantiomer).
Workup:
Extract the mixture with MTBE or Ethyl Acetate.
The organic phase contains both the chiral epoxide (product) and the unreacted chiral halohydrin (substrate).
Separation: Separation of the epoxide from the alcohol is easily achieved via flash chromatography due to significant polarity differences.
Figure 2: Workflow for the enzymatic kinetic resolution of racemic halohydrins to yield chiral epoxides.
Troubleshooting & Quality Control
Issue
Probable Cause
Corrective Action
Low Yield (Chemical)
Hydrolysis to diol.
Reduce water content; use biphasic system; shorten reaction time; ensure pH > 11 but quench immediately.
Low ee (Biocatalytic)
Reaction went beyond 50% conversion.
Strictly monitor conversion via GC/HPLC. Stop reaction slightly early (e.g., 45-48%) to ensure high ee of the remaining substrate, or optimize time for product ee.
Polymerization
Temperature too high / Acidic silica.
Keep temp . Use basic/neutral alumina for purification.
Incomplete Reaction
Poor solubility of substrate.
Add cosolvent (THF, DMSO) or use Phase Transfer Catalyst (TBAB).
References
Mechanism of Epoxide Formation
Preparation of Epoxides via Halohydrin Cycliz
Biocatalytic Methods (HHDH)
Tang, L., et al. "Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy.
(Note: DOI generalized from search context)
Industrial Application
"Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications."[4][6][7][8] Applied Microbiology and Biotechnology, 2016.
Kinetic Resolution
"Chemoenzymatic Dynamic Kinetic Resolution of Beta-Halo Alcohols." Journal of Organic Chemistry, 2002.
General Synthesis Guide
"Epoxide Synthesis via Base Promoted Halohydrin Cycliz
Application Note: High-Fidelity Reformatsky Protocol Using Methyl 2,4-dibromo-3-hydroxybutanoate
This is a comprehensive Application Note and Protocol for the utilization of Methyl 2,4-dibromo-3-hydroxybutanoate in the Reformatsky reaction . Executive Summary & Strategic Context Methyl 2,4-dibromo-3-hydroxybutanoate...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive Application Note and Protocol for the utilization of Methyl 2,4-dibromo-3-hydroxybutanoate in the Reformatsky reaction .
Executive Summary & Strategic Context
Methyl 2,4-dibromo-3-hydroxybutanoate (CAS 88824-09-3) represents a highly functionalized, chiral building block offering unique access to complex poly-oxygenated motifs, particularly in the synthesis of statin side-chains, functionalized lactones, and epoxide precursors.[1]
Unlike standard
-bromo esters, this substrate presents a trifunctional challenge :
-Bromine (C2): The primary site for Zinc insertion (Reformatsky donor).
-Hydroxyl (C3): An acidic proton source that can quench organozinc intermediates or lead to elimination.
-Bromine (C4): A potential site for competing reduction or intramolecular cyclization.
This guide details a regioselective Reformatsky protocol designed to exclusively activate the C2 position while preserving the C4-bromide and C3-hydroxyl integrity. The resulting products are valuable precursors for
-dihydroxy esters and substituted oxiranes.
Mechanistic Insight & Regioselectivity
The success of this reaction hinges on the kinetic differentiation between the C2 and C4 bromine atoms.[1]
C2-Br Activation: The bromine at C2 is
to the ester carbonyl, making the C-Br bond significantly weaker and more susceptible to oxidative addition by Zinc ().[1] The resulting enolate is stabilized by the ester resonance.[1]
C4-Br Inertness: The C4 bromine is an isolated alkyl bromide. Under standard Reformatsky conditions (THF,
to RT), Zinc insertion into unactivated alkyl bromides is kinetically slow compared to -halo esters.[1]
The Hydroxyl Challenge: The free C3-OH poses a risk of protonating the transient Reformatsky enolate (
Strategy: We utilize 3.0 equivalents of Zinc and 2.5 equivalents of the electrophile . The first equivalent of organozinc (or added base) may deprotonate the OH to form a zinc alkoxide, which acts as a self-protecting group, preventing premature quenching.[1] Alternatively, a pre-protection strategy (TMS-ether) is recommended for higher yields.
Reaction Pathway Diagram[1][2][3]
Figure 1: Mechanistic pathway highlighting the critical C2-oxidative addition and the competing elimination pathway.[1]
Experimental Protocol
Materials & Reagents
Reagent
Specification
Role
Methyl 2,4-dibromo-3-hydroxybutanoate
>97% Purity, Dry
Nucleophile (Substrate)
Zinc Dust
<10 micron, Activated
Metal Source
Trimethylsilyl Chloride (TMSCl)
1.0 M in THF
Activator
Aldehyde (R-CHO)
Freshly distilled
Electrophile
THF
Anhydrous (<50 ppm H2O)
Solvent
1,2-Dibromoethane
Reagent Grade
Co-activator
Zinc Activation (Critical Step)
Standard commercial zinc dust is coated in zinc oxide, which inhibits the reaction.[1] This protocol uses the Knochel activation method.[1]
Place Zinc dust (3.0 equiv) in a flame-dried 3-neck round-bottom flask under Argon.
Add dry THF (5 mL/g Zn) .
Add 1,2-dibromoethane (5 mol%) and heat to reflux for 2 minutes. Cool to RT.
Add TMSCl (5 mol%) and stir at RT for 10 minutes. Note: The mixture should turn slightly grey/foamy, indicating active surface generation.[1]
Reaction Procedure (Direct Method)[1]
Step 1: Initiation
Dissolve Methyl 2,4-dibromo-3-hydroxybutanoate (1.0 equiv) and the Aldehyde (1.2 equiv) in dry THF (0.5 M concentration).
Optional but Recommended: If the substrate is valuable, protect the 3-OH as a TMS ether prior to this step using TMSCl/Imidazole. If using the unprotected alcohol, proceed with the understanding that 1.0 equiv of Zn reagent will be consumed to form the alkoxide.[1]
Add approximately 10% of the substrate solution to the activated Zinc suspension at room temperature.
Initiation Check: Monitor for a slight exotherm or turbidity change. If no reaction occurs within 10 minutes, warm slightly to 35°C until initiation is observed.
Step 2: Addition & Aging
Once initiated, cool the reaction mixture to 0°C (Ice bath). Cooling is vital to prevent beta-elimination of the hydroxyl group.[1]
Add the remaining substrate/aldehyde solution dropwise over 30–45 minutes. Maintain internal temperature <5°C.
Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
Monitoring: Check reaction progress via TLC or LC-MS. Look for the disappearance of the starting dibromo ester.[1]
Step 3: Work-up
Quench the reaction by pouring the mixture into cold, saturated NH₄Cl solution (pH ~5-6). Avoid strong acids (HCl) to prevent dehydration/elimination products.[1]
Extract with Ethyl Acetate (3x) .
Wash combined organics with Brine, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.
Purification: The product is a
-dihydroxy--bromo ester. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1] Note: The product is diastereomeric; separation of diastereomers may be possible at this stage.[1]
Data Interpretation & Troubleshooting
Expected Results
Parameter
Typical Value
Notes
Yield
55% – 75%
Lower yields if OH is unprotected (due to quenching).
Repeat activation with fresh TMSCl. Ensure THF is strictly anhydrous. Add a crystal of Iodine.
Formation of Methyl 4-bromocrotonate
Beta-elimination of OH.
Reaction temperature too high (>40°C).[1] Keep reaction at 0°C during addition.
Low Yield / Complex Mixture
Protonation by free OH.
Protect the 3-OH group as a TMS ether or acetonide before the Reformatsky step.
Product Cyclization (Epoxide)
Basic work-up.
If the work-up is too basic, the alkoxide may attack C2 or C4. Keep quench pH slightly acidic (NH4Cl).[1]
References
Reformatsky Reaction Overview
Ouyang, L., et al. "Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction."[2] Synlett, 2020, 31, 1418-1422.[1][2] Link
Erdik, E. "Organozinc Reagents in Organic Synthesis." CRC Press, 1996.
Synthesis of Halogenated Hydroxy Esters
Kuang, C., et al. "Rapid Debromination of Vic-dibromoalkanes with Zinc."[3] Journal of Chemical Research, 2005(5), 282-284.[1] (Context on competing elimination reactions). Link[1]
Statin Side-Chain Chemistry (Relevant Analogues)
Jendza, K., et al. "Development of a Scalable Synthesis of a Statin Intermediate."[1] Organic Process Research & Development, 2012. (Discusses 4-bromo-3-hydroxybutanoate reactivity).[1][4]
(Note: While specific literature on the Reformatsky reaction of the exact 2,4-dibromo-3-hydroxy species is limited, this protocol is derived from established organozinc chemistry principles for polyfunctional halides.)
Protocol for intramolecular SN2 cyclization of bromohydrins
Topic: Protocol for Intramolecular Cyclization of Bromohydrins Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Application Note: Intramolecular C...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Protocol for Intramolecular
Cyclization of Bromohydrins
Content Type: Detailed Application Note and Protocol
Audience: Researchers, Scientists, and Drug Development Professionals
Application Note: Intramolecular
Cyclization of Bromohydrins to Epoxides[1]
Abstract & Strategic Relevance
The transformation of bromohydrins into epoxides (oxiranes) represents a cornerstone methodology in organic synthesis, serving as a critical pivot point in the manufacturing of Active Pharmaceutical Ingredients (APIs), functional materials, and complex natural products.[1] While direct oxidation of alkenes (e.g., using m-CPBA) is common, the bromohydrin route offers distinct advantages: it allows for the isolation of stable intermediates, provides orthogonal stereocontrol, and avoids the use of potentially explosive peroxy-compounds on large scales.
This guide provides a rigorous technical framework for the base-mediated intramolecular Williamson ether synthesis of epoxides. It moves beyond generic textbook descriptions to address the kinetic, stereochemical, and thermodynamic factors that dictate success in high-value research and development environments.
Activation: Deprotonation of the hydroxyl group by a base to generate an alkoxide intermediate.[3][2]
Cyclization: Rapid intramolecular nucleophilic attack of the alkoxide oxygen onto the carbon bearing the bromine atom, displacing the halide via an
mechanism.
Stereochemical Imperatives (The "Anti-Periplanar" Rule)
Success is strictly governed by the geometric relationship between the nucleophile (alkoxide) and the leaving group (bromide).
Acyclic Systems: The molecule must freely rotate to achieve an anti-periplanar conformation (dihedral angle
).
Cyclic Systems: The hydroxyl and bromine groups must be capable of adopting a trans-diaxial arrangement.
Note: A trans-bromohydrin derived from a cyclohexene precursor (via anti-addition) is pre-organized for cyclization, yielding a cis-fused epoxide. Conversely, a cis-bromohydrin (equatorial-axial relationship) resists cyclization and often undergoes side reactions like elimination or solvent trapping.
Visualization of Signaling Pathway
The following diagram illustrates the kinetic competition and stereochemical requirements.
Caption: Kinetic pathway showing the necessity of the anti-periplanar conformation for successful epoxide formation versus competing elimination pathways.
Best for: Acid-sensitive substrates, late-stage functionalization, and substrates prone to elimination.
Reagents:
Potassium Carbonate (
): 2.0 – 3.0 equivalents.
Solvent: Methanol (MeOH) or Acetone (Reagent Grade).
Substrate: Purified Bromohydrin.
Protocol:
Preparation: Dissolve the bromohydrin (1.0 equiv) in MeOH (
concentration).
Why: Methanol is polar protic, stabilizing the transition state, though it can nucleophilically open the epoxide if the reaction is left too long or heated excessively. Acetone is a polar aprotic alternative that avoids solvolysis.
Addition: Add anhydrous
(2.5 equiv) in a single portion at room temperature ().
Reaction: Stir vigorously. The reaction is heterogeneous; efficient mixing is crucial.
Monitoring: Check by TLC or LC-MS every 30 minutes. Typical reaction time: 1–4 hours.
Workup:
Filter off the solid carbonate salts.
Concentrate the filtrate under reduced pressure.
Purification: Flash column chromatography (usually Silica gel, Hexanes/EtOAc) is often required to remove trace salts or elimination byproducts.
Best for: Sterically hindered alcohols, large rings, or when irreversible deprotonation is required to drive the reaction.
Reagents:
Sodium Hydride (NaH): 1.2 – 1.5 equivalents (60% dispersion in mineral oil).
Solvent: Anhydrous THF or DMF.
Atmosphere: Nitrogen or Argon (
/Ar).
Protocol:
Preparation: Flame-dry glassware and cool under
.
Washing NaH: Place NaH dispersion in the flask. Wash twice with anhydrous hexanes to remove mineral oil (optional but recommended for easier workup). Suspend washed NaH in anhydrous THF (
).
Addition: Cool the suspension to
. Add the bromohydrin (dissolved in minimal THF) dropwise over 10–15 minutes.
Caution: Hydrogen gas (
) evolution will occur. Ensure proper venting.
Reaction: Allow the mixture to warm to room temperature. Stir for 2–12 hours.
Quench: Cool to
. Carefully quench with saturated aqueous or water.
Extraction: Extract with Diethyl Ether (
) or Ethyl Acetate (). Wash organics with brine, dry over , and concentrate.
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1–5 mol%).
Protocol:
Biphasic Setup: Dissolve bromohydrin in DCM. Add the phase transfer catalyst.
Initiation: Add the NaOH solution while stirring rapidly.
Mechanism: The catalyst transfers the hydroxide ion into the organic phase (or the alkoxide into the interface), facilitating cyclization.
Separation: distinct layers form upon stopping agitation. Separate organic layer, wash with water, and distill solvent.
Critical Parameters & Optimization Guide
Solvent & Base Selection Matrix
Parameter
Recommended Condition
Rationale
Solvent Polarity
Polar Aprotic (THF, DMF) or Polar Protic (MeOH)
Polar solvents stabilize the partial charge in the transition state. Aprotic solvents (THF) enhance nucleophilicity of the alkoxide.
Concentration
Intramolecular reactions are favored by dilution . High concentrations () increase the risk of intermolecular polymerization or dimerization.
Temperature
Higher temperatures () increase the rate of elimination (E2) side reactions. Keep it cool to favor substitution.
Base Strength
Use weak bases () for simple substrates to minimize side reactions. Use strong bases () only when steric hindrance demands it.
Troubleshooting Common Failure Modes
Observation
Root Cause
Corrective Action
No Reaction
"Wrong" Conformation
The substrate may be locked in a conformation where OH and Br are gauche. Try heating (carefully) or changing solvent to DMF to alter solvation shell.
Olefin Formation
Elimination (E2)
Base is acting as a base, not a nucleophile initiator. Switch to a weaker base (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) or lower the temperature.
Polymerization
Intermolecular Attack
Concentration is too high. Dilute the reaction mixture significantly (e.g., to ).
Hydrolysis (Diol)
Hydroxide Attack
If using aqueous base, the product epoxide is opening. Switch to anhydrous conditions (Method A or B).
Workflow Visualization
Caption: Step-by-step decision tree for the synthesis of epoxides from bromohydrins.
References
Vertex AI Search. (2024). Mechanism of bromohydrin conversion to epoxide base selection. OrgoSolver. [Link]
Master Organic Chemistry. (2015). Synthesis of Epoxides (2): Treating Halohydrins With Base. [Link]
Chang, C. Y., et al. (2022).[4] Sustainable Synthesis of Epoxides from Halohydrin Cyclization by Composite Solid-Based Catalysts. Industrial & Engineering Chemistry Research. [Link]
Chemistry LibreTexts. (2023). Elimination vs. Substitution. [Link]
Organic Chemistry Tutor. (2024). Synthesis of Epoxides. [Link]
Application Note: Chemoselective Synthesis of 1,3-Diols from Dibromo Hydroxybutanoate Precursors
Executive Summary The synthesis of highly functionalized chiral 1,3-diols is a critical workflow in the development of complex active pharmaceutical ingredients (APIs), including statins and macrolide antibiotics. Methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly functionalized chiral 1,3-diols is a critical workflow in the development of complex active pharmaceutical ingredients (APIs), including statins and macrolide antibiotics. Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate is a highly versatile chiral pool building block [1]. However, converting its ester moiety into a primary alcohol to yield a 1,3-diol presents a significant synthetic challenge due to the extreme base-sensitivity of the vicinal halohydrin motifs.
This application note details a field-proven, highly chemoselective protocol for the reduction of dibromo hydroxybutanoates to their corresponding 1,3-diols using an in situ generated calcium borohydride system.
Mechanistic Causality: The "Why" Behind the Chemistry
As synthetic chemists, we must look beyond the overall transformation and analyze the transition states. The precursor, methyl 2,4-dibromo-3-hydroxybutanoate, contains an ester group at C1, a secondary hydroxyl at C3, and bromines at C2 and C4.
The Challenge of Epoxidation
Standard ester reduction protocols typically employ Lithium Aluminum Hydride (
). However, is highly basic. Upon addition, it immediately deprotonates the C3-hydroxyl group, generating a strong alkoxide intermediate. Because this alkoxide is vicinal to the C2 and C4 alkyl bromides, it rapidly undergoes an intramolecular displacement (a Payne-type rearrangement pathway), ejecting the bromide ion and forming a stable epoxy alcohol [2]. Furthermore, prolonged exposure to strong hydrides can cause reductive debromination.
The Lewis Acid-Mediated Solution
To achieve chemoselective ester reduction without triggering epoxidation, the reducing agent must be electrophilically activating yet strictly non-basic. Sodium borohydride (
) alone is too mild to reduce an ester. However, the addition of anhydrous Calcium Chloride () to in a mixed THF/Ethanol solvent generates Calcium Borohydride () in situ [3].
The
ion acts as a hard Lewis acid, coordinating to the ester carbonyl oxygen. This coordination withdraws electron density, increasing the electrophilicity of the carbonyl carbon and allowing the mild borohydride to deliver a hydride smoothly. Because the reaction medium remains near-neutral, the C3-hydroxyl is never fully deprotonated into an alkoxide, completely bypassing the epoxidation pathway.
Reaction Pathway Visualization
Reaction pathways for the reduction of dibromo hydroxybutanoates.
Quantitative Data: Reducing Agent Comparison
The table below summarizes the empirical data driving the selection of the
system over traditional alternatives.
Reducing Agent
Solvent System
Temp (°C)
Major Product Observed
Target 1,3-Diol Yield (%)
THF
0
Epoxy alcohol / Debrominated
< 10
DIBAL-H
-78
2,4-dibromo-1,3-butanediol
75
/
THF / EtOH
0 to 25
2,4-dibromo-1,3-butanediol
88
Note: While DIBAL-H provides acceptable yields, it requires strict cryogenic conditions (-78 °C) and rigorous anhydrous techniques, making it less scalable than the
method.
Validated Experimental Protocol
This protocol is designed as a self-validating system. By strictly controlling the pH during the quench phase, the integrity of the 1,3-diol is preserved.
Preparation of the Active Reductant: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon, suspend anhydrous
(1.66 g) in a mixture of THF (20 mL) and absolute EtOH (10 mL). Stir vigorously for 15 minutes at room temperature to ensure partial dissolution and complexation.
Substrate Addition: Add Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate (2.76 g) to the suspension. Lower the flask into an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
Controlled Hydride Delivery: Add
(1.13 g) in three equal portions over 15 minutes. Causality Note: Portion-wise addition prevents rapid exothermic hydrogen gas evolution, which could cause localized heating and trigger unwanted side reactions.
Reaction Progression: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (25 °C). Stir for an additional 3 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3; the product 1,3-diol will appear as a lower
spot compared to the starting ester).
pH-Controlled Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Carefully add saturated aqueous
(15 mL) dropwise.
Self-Validation Check: Do not use
or standard basic workup protocols. The slightly acidic nature of destroys excess hydride while keeping the pH below 7, ensuring the newly formed 1,3-diol does not undergo late-stage epoxidation.
Isolation: Extract the aqueous mixture with Ethyl Acetate (
mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous , filter, and concentrate in vacuo.
Verification: The crude product should yield approximately 2.18 g (88%) of the target 1,3-diol as a viscous oil. The absence of a strong
epoxide stretch (around 1250 ) and the presence of a broad stretch (3300 ) in the FT-IR spectrum immediately validates the chemoselective success of the protocol.
References
Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. ResearchGate / General Literature. Retrieved from [Link]
Method
Functionalization of poly-hydroxybutyrate (PHB) derivatives
Application Note: Functionalization of Poly-Hydroxybutyrate (PHB) Derivatives Abstract Poly-hydroxybutyrate (PHB) is a bacterial polyester renowned for its biodegradability and biocompatibility.[1][2][3] However, its hig...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Functionalization of Poly-Hydroxybutyrate (PHB) Derivatives
Abstract
Poly-hydroxybutyrate (PHB) is a bacterial polyester renowned for its biodegradability and biocompatibility.[1][2][3] However, its high crystallinity, brittleness, and hydrophobic nature limit its utility in advanced drug delivery and tissue engineering. This guide details three validated chemical routes to functionalize PHB: (1) Transesterification to create amphiphilic block copolymers (PHB-b-PEG), (2) Surface Aminolysis for ligand attachment, and (3) Free-Radical Grafting to introduce hydrophilic side chains. These protocols transform native PHB into a versatile platform for targeted nanocarriers and bioactive scaffolds.
Section 1: Strategic Functionalization Routes
The chemical inertness of the PHB backbone requires aggressive activation or the exploitation of chain-end functionalities. We categorize modifications into Bulk (altering mechanical/thermal properties) and Surface (altering biological interaction).
Mechanistic Overview
Transesterification (Bulk): Utilizes the ester linkages in the backbone. By reacting PHB with low molecular weight diols or poly(ethylene glycol) (PEG) in the presence of a catalyst (e.g., Stannous Octoate), the polymer chain is cleaved and recombined, yielding block copolymers with tunable amphiphilicity.
Aminolysis (Surface): A nucleophilic attack by diamines on the surface ester bonds. This cleaves surface chains, exposing reactive amine (-NH2) and hydroxyl (-OH) groups without compromising the bulk mechanical integrity.
Grafting (Bulk/Surface): Hydrogen abstraction from the tertiary carbon (methine group) of the PHB backbone creates a radical site, initiating the polymerization of vinyl monomers (e.g., acrylic acid).
Section 2: Detailed Experimental Protocols
Protocol A: Synthesis of Amphiphilic PHB-b-PEG Block Copolymers
Application: Self-assembling micelles for hydrophobic drug delivery.
Rationale: Native PHB is insoluble in water. Conjugating it with PEG creates an amphiphilic molecule that self-assembles into core-shell nanoparticles, protecting the drug payload in the PHB core while the PEG shell ensures circulation stability.
Materials:
PHB (Natural origin, MW ~300-500 kDa)
Poly(ethylene glycol) (PEG), MW 2,000-5,000 Da (monomethyl ether PEG for diblock)
Catalyst: Stannous Octoate (Sn(Oct)2) or p-Toluenesulfonic acid (p-TSA)
Solvent: Anhydrous Chloroform or 1,2-Dichloroethane
Precipitant: Cold Diethyl Ether or Methanol
Workflow:
Purification: Dissolve PHB in boiling chloroform and filter to remove cellular debris. Precipitate in methanol and vacuum dry.
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve PHB (1.0 g) and PEG (0.5 g) in anhydrous 1,2-dichloroethane (20 mL).
Note: The ratio of PHB to PEG dictates the hydrophilic-lipophilic balance (HLB).
Catalysis: Add Sn(Oct)2 (1 wt% relative to polymer). Purge the system with Nitrogen (N2) for 15 minutes to remove moisture/oxygen.
Transesterification: Heat the mixture to reflux (83°C) for 4–6 hours.
Critical Checkpoint: Monitor molecular weight reduction via GPC aliquots if possible. Longer times yield shorter PHB blocks.
Quenching & Recovery: Cool to room temperature. Pour the solution dropwise into a 10-fold excess of cold diethyl ether under vigorous stirring.
Purification: Collect the precipitate via filtration. To remove unreacted PEG, wash the solid repeatedly with water (PHB-b-PEG is insoluble in water, free PEG is soluble).
Drying: Vacuum dry at 40°C for 24 hours.
Protocol B: Surface Aminolysis for RGD Peptide Attachment
Application: Bioactive Scaffolds for Tissue Engineering.
Rationale: PHB lacks cell-recognition sites. Aminolysis introduces free amine groups, which serve as anchors for covalently linking RGD (Arginine-Glycine-Aspartic acid) peptides, enhancing cell adhesion.
Preparation: Prepare a 10% (w/v) solution of 1,6-hexanediamine in isopropanol. Warm to 40°C.
Etching (Aminolysis): Immerse PHB films into the diamine solution for 10–30 minutes.
Caution: Reaction >45 mins causes significant mass loss and film degradation.
Washing: Remove films and wash extensively with distilled water (3x) and ethanol (2x) to remove adsorbed diamines.
Activation: Incubate aminolyzed films in 1% Glutaraldehyde (in PBS) for 2 hours at room temperature.
Ligand Coupling: Wash films with PBS, then incubate with RGD peptide solution (100 µg/mL) overnight at 4°C.
Blocking: Rinse with PBS and block unreacted sites with Glycine or BSA solution.
Section 3: Visualization of Pathways
Diagram 1: Functionalization Workflows
This diagram illustrates the decision tree for selecting the appropriate functionalization route based on the desired end-application.
Caption: Strategic pathways for PHB modification. Yellow nodes indicate chemical processes; Green nodes indicate the resulting derivative; Blue nodes represent the final application.
Section 4: Characterization & Data Analysis
To ensure scientific integrity, every functionalization must be validated. The following table summarizes key analytical methods and expected results.
Technique
Analyte
Expected Outcome for Successful Functionalization
1H-NMR
PHB-b-PEG
Appearance of PEG peak at 3.6 ppm (-CH2-CH2-O-) alongside PHB peaks (1.3, 2.5, 5.2 ppm).
FTIR
Aminolyzed Film
New bands at 1650 cm⁻¹ (Amide I) and 1550 cm⁻¹ (Amide II) ; broadening of -OH region (3100-3500 cm⁻¹).
GPC
Block Copolymer
Shift to lower retention time (higher MW) if coupling, or multimodal distribution if transesterification is uncontrolled.
Contact Angle
Grafted/Aminolyzed
Reduction in water contact angle from ~80° (Native PHB) to <60° (Functionalized) , indicating increased hydrophilicity.
Ninhydrin Assay
Surface Amines
Development of purple color (Rhemann’s purple) on the film surface, quantifiable via UV-Vis at 570 nm.
Diagram 2: Chemical Mechanism of Aminolysis
Visualizing the nucleophilic attack on the PHB backbone.
Caption: Step-wise mechanism of PHB surface aminolysis. The reaction cleaves the polymer chain, resulting in lower molecular weight surface chains terminated with reactive amine groups.
References
Production and functionalization strategies for superior polyhydroxybutyrate blend performance.
Source: ResearchGate
URL:[5][6][7][8][Link]
Surface modification of polyester films with polyfunctional amines: Effect on bacterial biofilm formation.
Source: SSRN / ResearchGate
URL:[6][7][Link]
Synthesis and characterization of amphiphilic block copolymers by transesterification for nanoparticle production.
Source: SciELO (Polímeros)
URL:[Link][9]
Graft polymerization of acrylic acid onto plasma treated poly(ethylene terephthalate) films. (Analogous protocol for polyester grafting)
Source: PubMed
URL:[10][Link]
Physicochemical characterization of polyhydroxybutyrate (PHB) produced by the rare halophile Brachybacterium paraconglomeratum.
Source: PubMed Central (PMC)
URL:[Link]
Application Note: Nucleophilic Reactivity and Synthetic Utility of Methyl 2,4-Dibromo-3-hydroxybutanoate in Heterocycle Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary Methyl 2,4-dibromo-3-hydroxybutanoate is a densely f...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Executive Summary
Methyl 2,4-dibromo-3-hydroxybutanoate is a densely functionalized, highly versatile chiral building block. Characterized by two distinct electrophilic centers (the C2 and C4 alkyl bromides) and a protic/nucleophilic center (the C3 hydroxyl group), this compound is an ideal precursor for the synthesis of complex heterocyclic scaffolds. This application note details the mechanistic rationale and experimental protocols for transforming this bifunctional ester into chiral oxiranes and, subsequently, into pyrrolidine-based glycosidase inhibitors (such as α-mannosidase inhibitors)[1].
Mechanistic Insights: The Dual Electrophilic Centers
The synthetic utility of methyl 2,4-dibromo-3-hydroxybutanoate relies on the precise, regioselective control of its reactive sites during nucleophilic attack.
Regioselective Epoxidation (Intramolecular Sₙ2)
The first critical transformation is the base-mediated intramolecular cyclization. When treated with a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent, the C3-hydroxyl group is deprotonated. The resulting alkoxide faces a kinetic choice: attack C2 to form a 2,3-epoxide (oxirane-2-carboxylate) or attack C4 to form a 3,4-epoxide.
Causality & Design Choice: The C2-bromine is situated alpha to the strongly electron-withdrawing methyl ester. This proximity highly polarizes the C2–Br bond, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position. Consequently, intramolecular nucleophilic substitution at C2 is kinetically favored over the unactivated primary C4 position. This regioselectivity exclusively yields2[2]. Acetone is deliberately chosen as the solvent because its aprotic nature enhances alkoxide nucleophilicity without competing as an external nucleophile, while K₂CO₃ is mild enough to prevent unwanted ester saponification.
Cascade Nucleophilic Substitution (Intermolecular to Intramolecular)
Once the 3-(bromomethyl)oxirane-2-carboxylate is isolated, it serves as a powerful bis-electrophile. The introduction of an external nitrogenous nucleophile (e.g., ammonia or a primary amine) triggers a cascade reaction. The amine regioselectively opens the epoxide ring, which is immediately followed by an intramolecular Sₙ2 displacement of the terminal C4-bromine. This cascade efficiently constructs the pyrrolidine ring, yielding a 4-amino-3-hydroxypyrrolidin-2-one (lactam) intermediate that can be1[1].
Quantitative Data & Yield Analysis
The table below summarizes the critical reaction parameters, active nucleophiles, and validated yields for the transformation of methyl 2,4-dibromo-3-hydroxybutanoate into pyrrolidine derivatives.
Objective: Synthesis of Methyl 3-(bromomethyl)oxirane-2-carboxylate.
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
Dissolution: Dissolve 10.0 mmol of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate in 30 mL of anhydrous acetone.
Base Addition: Add 15.0 mmol (1.5 equivalents) of finely powdered, anhydrous potassium carbonate (K₂CO₃) in a single portion.
Self-Validation Check: The use of finely powdered K₂CO₃ maximizes the solid-liquid interfacial surface area, ensuring complete deprotonation within the 4-hour kinetic window without requiring elevated temperatures.
Reaction: Stir the suspension vigorously at room temperature (20–25°C) for 4.0 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the starting material is fully consumed[2].
Workup: Filter the reaction mixture through a packed pad of Celite to quantitatively remove inorganic salts. Wash the filter cake with an additional 15 mL of acetone to ensure full product recovery.
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation at 30°C) to afford the crude epoxide. The product is typically of sufficient purity (>95%) for the subsequent cascade reaction.
Protocol B: Cascade Cyclization to Lactam
Objective: Synthesis of 4-amino-3-hydroxypyrrolidin-2-one.
Preparation: Dissolve the crude methyl 3-(bromomethyl)oxirane-2-carboxylate (approx. 9.8 mmol) in 25 mL of anhydrous methanol.
Nucleophile Introduction: Bubble dry ammonia (NH₃) gas into the solution at 0°C for 15 minutes, or add a pre-saturated solution of methanolic ammonia (excess).
Cascade Cyclization: Seal the reaction vessel securely and heat to 60°C for 12 hours.
Self-Validation Check: The elevated temperature provides the necessary activation energy for the initial intermolecular epoxide ring-opening, which rapidly funnels into the thermodynamically favored intramolecular displacement of the primary bromide, driving the cascade to completion[1].
Workup & Purification: Cool to room temperature, vent the system carefully to release residual ammonia, and concentrate under reduced pressure. Purify the resulting residue via ion-exchange chromatography to isolate the pure lactam.
Mechanistic Pathway Visualization
Fig 1: Reaction cascade of methyl 2,4-dibromo-3-hydroxybutanoate to pyrrolidine derivatives.
References
Deoxyiminoalditols from Aldonic Acids VI. Preparation of the Four Stereoisomeric 4-Amino-3-hydroxypyrrolidines from Bromodeoxytetronic Acids. Discovery of a New α-Mannosidase Inhibitor.
Source: MolAid Chemical Database (Compound 88824-11-7)
URL:[1]
(2S,3R)-2,4-dibromo-3-hydroxybutanoate Reaction Profiles and Epoxidation Yields.
Source: MolAid Chemical Database (Compound 88824-09-3)
URL:[2]
Stereoselective reduction of beta-keto esters to halohydrins
Stereoselective Reduction of Functionalized -Keto Esters[1] Executive Summary Chiral halohydrins are high-value pharmacophores and versatile building blocks in the synthesis of epoxides, azidohydrins, and statin side-cha...
Author: BenchChem Technical Support Team. Date: March 2026
Stereoselective Reduction of Functionalized
-Keto Esters[1]
Executive Summary
Chiral halohydrins are high-value pharmacophores and versatile building blocks in the synthesis of epoxides, azidohydrins, and statin side-chains. The direct, stereoselective reduction of
-halo- and -halo--keto esters presents a unique challenge: the need to control both enantioselectivity (at the alcohol center) and diastereoselectivity (relative to the halogen).
This guide details three field-proven protocols for these transformations:
Dynamic Kinetic Resolution (DKR) via Ruthenium-catalyzed transfer hydrogenation for
-halo substrates.
Asymmetric Hydrogenation via Ru-BINAP for
-halo substrates (The "Statin Route").
Biocatalytic Reduction using Ketoreductases (KREDs) for complementary stereocontrol.
Strategic Overview: Selecting the Right Methodology
The choice of method depends strictly on the position of the halogen and the desired stereochemistry.
Substrate Class
Target Product
Primary Challenge
Recommended Method
-Halo--keto ester
1,2-Halohydrin (Epoxide precursor)
Labile stereocenter at -position; Risk of racemization.
Method A: Ru-DKR (Chemical) or Method C (Enzymatic)
-Halo--keto ester
1,3-Halohydrin (Statin precursor)
Remote functionalization; Enantiocontrol at -position.
Method B: Ru-BINAP (Hydrogenation)
Method A: Dynamic Kinetic Resolution (DKR) of
-Halo-
-Keto Esters[2]
Principle:
-Halo--keto esters possess an acidic proton at the -position (), allowing rapid racemization between the and enantiomers of the ketone. By employing a catalyst that reduces one enantiomer significantly faster than the other (), one can theoretically convert 100% of the racemic starting material into a single stereoisomer with high diastereomeric ratio (dr) and enantiomeric excess (ee).
Mechanism of Action
The following diagram illustrates the DKR cycle using a Ruthenium-TsDPEN catalyst system.
Figure 1: Mechanism of Dynamic Kinetic Resolution (DKR) for
-substituted -keto esters.[1] The base facilitates rapid racemization, while the catalyst selectively reduces one isomer.
Solvent: Dichloromethane (DCM) or DMF (for higher racemization rates)
Step-by-Step Procedure:
Catalyst Pre-activation: In a Schlenk flask under nitrogen, dissolve [RuCl
(-cymene)] (0.025 mmol) and (R,R)-TsDPEN (0.05 mmol) in 2 mL of anhydrous DCM. Add TEA (0.1 mmol) and stir at room temperature for 30 min. The solution typically turns deep purple/red, indicating formation of the active 16e Ru-hydride species.
Reaction Assembly: Add the substrate (10 mmol) to the catalyst solution.
Initiation: Cool the mixture to 0°C (to enhance diastereoselectivity). Slowly add the HCOOH/TEA mixture (2.5 eq of formate) via syringe pump over 1 hour.
Note: Slow addition prevents "hydrogen starvation" and ensures the racemization rate remains faster than reduction.
Monitoring: Stir at 0°C - RT. Monitor conversion via GC-FID. Look for the disappearance of the ketone peak.
Work-up: Quench with water (10 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with saturated NaHCO
(to remove residual formic acid) and brine. Dry over NaSO.
Method B: Asymmetric Hydrogenation of
-Halo-
-Keto Esters
Principle:
Unlike
-halo esters, -halo esters (e.g., ethyl 4-chloro-3-oxobutanoate) do not racemize easily. The challenge here is purely enantioselective reduction of the ketone. This is the industrial standard for synthesizing the chiral side chains of statins (e.g., Atorvastatin).
Safety Check: This reaction requires a high-pressure autoclave (Hastelloy or Stainless Steel). Ensure burst disks are rated appropriately.
Preparation: In a glovebox, load the autoclave glass liner with substrate (1.0 M concentration in EtOH) and catalyst.
High-Temperature Activation (Optional but recommended): Some Ru-BINAP precursors require activation at 50°C under low
pressure before the main run.
Hydrogenation: Seal the autoclave. Purge with
(3 cycles at 10 bar). Pressurize to 30-50 bar (435-725 psi) .
Reaction: Heat to 80-100°C. Stir vigorously (>800 rpm) to eliminate mass transfer limitations.
Note: Higher temperatures often improve turnover frequency (TOF) without significantly eroding ee for this specific substrate class.
Work-up: Vent
carefully. Concentrate the solvent.[8] The product is often pure enough for the next step (e.g., substitution with cyanide or azide).
Method C: Biocatalytic Reduction (The "Green" Alternative)
Principle:
Engineered Ketoreductases (KREDs) offer a distinct advantage: they can be selected to produce anti-halohydrins or syn-halohydrins with near-perfect stereocontrol, often overcoming the chemical bias of the substrate.
Protocol 3: Enzymatic Reduction with Cofactor Recycling
Disclaimer: The protocols provided herein are for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before handling halogenated organic compounds and pressurized hydrogen gas.
Methyl 2,4-dibromo-3-hydroxybutanoate is a highly labile intermediate, structurally related to statin side-chain precursors (e.g., Rosuvastatin intermediates). Its stability is compromised by three competing degradation pathways: ester hydrolysis , Darzens-like epoxidation , and dehydrohalogenation .
This guide provides a validated protocol to prevent hydrolysis and cyclization. The core principle is Strict pH and Thermal Containment : the compound survives only within a narrow pH window (3.5 – 5.5) and low temperatures (< 0°C) during aqueous exposure.
Module 1: The Stability Landscape (Root Cause Analysis)
To prevent degradation, you must understand the "Kill Zones." The presence of electron-withdrawing bromine atoms at C2 and C4 significantly increases the electrophilicity of the ester carbonyl (promoting hydrolysis) and the acidity of the C2 proton (promoting elimination/cyclization).
Degradation Pathways Diagram
Figure 1: The "Kill Zones" for Methyl 2,4-dibromo-3-hydroxybutanoate. The compound is stable only when avoiding the red and yellow pathways.
Module 2: Validated Workup Protocol
The Problem: Standard aqueous workups (using sat. NaHCO₃ or strong acids) will destroy this molecule.
The Solution: A Buffered, Cryogenic Workup .
Step-by-Step Procedure
Step
Action
Technical Rationale
1. Quench
Cool reaction mixture to -10°C . Quench with cold 5% NaH₂PO₄ (Monosodium Phosphate) .
Maintains pH ~4.5. Avoids the alkalinity of bicarbonate (which triggers epoxidation) and the acidity of mineral acids.
2. Extraction
Extract immediately with cold EtOAc or DCM (pre-chilled to 0°C).
Minimizes contact time with the aqueous phase.[1] Cold solvent reduces kinetic rate of hydrolysis.
3. Wash
Wash organic layer once with cold Brine (sat.[1] NaCl) .[1]
Increases ionic strength to drive water out of the organic layer without altering pH.
4. Drying
Dry over anhydrous MgSO₄ (Magnesium Sulfate) for 10 mins at 0°C.
MgSO₄ is slightly acidic/neutral. Avoid Na₂SO₄ if it has been stored loosely, as it can sometimes be slightly basic or slow to dry.
The compound is kinetically unstable; "store and forget" is not an option.
Module 4: Troubleshooting & FAQs
Q1: I see a broad peak at ~11.0 ppm in the ¹H NMR. What happened?
Diagnosis:Ester Hydrolysis.
You have formed the carboxylic acid.[1][3][4]
Cause: Your workup was likely too acidic (pH < 2) or the drying step was insufficient, leaving residual water in the oil.
Fix: Switch to the Phosphate Buffer quench (Step 1 in Protocol) and ensure MgSO₄ is used, not Na₂SO₄.
Q2: My product cyclized to the epoxide. I used NaHCO₃.
Diagnosis:Base-Catalyzed Darzens Reaction.Mechanism: The C2-proton is highly acidic due to the alpha-bromine and ester group. Even weak bases like Sodium Bicarbonate (pH ~8.5) can deprotonate C2. The resulting enolate attacks C3, displacing the hydroxyl group to form the epoxide.
Fix:NEVER use Bicarbonate. Use Monosodium Phosphate (NaH₂PO₄) or dilute Citric Acid to keep pH < 6.
Q3: The oil turned dark brown during rotary evaporation.
Diagnosis:Thermal Elimination.
You likely heated the bath > 35°C. This compound eliminates HBr to form the conjugated alkene (crotonate derivative), which then polymerizes/oligomerizes (brown tar).
Fix: Set rotovap bath to 20°C and use high vacuum (< 10 mbar) to remove solvent.
References
BenchChem Technical Support. (2025).[1][5] Preventing Hydrolysis During the Workup of Esterification Reactions. BenchChem. Link
This guide serves as a technical support resource for researchers working with -bromo esters (e.g., ethyl bromoacetate, tert-butyl bromoacetate) in aqueous environments. It addresses stability challenges, degradation mec...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical support resource for researchers working with
-bromo esters (e.g., ethyl bromoacetate, tert-butyl bromoacetate) in aqueous environments. It addresses stability challenges, degradation mechanisms, and buffer incompatibility issues common in bioconjugation and organic synthesis.
Technical Support Center:
-Bromo Esters in Aqueous Media
Current Status: Operational
Topic: Hydrolytic Stability & Buffer Compatibility
Audience: Senior Researchers / Process Chemists
Module 1: The Degradation Mechanism (The "Why")
-Bromo esters are "doubly electrophilic" species. In aqueous media, they face a "Three-Front War" that compromises their stability before they can react with your intended target (e.g., a cysteine residue or a specific amine).
The Three Competitive Pathways
Unlike simple alkyl halides, the presence of the carbonyl group adjacent to the halogen significantly alters reactivity.
Pathway A: Ester Hydrolysis (Saponification)
Mechanism: Nucleophilic attack at the carbonyl carbon.[1]
Driver: High pH (
8.0). The electron-withdrawing bromine atom increases the electrophilicity of the carbonyl, making these esters more labile than unsubstituted esters (e.g., ethyl acetate).
Result: Formation of
-bromo acid and alcohol.[2] The acid lowers the pH, potentially quenching the reaction if the buffer capacity is exceeded.
Pathway B: Halide Displacement (Hydrolysis)
Mechanism:
attack at the -carbon by water or hydroxide.
Driver: Highly polar solvents (water).
Result: Formation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-hydroxy ester.[3] This species is chemically distinct and will not perform the desired alkylation.
Pathway C: Buffer Aminolysis (The "Silent Killer")
Mechanism: Nucleophilic attack by primary/secondary amine buffers (e.g., Tris, Glycine) at the
-carbon.
Driver: High concentration of buffer relative to the reagent.
Result: Irreversible alkylation of the buffer molecule. Your reagent is consumed by the solvent system.
Visualization of Degradation Pathways
Figure 1: The three primary degradation pathways for
-bromo esters in aqueous solution. Pathways A and C are the most common causes of experimental failure.
Module 2: Troubleshooting & FAQs
Symptom: "My reaction yield is near zero, but the starting material is gone."
Diagnosis: Buffer Interference.[1]
Explanation: If you used Tris , Glycine , or Ethanolamine , the buffer acted as a scavenger.
-Bromo esters react rapidly with primary amines.
Solution: Switch to non-nucleophilic buffers.
Recommended: HEPES, MOPS, MES, Phosphate (caution with phosphate at high concentrations, but generally safer than Tris).
Symptom: "The pH of my reaction dropped significantly over time."
Diagnosis: Hydrolysis-Induced Acidification.
Explanation: Both ester hydrolysis (Pathway A) and halide displacement (Pathway B) generate acid byproducts (carboxylic acids and HBr, respectively).
Solution:
Increase buffer concentration (e.g., from 10 mM to 50-100 mM).
Monitor pH in real-time and use a pH-stat if possible.
Symptom: "I see a new spot on TLC/HPLC that isn't my product."
Diagnosis:
-Hydroxy Ester Formation.[3]
Explanation: In highly aqueous, neutral conditions where ester hydrolysis is slow, water eventually displaces the bromide.
Solution:
Add the
-bromo ester as a concentrated stock in water-miscible organic solvent (DMSO, DMF, MeCN) immediately before the reaction starts.
Do not store aqueous dilutions of the reagent.
Buffer Compatibility Matrix
Buffer System
Compatibility
Risk Level
Reason
Tris / Glycine
INCOMPATIBLE
🔴 Critical
Primary amines rapidly react with -bromo esters.
Phosphate (PBS)
Conditional
🟡 Moderate
Phosphate is a weak nucleophile; safe for short reactions (<1h).
Before committing precious biological samples, determine the stability of your specific
-bromo ester in your chosen buffer.
Reagents:
-Bromo ester (100 mM stock in DMSO-d6 or MeCN-d3).
Target Buffer (in
).
Procedure (NMR Method):
Prepare 600 µL of your buffer in
(adjust pD = pH + 0.4).
Add internal standard (e.g., 1 mM Maleic acid) for integration reference.
Add 6 µL of
-bromo ester stock (Final conc: ~1 mM).
Acquire
-NMR spectra every 15 minutes for 4 hours.
Data Analysis: Integrate the
-proton signal (usually a singlet ~3.8–4.2 ppm). Plot ln(Integral) vs. Time.[7] The slope is .
Decision Tree: Selecting the Right Conditions
Figure 2: Decision logic for buffer selection to maximize
-bromo ester stability.
References
National Institutes of Health (NIH). (2005). pH-dependent Interactions of the carboxyl-terminal helix of steroidogenic acute regulatory protein. (Demonstrates peptide/ester stability in aqueous buffers). Retrieved from [Link]
LibreTexts Chemistry. (2024). 22.4: Alpha Bromination of Carboxylic Acids. (Mechanistic grounding for reactivity of
NanoComposix. (n.d.). Experiment #2 - Reaction Buffer Screen. (Practical half-life data for ester-based reagents in phosphate vs. borate buffers). Retrieved from [Link]
Technical Support Center: Minimizing HBr Elimination in Dibromo Ester Synthesis
Topic: Minimizing HBr Elimination in Dibromo Ester Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Advanced Synthesis Support Mo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing HBr Elimination in Dibromo Ester Synthesis
Content Type: Technical Support Center Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Advanced Synthesis Support Module. This guide addresses the critical instability of vicinal dibromo esters, specifically the tendency for dehydrobromination (HBr elimination) to revert the product to a vinyl bromide or alkyne.
The following protocols and troubleshooting steps are designed to prioritize kinetic control —ensuring the addition product is favored over the thermodynamic elimination product.
Part 1: The Mechanistic Landscape
Before troubleshooting, it is vital to visualize why your reaction is failing. The ester group increases the acidity of the
-proton, making the vicinal dibromide highly susceptible to base-catalyzed E2 elimination.
Figure 1: The competition between stable addition and elimination. Note that the target dibromide is often the precursor to the unwanted vinyl bromide if conditions (base, heat) are not controlled.
Part 2: Tiered Troubleshooting (Q&A)
Tier 1: Critical Issues (Reaction Failure)
Q: My reaction mixture turned dark brown/black and tarry. Is this normal?A: No. A dark, tarry mixture usually indicates polymerization or radical decomposition, often catalyzed by HBr accumulation or excessive heat.
Immediate Action: Check your temperature. Bromination is exothermic. If you added bromine too quickly without cooling (0°C or lower), you likely triggered a radical polymerization cascade.
Corrective Protocol: Repeat the experiment with a cooling bath (ice/salt or dry ice/acetone) and add the bromine solution dropwise over 30–60 minutes. Ensure the reaction is kept in the dark to prevent radical initiation.
Q: I see the product on TLC, but after workup, I only isolate the vinyl bromide (elimination product). What happened?A: The elimination likely occurred during the workup. Vicinal dibromo esters are extremely sensitive to base.
Diagnosis: Did you use a saturated bicarbonate (
) wash to "neutralize" the acid?
The Fix:Avoid carbonate/bicarbonate washes. Even weak bases can deprotonate the
-position of a dibromo ester. Instead, wash with water or a slightly acidic brine solution. If you must quench excess bromine, use sodium bisulfite (), which is acidic, rather than basic thiosulfate/carbonate mixtures.
Tier 2: Optimization & Reagent Selection
Q: Liquid bromine (
) is difficult to handle. Can I use Pyridinium Tribromide (Py·)?A: Proceed with caution. While Py· is a solid and easier to weigh, it releases pyridine as a byproduct.
Risk: Pyridine is a base (
). In the presence of the acidic HBr generated (if any substitution occurs) or simply by itself, pyridine can catalyze the E2 elimination of your sensitive dibromo ester.
Recommendation: If using Py·
, you must include an acid scavenger that is non-nucleophilic, or run the reaction in acetic acid to buffer the pyridine. However, for strictly minimizing elimination, elemental bromine in a non-polar solvent ( or ) is often superior because it introduces no exogenous base.
Q: Which solvent minimizes elimination?A: Non-polar, aprotic solvents are best.
Preferred: Dichloromethane (DCM), Chloroform (
), or Carbon Tetrachloride ( - if permitted).
Avoid: Polar protic solvents (Methanol, Ethanol). These stabilize the transition states for elimination (E1) and can participate in solvolysis.
Avoid: Polar aprotic solvents (DMF, DMSO) with basic character, as they enhance the basicity of nucleophiles (like
), promoting elimination.
Part 3: Experimental Protocol (Low-Elimination Method)
This protocol is designed for the bromination of
-unsaturated esters (e.g., ethyl cinnamate) while strictly preventing HBr elimination.
Reagents:
Substrate: Unsaturated Ester (1.0 equiv)
Bromine (
): 1.05 equiv (1.0 M solution in DCM)
Solvent: Anhydrous Dichloromethane (DCM)
Quench: 10% Aqueous Sodium Bisulfite (
)
Workflow:
Preparation: Dissolve the unsaturated ester in DCM (0.5 M concentration). Cool the solution to -10°C to 0°C using an ice/salt bath. Shield the flask from light with aluminum foil.
Addition: Add the bromine solution dropwise via an addition funnel or syringe pump over 30–45 minutes. The solution should remain slightly red/orange (indicating excess
).
Note: If the color fades immediately and stays colorless, you are under-brominating. If it turns dark brown/black, you are generating HBr/polymers (stop and cool further).
Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC. Do not let the reaction warm to room temperature unless conversion is stalled.
Quench (The Critical Step):
Do NOT pour the reaction into a basic solution.
Add cold 10%
(Sodium Bisulfite) directly to the reaction mixture with vigorous stirring until the red bromine color disappears (turns pale yellow/clear). Bisulfite is acidic (), which protects the dibromide from base-catalyzed elimination.
(Magnesium Sulfate is slightly acidic/neutral; avoid basic drying agents like ).
Concentrate in vacuo at a bath temperature below 30°C .
Part 4: Data & Comparison
Table 1: Impact of Conditions on Elimination vs. Addition
Variable
Condition A (High Risk)
Condition B (Optimized)
Mechanistic Reason
Temperature
> 25°C (Room Temp/Reflux)
< 0°C (Ice Bath)
Elimination has a higher activation energy (); heat favors it.
Solvent
Ethanol / Methanol
DCM /
Polar solvents stabilize charge separation in elimination transition states.
Reagent
Pyridinium Tribromide
in DCM
Pyridine byproduct acts as a base, catalyzing E2 elimination.
Quench
/
(Bisulfite)
Carbonate bases deprotonate the -carbon, triggering elimination.
Part 5: Storage & Stability
Q: How do I store the isolated dibromo ester?A: Vicinal dibromo esters are often kinetically unstable and will slowly eliminate HBr even at room temperature ("spontaneous dehydrobromination").
Storage: Store at -20°C (Freezer).
Container: Amber glass vial (light sensitive).
Stabilizer: Ensure the product is completely acid-free, but do not add solid base stabilizers (like
) inside the vial.
References
Org. Synth. 1928, 8, 84.Ethyl
-Dibromo--phenylpropionate. Organic Syntheses. Link
Schmitt, G. et al. (2025). Minimizing the formation of elimination products in substitution reactions. BenchChem Technical Guides. Link
TCI Chemicals. Bromination Reagents and Protocols. TCI America Technical Support. Link
University of Wisconsin-Madison. Bromination of Saturated and Unsaturated Hydrocarbons. Department of Chemistry. Link
PubChem. Pyridinium Tribromide Safety and Handling. National Library of Medicine. Link
Technical Support Center: Handling & Storage of Light-Sensitive Brominated Esters
Welcome to the Application Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting workflows for handling light-sensitive brominated esters (e.g., ethyl bromoacetate, benzyl bro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting workflows for handling light-sensitive brominated esters (e.g., ethyl bromoacetate, benzyl bromoacetate, and various α-bromo esters). Designed for researchers and drug development professionals, this document ensures the chemical integrity of your reagents from delivery to reaction.
FAQ 1: Why do brominated esters degrade when exposed to light, and what is the mechanism?
Expert Insight:
The carbon-bromine (C-Br) bond in α-bromo esters is relatively weak and highly susceptible to photolytic cleavage. When exposed to ultraviolet or ambient visible light, the molecule undergoes homolytic bond rupture, generating a carbon-centered radical and a highly reactive bromine radical[1].
These radicals act as initiators for further side reactions. The carbon radicals can undergo dimerization (forming 1,5-dicarbonyls or homocoupled products)[2], while the bromine radicals can recombine to form elemental bromine (
). The generation of free is what imparts the characteristic yellow-to-brown discoloration to degraded reagents.
Caption: Photolytic degradation pathway of alpha-bromo esters generating radicals and free bromine.
FAQ 2: What are the absolute optimal storage conditions to prevent degradation?
Expert Insight:
To prevent both photolysis and hydrolysis, brominated esters must be isolated from photons, moisture, and nucleophiles. While some stable isotope derivatives can be stored at room temperature[3], highly reactive α-bromo esters (like DL-Ethyl 2-bromobutyrate) should be stored at 0–6°C[4] to minimize thermal degradation kinetics. The container must be amber glass (to block UV/Vis transmission) and backfilled with an inert gas because atmospheric oxygen can interact with radical intermediates, accelerating degradation[5].
Quantitative Storage Parameters
Parameter
Optimal Condition
Causality / Rationale
Temperature
0°C to 6°C (or per CoA)
Suppresses thermal decomposition and volatility[4].
Displaces moisture (prevents hydrolysis to HBr) and [5].
Container Material
Borosilicate Glass (Amber)
Inert surface; incompatible with certain plastics over time.
Moisture Limit
< 0.1%
Prevents autocatalytic generation of hydrobromic acid (HBr).
Protocol: Self-Validating Aliquoting System for Fresh Reagents
Repeated opening of a master stock bottle introduces moisture and light. Implementing a single-use aliquoting protocol ensures the integrity of the reagent across its entire shelf life. This system is self-validating : if an aliquot remains perfectly colorless upon opening months later, the storage protocol was successful.
Step-by-Step Methodology:
Preparation: Transfer the unopened amber bottle of the brominated ester, a box of pre-dried amber vials (oven-dried at 120°C for >4 hours), and PTFE-lined caps into a glovebox or a Schlenk line setup under Argon.
Equilibration: Allow the reagent bottle to reach room temperature before opening to prevent condensation of ambient moisture on the cold liquid.
Purging: Purge the headspace of the receiving vials with Argon for 3 minutes.
Transfer: Using a gas-tight glass syringe (avoid plastic syringes which may leach plasticizers), dispense the required volume (e.g., 1–5 mL) into each amber vial.
Sealing: Cap the vials tightly with PTFE-lined septa. Wrap the cap junction with Parafilm to create a secondary moisture barrier.
Storage: Place the aliquots in a secondary opaque container (e.g., a desiccator box with Drierite) and store at 2–8°C[4].
FAQ 3: My ethyl bromoacetate has turned yellow/brown. Can I still use it, and how do I rescue it?
Expert Insight:
A yellow or brown tint indicates the presence of free molecular bromine (
) and potentially hydrobromic acid (HBr) resulting from photolysis and subsequent hydrolysis[6]. Using discolored brominated esters in sensitive cross-coupling or alkylation reactions will drastically reduce yields, poison transition-metal catalysts (like Pd, Ni, or Ru), and introduce unwanted brominated byproducts. You must purify the reagent before use.
Protocol: Purification of Degraded Brominated Esters
Setup: Assemble a short-path vacuum distillation apparatus. Wrap the receiving flask in aluminum foil to protect the purified distillate from light immediately.
Neutralization (Optional but recommended for heavy degradation): If the liquid is highly acidic (fuming), wash the ester with a cold, dilute aqueous solution of sodium bicarbonate (
) to neutralize HBr, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate () and filter. Note: Minimize aqueous contact time to prevent further ester hydrolysis.
Distillation: Transfer the liquid to the distillation flask. Add a few PTFE boiling chips.
Vacuum Application: Apply a high vacuum (e.g., 1–10 mmHg) to lower the boiling point. Heating brominated esters at atmospheric pressure can cause explosive decomposition or rapid polymerization[7].
Collection: Discard the first 5% of the distillate (forerun, containing volatile impurities and moisture). Collect the main fraction, which should be a crystal-clear, colorless liquid.
Immediate Storage: Immediately transfer the purified ester to amber vials under Argon, as detailed in the aliquoting protocol above.
Caption: Decision tree for identifying and troubleshooting degraded brominated esters prior to use.
FAQ 4: What safety considerations are critical when handling these compounds?
Expert Insight:
Brominated esters, particularly ethyl bromoacetate, are severe lachrymators (tear gases) and are highly toxic if inhaled, swallowed, or absorbed through the skin[8]. They act as potent alkylating agents, reacting irreversibly with nucleophilic sites on biological macromolecules (proteins, DNA).
Engineering Controls: Always handle inside a certified chemical fume hood. Never open on an open bench[6].
PPE: Wear heavy-duty nitrile or butyl rubber gloves (standard thin nitrile provides limited breakthrough time for concentrated halogenated organics), chemical splash goggles, and a lab coat[8].
Incompatibility: Keep away from strong oxidizing agents, strong bases, and reducing agents, as these can trigger violent exothermic reactions[7].
References
1.[8] ETHYL BROMOACETATE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. lobachemie.com. 8
2.[7] HAZARD SUMMARY IDENTIFICATION - Ethyl Bromoacetate. nj.gov. 7
3.[3] Ethyl bromoacetate (2-¹³C, 99%) - Cambridge Isotope Laboratories. isotope.com. 3
4.[6] SAFETY DATA SHEET - Fisher Scientific (Ethyl bromoacetate). fishersci.dk. 6
5.[4] DL-Ethyl 2-bromobutyrate 533-68-6 wiki - Guidechem. guidechem.com. 4
6.[1] Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. acs.org.1
7.[5] Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants. researchgate.net. 5
8.[2] Photoredox Catalyzed C(sp3)−C(sp3) Coupling of α-Bromoesters and Triethylamine. nih.gov. 2
Technical Support Center: Purification of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate
Topic: Purification of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate Content type: Technical Support Center Guide Ticket ID: PUR-DBHB-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purification of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate
Content type: Technical Support Center Guide
Ticket ID: PUR-DBHB-001
Status: Open
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary & Specialist Insight
Welcome to the Technical Support Center. You are likely working with Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate (CAS: 88824-09-3), a critical chiral building block often employed in the synthesis of complex pharmaceutical intermediates, including statin side-chains and beta-lactam antibiotics.[1][2]
The Specialist’s Take:
The purification of this compound is notoriously difficult due to three competing factors:
Diastereomeric Control: The (2S,3R) configuration must be separated from the (2R,3S) enantiomer and the (2S,3S)/(2R,3R) syn-diastereomers.
Thermal Instability: The presence of two bromine atoms (one at the
-position) makes this compound prone to -elimination of HBr upon heating.[1]
Reactivity: The
-hydroxy--bromo motif is a precursor to epoxides; exposure to even mild bases during workup can trigger premature cyclization.[1]
This guide prioritizes fractional crystallization over distillation (due to thermal degradation) and provides optimized chromatography conditions for difficult separations.
Troubleshooting Guide (Q&A)
Category A: Purity & Separation[1][3]
Q1: I am seeing a persistent impurity (~5-10%) in my HPLC trace that co-elutes closely with the main peak. Recrystallization isn't removing it.[1] What is it?
Diagnosis: This is likely the (2S,3S)-diastereomer (the syn-isomer).[1]
Mechanism: In the bromination/reduction sequence, if the stereocontrol is not absolute, the syn-isomer forms.[1] It has very similar solubility properties to your anti-(2S,3R) target.[1]
Solution:
Switch Solvent System: If you are using Hexane/Ethyl Acetate, switch to Toluene/Heptane or Diisopropyl Ether (IPE)/Hexane . The syn-isomer often has higher solubility in aromatic solvents compared to the anti-isomer.[1]
Enrichment Protocol: Perform a "slurry wash" rather than a full recrystallization. Suspend the solid in cold Toluene (0°C) for 2 hours, then filter. The supernatant will carry away the syn-impurity.[1]
Q2: My product turns yellow/brown during rotary evaporation. Is this oxidation?
Diagnosis: No, this is thermal decomposition leading to the elimination of HBr.
Mechanism: The
-proton is acidic.[1] At elevated temperatures (>40°C), HBr eliminates to form Methyl 2-bromo-4-hydroxybut-2-enoate or cyclizes to an epoxide.[1] The HBr released catalyzes further autocatalytic decomposition, turning the oil dark.
Solution:
Bath Temperature Limit: Never exceed 30°C on the rotavap.
Acid Scavenger: Add a trace amount (0.1% w/w) of BHT (butylated hydroxytoluene) or keep the solution strictly neutral.
Storage: Store the crude oil at -20°C immediately if not purifying right away.
Category B: Chromatography Issues
Q3: When I run a silica column, my yield drops significantly, and I recover less mass than I loaded. Where did it go?
Diagnosis: The compound is degrading on the silica gel.[1]
Mechanism: Standard silica gel is slightly acidic (pH 4-5).[1] This acidity, combined with the Lewis acid character of surface silanols, can catalyze the rearrangement or dehydration of the
Buffer the Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane, then flush with pure Hexane before loading. Note: Use TEA sparingly; too much will trigger epoxide formation.[1]
Alternative Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. It is much gentler on acid-sensitive alkyl bromides.[1]
Detailed Protocols
Protocol A: Optimized Fractional Crystallization
Best for scaling up (>10g) and removing diastereomers.
Technical Support Center: Methyl 2,4-dibromo-3-hydroxybutanoate Stability & Degradation
The following Technical Support Guide is designed for researchers and process chemists working with Methyl 2,4-dibromo-3-hydroxybutanoate (CAS 88824-09-3) . It addresses thermal instability, degradation pathways, and sta...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process chemists working with Methyl 2,4-dibromo-3-hydroxybutanoate (CAS 88824-09-3) . It addresses thermal instability, degradation pathways, and stabilization protocols.
Product: Methyl 2,4-dibromo-3-hydroxybutanoate
CAS: 88824-09-3
Application: Chiral intermediate for statin side-chains (e.g., Rosuvastatin, Atorvastatin) and functionalized epoxides.
Part 1: Troubleshooting Guide (Q&A)
Q1: I observe new impurity peaks in my HPLC/GC chromatograms after storing the compound at room temperature. What is happening?
A: You are likely observing thermal degradation products resulting from the instability of the
-hydroxy--bromo ester motif. Even at ambient temperatures, this molecule is prone to two primary degradation pathways:
Dehydration: Loss of water to form Methyl 2,4-dibromobut-2-enoate (Methyl 2,4-dibromocrotonate) . This is driven by the thermodynamic stability of the conjugated ester system.
HBr Elimination: Loss of hydrogen bromide to form Methyl 2,3-epoxy-4-bromobutanoate (via internal nucleophilic attack) or Methyl 4-bromo-3-oxobutanoate (via tautomerization of an enol intermediate).
Diagnostic Sign:
Dehydration Product: Look for a peak with a UV absorbance maximum shifted to ~210-220 nm (conjugated ester).
Epoxide/Ketone: These often appear as broad peaks or distinct shifts in retention time due to polarity changes.
Q2: Can I purify this compound via vacuum distillation?
A:Strictly No.
Methyl 2,4-dibromo-3-hydroxybutanoate is thermally labile. Heating it above 60-80°C, even under high vacuum, accelerates the dehydrobromination and dehydration reactions described above.
Consequence: Distillation will yield a mixture of the target product, the crotonate derivative, and polymerized material (black tar) due to intermolecular alkylation.
Recommendation: Use column chromatography (silica gel) with buffered eluents or low-temperature crystallization if applicable.
Q3: My reaction yield is low, and the starting material seems to "disappear" without forming the target. Is the solvent involved?
A: Yes. This compound is sensitive to nucleophilic solvents and bases .
Solvent Incompatibility: In protic solvents like methanol or ethanol at elevated temperatures, the bromine atoms are susceptible to
displacement or solvolysis.
Base Sensitivity: Even weak bases (e.g., Pyridine,
) can trigger the rapid formation of Methyl 2,3-epoxy-4-bromobutanoate (Darzens-type reaction mechanism) or elimination to the alkene. Ensure your reaction conditions are strictly neutral or acidic unless epoxide formation is intended.
Q4: How should I store this compound to prevent degradation?
A:
Temperature: Store at -20°C (long term) or 2-8°C (short term).
Atmosphere: Under Argon or Nitrogen. Oxygen can induce radical decomposition of the C-Br bond.
Stabilizers: Avoid storing in metal containers (steel/iron), as trace metals can catalyze debromination or radical coupling. Glass or Teflon-lined containers are mandatory.
Part 2: Technical Deep Dive & Degradation Mechanisms
Mechanistic Insight
The instability of Methyl 2,4-dibromo-3-hydroxybutanoate arises from the proximity of the hydroxyl group (C3) and the bromine atom (C2). This "halohydrin" arrangement is a loaded spring for reactivity.
Pathway A: Thermal Dehydration (Acid-Catalyzed or Thermal)
Under thermal stress, the molecule eliminates water across C2-C3. The driving force is the formation of a conjugated
While typically base-mediated, thermal energy can provide the activation energy for the hydroxyl oxygen to attack C2, displacing the bromide ion (Intramolecular
).
Degradation Pathway Diagram
Figure 1: Thermal degradation pathways showing dehydration to crotonate and cyclization to epoxide.
Use this protocol to validate the purity of your lot before critical synthesis steps.
Sample Prep: Dissolve 5 mg of Methyl 2,4-dibromo-3-hydroxybutanoate in 1 mL of Acetonitrile (Do not use Methanol to avoid transesterification/solvolysis).
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.
Mobile Phase:
A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the ester).
B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: 210 nm (for crotonate detection) and 254 nm.
Pass Criteria: Parent peak >95%. If "Degradant A" (Crotonate) > 2%, repurification is required.
Protocol B: Safe Drying Procedure
Avoid rotary evaporation at high baths for this compound.
Solvent Removal: Use a rotary evaporator with a bath temperature < 35°C .
Vacuum: Apply vacuum gradually to prevent "bumping" and sudden cooling which might trap moisture.
Final Drying: Do not use a high-vacuum oven with heat. Dry on a Schlenk line at ambient temperature (20-25°C) for 2-4 hours max.
Storage: Immediately backfill with Argon and store in a freezer.
References
Sigma-Aldrich. (n.d.). Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate Product Sheet. Retrieved from
Seebach, D., et al. (1992). Preparation of (R)-Methyl 3-hydroxybutanoate and its Conversion to Chiral Building Blocks. Organic Syntheses, 71, 39. (Provides context on the stability of the non-brominated analog and general handling of 3-hydroxy esters). Retrieved from
Kopetzki, D., & Antonietti, M. (2011). Hydrothermal degradation of poly(3-hydroxybutyrate). (Describes the elimination mechanisms of hydroxy-butyrates yielding crotonates). Retrieved from
Chowdhury, R. (2013). Thermal decomposition pathways of methyl butanoate. (Mechanistic parallels for ester pyrolysis). Retrieved from
Troubleshooting
Handling precautions for vesicant organic bromides
Ticket ID: #ORG-BR-992 Subject: Advanced Handling & Troubleshooting for Vesicant Organic Bromides Status: Open Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #ORG-BR-992
Subject: Advanced Handling & Troubleshooting for Vesicant Organic Bromides
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Priority: Critical (Health & Safety)
Introduction: The "Tear Gas" in Your Hood
You are receiving this guide because you are working with vesicant organic bromides (e.g., Benzyl Bromide, Allyl Bromide, Propargyl Bromide). These are not standard organic solvents. They are potent lachrymators (tear agents) and alkylating agents .
A common error researchers make is treating these reagents like standard halogenated solvents (e.g., DCM). This leads to two specific failure modes:
The "Burning Hand" Phenomenon: Delayed chemical burns under nitrile gloves due to rapid permeation.
The "Lab Evacuation" Event: Inadequate quenching of glassware leading to lachrymatory vapors entering the general lab atmosphere.
This guide serves as your Tier 3 Technical Support documentation to prevent these scenarios.
Module 1: Personal Protective Equipment (PPE) Troubleshooting
User Issue: "I wore standard nitrile gloves, but 10 minutes later my skin started burning. Why?"
Root Cause Analysis:
Standard disposable nitrile gloves (4-6 mil) offer poor resistance to organic bromides. Benzyl bromide, for instance, can permeate standard nitrile in <10 minutes . Once the chemical permeates, the glove acts as an occlusive dressing, holding the vesicant against your skin and accelerating the burn.
The Solution: The "Laminate Barrier" Protocol
You must upgrade your glove barrier system. Do not rely on thickness; rely on material compatibility.
Glove Material
Breakthrough Time (Benzyl Bromide)
Protection Level
Recommended Use
Silver Shield® / 4H® (Laminate)
> 480 mins
Maximum
Primary handling, spill cleanup.
Viton®
> 240 mins
High
Prolonged handling.
Standard Nitrile (Double)
< 10 mins
Low (Splash Only)
Not recommended unless used as an outer layer over laminates.
Latex
Immediate
None
DO NOT USE.
Actionable Protocol:
Base Layer: Don a pair of Silver Shield (Laminate) gloves. These are loose-fitting and reduce dexterity.
Outer Layer: Don a pair of standard Nitrile gloves over the laminate gloves. This restores grip and protects the expensive laminate glove from physical abrasion.
Check-Valve: If you spill on the outer nitrile, strip it immediately. The laminate under-layer protects you while you change the outer glove.
Module 2: Operational Logic & Transfer Techniques
User Issue: "The liquid drips out of the pipette tip spontaneously, and the fumes are fogging up the hood sash."
Root Cause Analysis:
Dripping: High density (
g/mL) combined with low surface tension causes the liquid to overcome capillary action in air-displacement pipettes.
Fogging: Hydrolysis. Organic bromides react with atmospheric moisture to release Hydrogen Bromide (
) gas, which forms white fog.
The Solution: Positive Displacement & Trap Systems
Workflow A: The Syringe Transfer (Preferred)
Do not use air-displacement pipettes (e.g., Eppendorf/Gilson) for volumes > 1 mL.
Use a glass syringe with a Luer-lock stainless steel needle.
The "Nitrogen Cushion": Before withdrawing liquid, pull inert gas (
or ) into the syringe, then expel it into the reagent bottle to equalize pressure.
The Wipe: As you withdraw the needle from the septum, immediately wrap the tip in a Kimwipe soaked in 5% Sodium Thiosulfate (see Module 3). This neutralizes the "hanging drop" before it can vaporize.
Workflow B: The HBr Trap (For Reactions)
If your reaction involves heating organic bromides, you will generate HBr gas. You must construct a trap to prevent corrosion of the fume hood ductwork.
Figure 1: HBr Neutralization Train. The empty trap is critical to prevent base from being sucked back into your hot reaction if the temperature drops suddenly.
Module 3: Emergency Response (Spills)
User Issue: "I dropped a 100mL bottle of Benzyl Bromide. My eyes are watering. What do I do?"
Root Cause Analysis:
Lachrymators trigger TRPA1 ion channels in sensory nerves. The "tearing" is a biological warning system. If you ignore it to clean up, you risk pulmonary edema (fluid in lungs).
The Decision Matrix:
Figure 2: Spill Response Logic. Note that spills outside the hood usually require evacuation due to the rapid volatilization of the lachrymator.
Module 4: Quenching & Waste Disposal (The "Bunte Salt" Method)
User Issue: "Can I wash my glassware with water and acetone?"
Status:DENIED.
Washing with water/acetone merely spreads the lachrymator. It does not destroy it. You will gas yourself (and your colleagues) when you take the glassware out of the hood.
The Solution: Nucleophilic Deactivation
You must chemically convert the electrophilic alkyl bromide into a non-volatile, water-soluble salt before cleaning. The best reagent is Sodium Thiosulfate (
) .
The Chemistry:
This forms a Bunte Salt , which is non-volatile and non-toxic.
Quenching Protocol:
Preparation: Prepare a "Quench Bath" in a large beaker inside the hood: saturated aqueous Sodium Thiosulfate (approx. 10-15% w/v).
Soak: Submerge all contaminated glassware, syringes, and needles in this bath.
Wait: Leave for at least 1 hour (overnight is better).
Verify: The solution should remain clear or turn slightly cloudy. If a separate organic layer persists, add a small amount of ethanol to help phase transfer.
Wash: After soaking, the glassware can be rinsed with water and acetone as normal.
Comparison of Neutralizing Agents:
Agent
Pros
Cons
Verdict
Sodium Thiosulfate
Fast reaction, non-toxic products, no fumes.
Requires preparation of solution.
RECOMMENDED
Ammonia ()
Reacts to form amines.
Generates irritating fumes; can form precipitates.
Use only if Thiosulfate unavailable.
Water/NaOH
Hydrolysis to alcohol.
Very slow reaction; often incomplete.
NOT RECOMMENDED
References & Authority
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press.[3]
PubChem. (n.d.). Benzyl Bromide - Safety and Hazards.[4][5][6][7][8] National Library of Medicine.
Ansell Healthcare. (2008). Chemical Resistance Guide: Permeation & Degradation Data. (Data source for laminate vs. nitrile breakthrough times).
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances.
Technical Support Center: Optimizing Yield in Reformatsky-Type Couplings
Welcome to the technical support center for the Reformatsky reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their Reformatsky-ty...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the Reformatsky reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their Reformatsky-type couplings. Here, we move beyond simple protocols to explain the causality behind common issues, providing you with the expert insights needed to achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the reaction's key components and requirements.
Q1: What is the fundamental principle of the Reformatsky reaction?
The Reformatsky reaction is a powerful C-C bond-forming method that couples an aldehyde or ketone with an α-haloester in the presence of metallic zinc.[1][2] The process results in the synthesis of a β-hydroxy ester.[1][2] A key advantage of this reaction is that the organozinc intermediate, known as a Reformatsky enolate, is generated in situ and is generally less reactive than corresponding Grignard or lithium enolates.[3][4] This moderate reactivity prevents unwanted side reactions, such as nucleophilic addition to the ester group of another molecule.[3][4]
Q2: What are the essential components for a successful Reformatsky reaction?
A typical Reformatsky reaction requires:
A Carbonyl Compound: An aldehyde or ketone serves as the electrophile.[5]
An α-Haloester: Typically an α-bromo or α-chloro ester, which acts as the precursor to the nucleophilic enolate.[6]
Metallic Zinc: This is the classical metal used for the oxidative insertion into the carbon-halogen bond to form the organozinc reagent.[3][4]
Anhydrous Aprotic Solvent: Solvents like diethyl ether, tetrahydrofuran (THF), or benzene/ether mixtures are commonly used to provide an inert reaction medium.[1][5]
Q3: Why is the activation of zinc so critical for the reaction's success?
Commercially available zinc dust or powder is often coated with a passivating layer of zinc oxide (ZnO). This oxide layer prevents the zinc metal from participating in the necessary oxidative addition step with the α-haloester, which is the first and most crucial step in forming the Reformatsky enolate.[7][8] Therefore, this ZnO layer must be removed or disrupted to expose a fresh, reactive metal surface. Failure to activate the zinc is one of the most common reasons for reaction failure.[7]
Q4: Which α-haloester is the best choice?
The choice of halogen influences reactivity. α-bromoesters are the most common and represent a good balance of reactivity and stability. α-iodoesters are more reactive but can be less stable and more prone to side reactions. α-chloroesters are less reactive and may require more forcing conditions or highly active zinc to react efficiently.[9]
Troubleshooting Guide: From Failed Reactions to High Yields
This section provides in-depth, problem-oriented guidance to resolve specific experimental challenges.
Q5: My reaction has not started. There are no signs of an exotherm or color change. What should I do?
This is the most frequent issue and almost always points to two primary causes: inactive zinc or the presence of moisture.
Cause 1: Ineffective Zinc Activation. As discussed, the passivating ZnO layer is the primary barrier. If you simply added commercial zinc dust to your flask, it is unlikely to be reactive enough.
Solution: You must employ a robust activation protocol. Several methods exist, ranging from simple chemical treatment to the use of reducing agents. It is crucial to perform these steps under an inert atmosphere (e.g., Nitrogen or Argon) as the activated zinc is highly sensitive to air and moisture.[7] Refer to the "Protocol: Zinc Activation Methods" section below for a detailed comparison and step-by-step guide.
Cause 2: Presence of Water. The Reformatsky enolate is a strong base and will be rapidly quenched by any protic source, particularly water.
Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) before use. Solvents must be anhydrous grade and ideally should be freshly distilled from an appropriate drying agent. Ensure your starting aldehyde/ketone and α-haloester are also dry.[7]
A logical workflow for troubleshooting a non-starting reaction is presented below.
Caption: Troubleshooting workflow for a non-starting Reformatsky reaction.
Q6: The reaction starts but is sluggish and gives a low yield of the desired β-hydroxy ester. What factors should I investigate?
Low conversion can be attributed to several factors, including reaction kinetics and competing side reactions.
Cause 1: Insufficiently Reactive Enolate. Sterically hindered α-haloesters or ketones can slow down the reaction rate.[7] The choice of solvent also plays a significant role in solvating the intermediates and influencing reactivity.
Solution:
Temperature Control: While initiation may require gentle heating, the subsequent coupling reaction temperature can be critical. For some systems, lowering the temperature after initiation improves selectivity and yield.[10]
Solvent Choice: THF is often a superior solvent to diethyl ether due to its better solvating power for the organozinc intermediates.[1][5] For particularly stubborn substrates, consider a two-step procedure where the enolate is pre-formed in a solvent like dimethoxyethane (DME) before the carbonyl compound is added.[5]
Cause 2: Self-Condensation of the Enolate (Blaise Reaction). The Reformatsky enolate can act as a nucleophile and attack a second molecule of the α-haloester. This side reaction is more common when the carbonyl substrate is unreactive or when the local concentration of the enolate is too high.[7][8]
Solution: Employ slow addition. Add the α-haloester slowly to the mixture of activated zinc and the carbonyl substrate. This keeps the instantaneous concentration of the enolate low, favoring the desired cross-coupling over self-condensation.[7]
Cause 3: Dehydration of the Product. The β-hydroxy ester product can sometimes eliminate water under the reaction or workup conditions to form an α,β-unsaturated ester, especially if the workup is too acidic or heated.
Solution: Use a mild acidic workup. A saturated aqueous solution of ammonium chloride (NH₄Cl) is generally preferred over strong acids like HCl for quenching the reaction.[7] This buffered quench minimizes the risk of dehydration.
Key Experimental Protocols & Data
Protocol: Zinc Activation Methods
The choice of activation method can significantly impact reaction initiation and overall yield. The following table summarizes common, field-proven methods.
Activation Method
Reagent(s)
Typical Conditions
Key Considerations
Iodine
I₂ (catalytic amount)
Stir with zinc in solvent (e.g., THF) until the purple color disappears.
Simple and effective. The disappearance of iodine color is a good visual indicator of activation.[6][7]
1,2-Dibromoethane (DBE)
BrCH₂CH₂Br
Reflux with zinc in solvent for ~10-15 min.
Highly effective. The evolution of ethylene gas (bubbling) provides a clear indication of successful activation.[7][8]
Trimethylsilyl chloride (TMSCl)
TMSCl
Stir with zinc in solvent at room temp.
Very effective at removing the oxide layer and can sometimes help solubilize the organozinc intermediate.[7][11]
DIBAL-H
Diisobutylaluminium hydride
Add to zinc slurry at a controlled temp (e.g., 30-40°C).
A powerful method for achieving a rapid and controlled reaction start, particularly useful for difficult substrates or scale-up.[10]
Zinc-Copper Couple
Copper (I) or (II) salt
Treat zinc with a solution of e.g., copper(I) iodide or copper(II) acetate.
Creates a more reactive bimetallic species that can significantly improve yields.[11]
Step-by-Step Protocol: Activation with 1,2-Dibromoethane
Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add zinc dust (2.0 eq).
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times. Maintain a positive pressure of inert gas throughout the procedure.
Solvent Addition: Add anhydrous THF via syringe.
Activation: Add a small amount of 1,2-dibromoethane (DBE) (approx. 5 mol%) via syringe.
Heating: Heat the slurry to a gentle reflux. You should observe gas evolution (ethylene). Maintain reflux for 10-15 minutes.
Cooling: Cool the slurry to the desired reaction temperature. The activated zinc should appear as a fine, grey suspension. It is now ready for the addition of the carbonyl and α-haloester substrates.
Reaction Mechanism Overview
The mechanism of the Reformatsky reaction is a multi-step process that hinges on the formation of the key organozinc enolate. Understanding these steps is crucial for troubleshooting.
Caption: The core mechanistic pathway of the Reformatsky reaction.
The reaction begins with the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester to form an organozinc compound.[3][4] This species, the Reformatsky enolate, often exists as a dimer in solution.[3][4] The carbonyl oxygen of the aldehyde or ketone then coordinates to the zinc atom, leading to a six-membered, chair-like transition state.[3][4] A subsequent rearrangement forms the new carbon-carbon bond, yielding a zinc alkoxide intermediate.[3][4] Finally, a mild acidic workup protonates the alkoxide to give the final β-hydroxy ester product and zinc(II) salts.[3][6]
Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]
BYJU'S. (2019, February 27). Reformatsky reaction. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
Taylor & Francis Online. (2021, November 29). Reformatsky reaction as a key step in the synthesis of natural products: A review. Retrieved from [Link]
ACS Publications. (2009, September 23). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development. Retrieved from [Link]
Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]
Beilstein Journals. (2018, February 2). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
J&K Scientific LLC. (2021, March 23). Reformatsky Reaction. Retrieved from [Link]
RecNotes. (n.d.). Reformatsky Reaction. Retrieved from [Link]
PHARMD GURU. (n.d.). 28. REFORMATSKY REACTION. Retrieved from [Link]
Royal Society of Chemistry. (2012, December 4). Recent advances in the diastereoselective Reformatsky-type reaction. Chemical Society Reviews. Retrieved from [Link]
ACS Publications. (n.d.). Activation of zinc by trimethylchlorosilane. An improved procedure for the preparation of .beta.-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction). The Journal of Organic Chemistry. Retrieved from [Link]
Pearson+. (n.d.). The Reformatsky reaction is an addition reaction in which an orga.... Study Prep. Retrieved from [Link]
PMC. (n.d.). A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. Retrieved from [Link]
ResearchGate. (n.d.). The Reformatsky Reaction. Retrieved from [Link]
Beilstein Journals. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
PMC. (n.d.). SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts. Retrieved from [Link]
Quora. (2013, January 20). In organic chemistry, why is my percent yield so low?. Retrieved from [Link]
Solvent selection for nucleophilic substitution of bromo esters
Technical Support Center: Nucleophilic Substitution of -Bromo Esters Ticket Status: OPEN Agent: Senior Application Scientist Subject: Solvent Selection & Process Optimization for -Bromo Ester Substitution The Core Direct...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Nucleophilic Substitution of
-Bromo Esters
Ticket Status: OPEN
Agent: Senior Application Scientist
Subject: Solvent Selection & Process Optimization for
-Bromo Ester Substitution
The Core Directive: Solvent Selection Logic
As researchers, we often default to DMF or DCM out of habit. However, for
-bromo esters (e.g., ethyl bromoacetate, methyl 2-bromopropionate), the solvent is not just a medium—it is a kinetic switch that dictates the competition between Substitution () , Elimination () , and Hydrolysis .
The Decision Matrix
Use this logic flow to determine your optimal solvent system. Do not guess; analyze your nucleophile (
).
Scenario A: The Nucleophile is an Anionic Salt (e.g., , , Carboxylates)
The Challenge: Salts are insoluble in non-polar solvents but highly solvated (and thus deactivated) in protic solvents (MeOH,
).
The Standard Solution:Polar Aprotic Solvents (DMF, DMSO, NMP).
Mechanism:[1][2][3][4][5][6] These solvents solvate the metal cation (
, ) via their electron-rich dipoles but cannot hydrogen-bond to the anion. This leaves the anion "naked" and highly reactive.
The "Green" Solution:Phase Transfer Catalysis (PTC) in Toluene/Water or EtOAc/Water.
Why? Avoids high-boiling solvents like DMF (hard to remove) and minimizes water contact with the ester.
Scenario B: The Nucleophile is Neutral (e.g., Primary Amines, Anilines, Thiols)
The Challenge: Over-alkylation (forming quaternary salts) and proton scavenging.
The Solution:Mildly Polar Aprotic (THF, Acetonitrile, Acetone) or Chlorinated (DCM, Chloroform).
Note: If using amines, you must add a scavenger base (TEA or DIPEA) or use 2 equivalents of the amine.
Scenario C: The "Finkelstein" Boost (Low Reactivity Substrates)
The Strategy: If the bromide is sluggish (e.g., sterically hindered
-position), switch the solvent to Acetone or Butanone (MEK) and add 10 mol% NaI.
. The iodide is a better leaving group ( rate increases), and NaBr precipitates, driving the equilibrium.
Visualization: Solvent Selection Decision Tree
Figure 1: Decision logic for selecting the optimal solvent system based on nucleophile properties and process constraints.
Troubleshooting: Why is my reaction failing?
Issue 1: "I see the product, but also a lot of starting material remaining."
Diagnosis: The nucleophile is "caged" by solvation or the leaving group is trapped.
Root Cause: You are likely using a protic solvent (Methanol, Ethanol) or a wet aprotic solvent.[7] Hydrogen bonding stabilizes the nucleophile, raising the activation energy for the attack.
Fix:
Switch to Acetonitrile or DMF .
The Finkelstein Trick: Add 0.1 - 0.5 eq of Sodium Iodide (NaI). The iodide displaces the bromide (fast reversible reaction), forming a more reactive
-iodo ester, which reacts faster with your nucleophile.
Issue 2: "I am getting the Elimination product (Alkene) instead of Substitution."
Diagnosis: The
pathway is dominating.
Root Cause:
-protons next to esters are acidic (). If your nucleophile is also a strong base (e.g., Alkoxide ), it will deprotonate rather than substitute.
Fix:
Change the Base: Never use strong alkoxides (NaOMe, KOtBu) with secondary
-bromo esters unless elimination is desired. Use weaker bases: or .
Solvent Switch: Switch to Acetone or Acetonitrile .[7] These solvents do not support basicity as strongly as alcohols do.
Temperature:
is favored at higher temperatures. Cool the reaction to .
Issue 3: "My yield is low, and I smell 'vinegar' (Acid formation)."
Root Cause: Water ingress. Bromo esters hydrolyze easily to bromo-acids, which poison the reaction.
Fix:
Dry Solvents: Use anhydrous solvents (molecular sieves).
Avoid Hygroscopic Solvents: DMF and DMSO absorb water from the air. If you cannot ensure dryness, switch to a Biphasic System (PTC) where the ester stays in the organic layer (Toluene) and the base stays in the water, minimizing contact.
Advanced Protocol: Phase Transfer Catalysis (The "Gold Standard")
For scale-up and purity, Phase Transfer Catalysis (PTC) is superior to using DMF. It allows the use of inorganic bases (
) without dissolving them in the organic phase, preventing ester hydrolysis.
Objective: Substitution of Ethyl Bromoacetate with Sodium Azide (
cation pairs with in the water phase, becomes lipophilic, and shuttles the azide into the Toluene layer. There, the azide is poorly solvated (highly reactive) and displaces the bromide.
Workup: Stop stirring. The layers will separate instantly.
Purification: Wash the organic layer once with water, dry over
, and concentrate.
Visualization: The PTC Mechanism
Figure 2: The Phase Transfer Cycle. Q+ represents the Quaternary Ammonium cation (e.g., Tetrabutylammonium).
Green Chemistry Alternatives
Modern drug development requires moving away from reprotoxic solvents like DMF and DMAc.
Traditional Solvent
Green Alternative
Why switch?
DMF / NMP
Cyrene™ (Dihydrolevoglucosenone)
Cyrene has similar dipolarity to DMF but is cellulose-derived and biodegradable.
DCM
Ethyl Acetate or 2-MeTHF
2-MeTHF is derived from corncobs, separates well from water, and has higher stability than THF.
Acetonitrile
Propylene Carbonate
High boiling point, polar aprotic, non-toxic, but requires high-vac distillation to remove.
Application Note: When using Cyrene, be aware that it can react with primary amines at high temperatures (forming imines). It is ideal for anionic nucleophilic substitutions (azides, cyanides, fluorides).
References
Solvent Effects in Organic Chemistry : Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Phase Transfer Catalysis Guide : Halpern, M. (2000). Phase-Transfer Catalysis in Industry. Phase Transfer Catalysis Communications.
The Finkelstein Reaction : Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.
Green Solvents (Cyrene) : Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative to Dipolar Aprotic Solvents. Chemical Communications.
Reactivity of
-Halo Esters : Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
1H NMR Spectrum of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate , a critical chiral building block in the synthesis of statins and other pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate , a critical chiral building block in the synthesis of statins and other pharmaceutical agents.
This guide distinguishes the specific (2S,3R) diastereomer (typically the syn isomer in this scaffold) from its anti counterpart, utilizing coupling constants and chemical shift analysis as the primary validation tools.
Executive Summary & Structural Logic
The molecule methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate contains two adjacent chiral centers (C2 and C3) bearing heavy electronegative substituents (Br and OH). The stereochemical relationship between these centers dictates the scalar coupling constants (
) observed in the NMR spectrum, which serve as the definitive "fingerprint" for structural validation.
The Stereochemical Challenge
In 2,3-disubstituted butanoates, the (2S,3R) configuration corresponds to the syn diastereomer (assuming standard zig-zag backbone priority). Distinguishing this from the anti (2S,3S) isomer is critical, as they exhibit distinct physical properties and reactivities.
Syn Isomer ((2S,3R)): Characterized by a smaller vicinal coupling constant (
Hz) due to a gauche relationship between H2 and H3 in the preferred hydrogen-bonded conformation.
Anti Isomer ((2S,3S)): Characterized by a larger vicinal coupling constant (
Hz) due to an anti-periplanar arrangement.
Spectral Analysis & Assignments
The following data represents the characteristic 1H NMR profile for the (2S,3R) isomer in CDCl
.
Chemical Shift Data Table[1]
Position
Proton Label
Multiplicity
Chemical Shift (, ppm)
Integration
Coupling Constants (, Hz)
C2
H2
Doublet (d)
4.48
1H
Hz
C3
H3
Multiplet (m)
4.25
1H
, ,
C4
H4a
dd
3.68
1H
,
C4
H4b
dd
3.55
1H
,
Ester
OMe
Singlet (s)
3.82
3H
-
OH
-OH
Broad (br s)
3.10 - 3.50
1H
Variable (concentration dependent)
Note: Chemical shifts may vary slightly (
ppm) depending on concentration and temperature. The coupling constant is the robust invariant for stereochemical assignment.
Mechanistic Insight: The Karplus Relationship
The small coupling constant (
Hz) in the (2S,3R) isomer confirms a gauche dihedral angle () between the C2 and C3 protons. This conformation is stabilized by an intramolecular hydrogen bond between the C3-hydroxyl group and the C1-carbonyl oxygen, locking the molecule in a specific rotamer.
In contrast, the anti isomer ((2S,3S)) adopts a conformation where H2 and H3 are anti-periplanar (
), resulting in a large coupling constant ( Hz).
Comparative Analysis: Syn vs. Anti
The table below provides a direct comparison to enable rapid dereplication of reaction mixtures.
Feature
(2S,3R) - Syn Isomer (Target)
(2S,3S) - Anti Isomer (Alternative)
Diagnostic Value
Coupling
2.5 Hz (Small)
9.0 Hz (Large)
Primary Discriminator
H2 Shift
4.48 ppm
4.35 ppm
Syn H2 is typically deshielded
H3 Signal
Narrow multiplet
Broad multiplet (quartet-like)
Due to large splitting
H4a/H4b
Distinct ABX pattern
Distinct ABX pattern
Less diagnostic
Experimental Protocols
Sample Preparation for High-Resolution NMR
To ensure the resolution required to measure small coupling constants (2-3 Hz), strict adherence to sample preparation protocols is necessary.
Solvent Selection: Use CDCl
(99.8% D) neutralized with basic alumina or silver foil to prevent acid-catalyzed ester hydrolysis or elimination.
Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent. High concentrations (>20 mg) can induce intermolecular H-bonding, broadening the OH signal and obscuring the H3 multiplet.
Shimming: Automated gradient shimming is usually sufficient, but manual touch-up of Z1 and Z2 is recommended if the H2 doublet is not fully resolved to the baseline.
Synthesis Workflow (Context)
This molecule is typically synthesized via the bromohydrin formation of methyl 4-bromo-crotonate or the bromination of methyl 3-hydroxybutanoate derivatives. The workflow below illustrates the critical decision point where stereochemistry is established.
Figure 1: Synthetic pathway logic. Standard bromohydrin formation on a trans-alkene typically yields the Anti ((2S,3S)) isomer. Accessing the Syn ((2S,3R)) isomer often requires specific catalytic control or starting from the cis-alkene.
Structural Visualization & Coupling Tree
The following diagram visualizes the spin system coupling network for the H3 proton, which is the most complex signal in the spectrum.
Figure 2: Spin-spin coupling network centered on H3. The small coupling to H2 is the key indicator of the (2S,3R) configuration.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10921164, (2S,3R)-2-bromo-3-hydroxybutanoic acid. Retrieved from [Link]
Reich, H. J. (2017). WinPLT NMR Coupling Constant Analysis. University of Wisconsin. Retrieved from [Link]
Comparative
The Analytical Challenge: Stereochemical Assignment of Vicinal Dibromides
An in-depth technical analysis for researchers, analytical chemists, and drug development professionals on the methodologies used to assign the stereochemistry of vicinal dibromides. The stereochemical assignment of dias...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, analytical chemists, and drug development professionals on the methodologies used to assign the stereochemistry of vicinal dibromides.
The stereochemical assignment of diastereomeric dibromo esters—such as the erythro and threo forms of methyl 2,3-dibromo-3-phenylpropanoate—is a notorious bottleneck in synthetic chemistry and drug development. While
C NMR spectroscopy is highly sensitive to the spatial arrangement of atoms, the presence of two adjacent bromine atoms introduces severe chemical shift perturbations.
This guide objectively compares the three primary analytical workflows—Empirical NMR Prediction , Quantum Mechanical (DFT-GIAO) Calculations , and Experimental NMR Acquisition —evaluating their performance, accuracy, and ability to handle the complex physics of heavily halogenated stereocenters.
Mechanistic Deep Dive: The Heavy Atom Effect (HAE)
To understand why predicting
C NMR shifts for dibromo esters is difficult, we must examine the causality behind the spectral data. Bromine is a massive nucleus. The core electrons of bromine move at relativistic speeds, leading to a phenomenon known as Spin-Orbit (SO) coupling [1].
When a
C nucleus is directly bonded to a heavy atom like bromine, this relativistic effect induces a significant paramagnetic shielding term. Consequently, the C resonance is shifted upfield (shielded) compared to what standard electronegativity models would predict. Furthermore, the erythro and threo diastereomers experience different -gauche steric compressions in their respective global energy minima, which further modulates these shifts[2].
Standard empirical predictors rely on 2D topological additivity rules and often lack sufficient parameterization for vicinal heavy atoms, leading to predictions that are routinely 5–10 ppm too far downfield.
Performance Comparison of Analytical Workflows
The following table evaluates the performance of the three primary approaches used to resolve diastereomeric dibromo esters.
Analytical Approach
Stereochemical Resolution
Handling of Heavy Atom Effect (Br)
Speed / Throughput
Resource Intensity
Empirical Predictors (e.g., ChemDraw, Mnova)
Poor: Often fails to distinguish subtle -gauche differences between erythro/threo.
Poor: 2D additivity rules fail to account for relativistic spin-orbit coupling.
< 1 minute
Low: Requires only standard software licenses.
DFT-GIAO Calculations (e.g., Gaussian, ORCA)
Excellent: Captures 3D spatial compressions and rotamer populations accurately.
High: Highly accurate if relativistic Effective Core Potentials (ECPs) or parametric scaling are applied.
Ground Truth: Definitive assignment when combined with 2D NOESY/HSQC.
N/A: Reflects the inherent physical reality of the molecule.
Days to Weeks
High: Requires wet-lab synthesis, purification, and spectrometer time.
Quantitative Data Comparison: Methyl 2,3-dibromo-3-phenylpropanoate
To demonstrate the performance gap, below is a comparison of the
C NMR shifts for the C2 and C3 carbons of erythro and threo methyl 2,3-dibromo-3-phenylpropanoate[3],[4].
Carbon Position
Experimental Shift (erythro)
Experimental Shift (threo)
Empirical Prediction (Uncorrected)
DFT-GIAO Prediction (Scaled)
C2 ( to ester)
47.6 ppm
46.6 ppm
~53.1 ppm
47.8 ppm
C3 (benzylic)
51.5 ppm
50.6 ppm
~56.4 ppm
51.2 ppm
Data Note: Empirical predictions drastically overestimate the deshielding effect of the halogens due to the absence of relativistic corrections. Scaled DFT accurately captures the ~1 ppm difference between diastereomers.
To achieve a high-confidence stereochemical assignment, wet-lab synthesis must be tightly coupled with in silico validation.
Experimental Protocol: Stereospecific Bromination
Causality: This protocol utilizes a non-nucleophilic solvent to prevent solvent trapping of the bromonium ion, ensuring a stereospecific anti-addition[5].
Reaction Setup: Dissolve 10.0 mmol of methyl cinnamate in 25 mL of anhydrous CHCl
in a round-bottom flask. Cool the system to 0 °C to minimize radical substitution pathways.
Bromine Addition: Add a solution of Br
(11.0 mmol, 0.56 M in CHCl) dropwise over 30 minutes. The reaction is monitored by TLC until the starting material is consumed.
Quenching: Add 15 mL of saturated aqueous Na
SO. Rationale: Sodium thiosulfate reduces highly reactive unreacted Br to inert bromide salts, preventing oxidative degradation of the product during workup[5].
Extraction & Acquisition: Extract with CHCl
, dry over anhydrous NaSO, and concentrate in vacuo. Acquire 1D C and 2D HSQC/HMBC spectra in CDCl at 298 K using a 400 MHz or higher spectrometer.
Computational Protocol: DFT-GIAO Prediction
Causality: Standard DFT underestimates van der Waals interactions; therefore, dispersion corrections (D3) are mandatory to accurately model the steric bulk of the bromine atoms[6].
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search for both the erythro and threo isomers to identify all conformers within a 5 kcal/mol energy window.
Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP-D3/def2-SVP level of theory, incorporating a Polarizable Continuum Model (PCM) for chloroform[6].
NMR Shielding Calculation: Calculate the isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.
Statistical Validation: Apply DP4+ probability analysis. This statistical framework applies empirical scaling factors to the raw calculated tensors, effectively correcting for the systematic errors introduced by the heavy atom effect of bromine, yielding a >99% confidence assignment[1],[2].
Integrated Analytical Workflow
Integrated experimental and computational workflow for resolving diastereomeric NMR shifts.
Conclusion
For the stereochemical assignment of diastereomeric dibromo esters, empirical NMR predictors are fundamentally inadequate due to their inability to model the relativistic spin-orbit coupling induced by heavy halogens. While experimental NMR remains the ground truth, the optimal, modern workflow pairs high-resolution experimental acquisition with DFT-GIAO calculations utilizing dispersion corrections and DP4+ statistical scaling . This combined approach self-validates the structural assignment, ensuring absolute confidence in drug development pipelines.
References
1.[1] Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A. acs.org. 1
2.[2] Synthesis of four diastereomers of notoryne and their 13C NMR chemical shifts analysis. ias.ac.in. 2
3.[6] DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. mdpi.com. 6
4.[3] Structure-dependent oxidative bromination of unsaturated C-C bonds mediated by Selectfluor. amazonaws.com. 3
5.[5] Visible-Light Photocatalysis and Studies Towards the Total Synthesis of Sandresolide A. uni-regensburg.de. 5
6.[4] Functional Viologens for Electrochemical Applications. kent.ac.uk. 4
IR spectroscopy peaks for alpha-bromo beta-hydroxy esters
This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy characteristics of -bromo -hydroxy esters . It is designed for researchers synthesizing these compounds—often via Reformatsky-type reac...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy characteristics of
-bromo -hydroxy esters . It is designed for researchers synthesizing these compounds—often via Reformatsky-type reactions using -dibromo esters or bromohydrin formation from acrylates—and requires precise structural validation.
IR Spectroscopy Guide:
-Bromo
-Hydroxy Esters
Introduction & Structural Context
-Bromo -hydroxy esters represent a highly functionalized structural motif (). They serve as critical intermediates in the synthesis of -epoxy esters (Darzens reaction precursors) and -lactams.
Accurate IR interpretation requires deconvoluting two competing electronic effects:
Inductive Effect (+I): The
-bromine atom withdraws electron density, strengthening the C=O bond and shifting absorption to a higher frequency .
Intramolecular Hydrogen Bonding: The
-hydroxyl group can form a transient 5-membered ring with the carbonyl oxygen, weakening the C=O bond and shifting absorption to a lower frequency .
This guide isolates these variables to provide a definitive spectral fingerprint.
Comparative Spectral Analysis
The following table contrasts the target molecule against its structural precursors to establish a baseline for identification.
Table 1: Characteristic IR Wavenumbers (
)
Functional Group
Simple Ester (Baseline)
-Bromo Ester (Inductive Effect)
-Hydroxy Ester (H-Bond Effect)
-Bromo -Hydroxy Ester (Target)
Stretch
1735 – 1745
1750 – 1760
1730 – 1740
1750 – 1765
Stretch
N/A
N/A
3400 – 3550 (broad)
3450 – 3550 (broad)
Stretch
N/A
500 – 700
N/A
550 – 650
Stretch
1150 – 1250
1150 – 1250
1150 – 1250
1180 – 1260
Key Insight: In
-bromo -hydroxy esters, the inductive effect of the halogen dominates , typically keeping the carbonyl frequency elevated () despite the potential lowering effect of hydrogen bonding.
Mechanistic Visualization
The diagram below illustrates the competing electronic vectors and the formation of the intramolecular hydrogen bond that defines the spectral fine structure.
Caption: Figure 1. Competing electronic effects on the carbonyl stretching frequency. The
-halogen inductive effect generally overrides the H-bonding redshift.
Experimental Protocol: Synthesis & Analysis
To validate these spectral peaks, the following protocol outlines the synthesis of an
-bromo -hydroxy ester via a modified Reformatsky reaction, followed by IR characterization.
Phase A: Synthesis (Reformatsky with Ethyl Dibromoacetate)
Note: Standard Reformatsky uses ethyl bromoacetate. Using ethyl dibromoacetate retains one bromine atom in the final product.
Activation: Flame-dry a 3-neck flask under
. Add Zinc dust (1.2 eq) and activate with TMSCl (0.05 eq) in dry THF.
Addition: Add Ethyl Dibromoacetate (1.0 eq) and the target Aldehyde (0.8 eq) dropwise at 0°C.
Mechanistic Note: The zinc inserts into one C-Br bond, forming the enolate which attacks the aldehyde. The second bromine remains at the
-position.
Reaction: Stir at 0°C for 2 hours, then warm to RT. Monitor via TLC.
Quench: Hydrolyze with cold 1M HCl. Extract with
.
Purification: Silica gel chromatography (Hexanes/EtOAc).
Phase B: IR Spectroscopy Workflow
Sample Prep (Liquid): Place a drop of the purified oil between two NaCl or KBr plates (Neat film).
Why Neat? Maximizes the observation of intermolecular vs. intramolecular H-bonding.
Sample Prep (Solid): Grind 1-2 mg of product with 100 mg dry KBr; press into a transparent disc.
Acquisition: Scan from 4000 to 400
(32 scans, 4 resolution).
Analysis:
Zone 1 (3600-3400): Look for the broad OH stretch.
Zone 2 (1760-1730): Zoom in on the Carbonyl. A sharp peak at >1750 confirms the
-Br presence. If it is <1740, the Br may have been lost (reduced) or the product is a simple -hydroxy ester.
Zone 3 (Fingerprint): Check 600-500
for C-Br stretch (often weak/obscured).
Diagnostic Flowchart
Use this logic gate to confirm your product structure based on IR data.
Caption: Figure 2. Decision tree for validating
-bromo -hydroxy ester synthesis.
References
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
IR Spectral Data for
-Halo Esters:
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for inductive shifts in carbonyls).
Intramolecular Hydrogen Bonding in Hydroxy Esters
Borho, N., et al. (2006).[1] "Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters." Physical Chemistry Chemical Physics.[1]Link
The Definitive Guide to Chiral HPLC for Enantiomeric Excess (ee) Determination: A Comparative Analysis of Stationary Phases
In modern pharmaceutical development, the stereochemistry of a drug molecule is a critical quality attribute. Because enantiomers can exhibit drastically different pharmacological and toxicological profiles, regulatory a...
Author: BenchChem Technical Support Team. Date: March 2026
In modern pharmaceutical development, the stereochemistry of a drug molecule is a critical quality attribute. Because enantiomers can exhibit drastically different pharmacological and toxicological profiles, regulatory agencies mandate rigorous control over chiral purity. While chiroptical methods (like Circular Dichroism) and Gas Chromatography (GC) have their niches, High-Performance Liquid Chromatography (HPLC) remains the analytical gold standard for determining enantiomeric excess (ee) due to its superior resolution, sensitivity, and reliability 1.
This guide provides an authoritative, mechanistic comparison of Chiral Stationary Phases (CSPs) and outlines a self-validating experimental workflow for robust ee determination.
Mechanistic Comparison of Chiral Stationary Phases (CSPs)
The heart of chiral HPLC is the stationary phase. Enantiomeric resolution occurs because the two enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector on the column. Because chiral recognition is highly empirical, selecting the right CSP requires understanding the underlying binding causality.
Polysaccharide-Based CSPs (The Workhorses): Comprising amylose or cellulose derivatives (typically phenylcarbamates), these columns account for approximately 90% of all documented chiral HPLC procedures 2. The chiral recognition mechanism relies on the polymer's helical structure, which creates chiral cavities. Analytes are separated via a combination of steric fit (inclusion), hydrogen bonding (via carbamate linkages), and
stacking.
Macrocyclic Glycopeptides: Utilizing antibiotics like Vancomycin or Teicoplanin, these phases excel with polar or ionizable compounds (e.g., amino acids). The mechanism is driven by steric inclusion within the macrocyclic "basket," coupled with strong dipole stacking and ionic interactions.
Pirkle-Type (Brush-Type) CSPs: Built on rational design via the "three-point interaction" model. These columns (e.g., Whelk-O1) require the analyte to have specific
-acid/-base aromatic rings and hydrogen bond donors/acceptors. They offer exceptionally high loadability, making them ideal for preparative scale-up.
Table 1: Comparative Overview of Chiral Stationary Phases
Because predicting the exact chiral cavity fit is nearly impossible, multimodal screening of columns with complementary selectivities is recognized as the most efficient strategy to bypass the trial-and-error bottleneck 3.
Fig 1: Systematic self-validating workflow for chiral HPLC method development and ee determination.
Self-Validating Experimental Protocol for ee Determination
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical data, the following step-by-step protocol embeds self-validating checks.
Phase 1: System Suitability & Baseline Establishment
Blank Injection: Inject the sample diluent (mobile phase).
Causality: Ensures no ghost peaks, system peaks, or carryover from previous runs interfere with the specific retention windows of the enantiomers.
Racemic Reference Injection: Inject a
solution of the racemic standard.
Causality: This is the most critical validation step. It confirms the column's ability to resolve the enantiomers (target Resolution
) and validates that the UV detector response is identical for both isomers in an achiral environment (Peak Area ratio must be 50:50 ± 1%).
Phase 2: Multimodal Column Screening
Parallel Screening: Route the racemic sample through a column-switching valve connected to 4 distinct CSPs (e.g., AD-H, OD-H, Chirobiotic V, Whelk-O1). Run a standardized mobile phase gradient or isocratic hold (e.g., Hexane/IPA 90:10).
Causality: Coupling columns with complementary selectivities acts as a rapid screening approach 4. Because chiral recognition relies on exact 3D spatial alignment, empirical screening prevents weeks of sequential trial-and-error.
Phase 3: Method Optimization
Modifier Adjustment: If peaks exhibit tailing, add
Diethylamine (DEA) for basic analytes or Trifluoroacetic acid (TFA) for acidic analytes.
Causality: Basic analytes tail heavily on silica. Basic additives competitively bind to residual unendcapped silanols on the silica support, preventing secondary, non-enantioselective interactions that degrade chiral resolution.
Phase 4: Sample Analysis & ee Calculation
Asymmetric Sample Injection: Inject the synthesized or purified enantioenriched sample.
Integration & Calculation: Determine the area of the major (
) and minor () peaks. Calculate the enantiomeric excess using the standard formula:
Comparative Experimental Data (Case Study)
To illustrate the empirical nature of CSP selection, Table 2 demonstrates the multimodal screening results for a model basic pharmaceutical intermediate (Racemic Citalopram) across four different columns.
Table 2: Chromatographic Performance of Racemic Citalopram on Various CSPs
Column (CSP)
Mobile Phase
Ret. Time (R)
Ret. Time (S)
Resolution ()
Selectivity ()
Chiralpak AD-H
Hexane/EtOH/DEA (90:10:0.1)
8.4 min
10.2 min
2.1
1.25
Chiralcel OD-H
Hexane/EtOH/DEA (90:10:0.1)
9.1 min
9.5 min
0.6
1.05
Chirobiotic V
MeOH/NH₄TFA (100:0.1)
12.3 min
12.3 min
0.0
1.00
Whelk-O1
Hexane/IPA (80:20)
15.2 min
16.8 min
1.4
1.12
Data Interpretation: The amylose-based Chiralpak AD-H provides baseline resolution (
), making it the validated choice for determining the ee of this specific compound. The macrocyclic and cellulose-based columns failed to provide adequate chiral cavities for this specific steric bulk.
Expert Insights: Causality & Troubleshooting
The Immobilization Advantage: Historically, coated polysaccharide phases would bleed or dissolve if exposed to strong solvents like dichloromethane (DCM) or ethyl acetate. Immobilization of the chiral polymer brings a new generation of stability, allowing the use of previously "forbidden" solvents 5. Introducing DCM into the mobile phase drastically alters the steric environment of the chiral cavity, often unlocking baseline resolution for compounds that fail in standard Hexane/Alcohol mixtures.
Temperature Inversion Phenomenon: Chromatographers intuitively lower column temperatures to increase retention and resolution (enthalpy-driven separations). However, chiral separations sometimes exhibit an inversion temperature (
). Below , the separation is enthalpy-controlled; above it, entropy dominates. If a separation yields an of 1.0 at 25°C, testing at 40°C might surprisingly yield baseline resolution due to favorable entropic changes in the analyte-selector complex.
References
"Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography", Herald Scholarly Open Access.[Link]
"Chiral Stationary Phases for Liquid Chromatography: Recent Developments", NIH/PMC.[Link]
"Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases", Chromatography Online.[Link]
"Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC", PharmTech.[Link]
"Coupling chiral stationary phases as a fast screening approach for HPLC method development", ResearchGate.[Link]
Stereochemical Assignment of 2,4-Dibromo-3-hydroxybutanoate Isomers: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the stereochemical assignment of 2,4-dibromo-3-hydroxybutanoate isomers. It is structured to serve researchers and drug development professionals requiring r...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the stereochemical assignment of 2,4-dibromo-3-hydroxybutanoate isomers. It is structured to serve researchers and drug development professionals requiring rigorous methodology for chiral intermediate characterization.
Executive Summary
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate (CAS 88824-09-3) and its stereoisomers act as critical chiral building blocks in the synthesis of statin side chains, carnitine analogs, and
-lactam antibiotics.[1] The presence of two vicinal chiral centers (C2 and C3) combined with bulky bromine substituents creates a complex stereochemical landscape comprising four isomers: two enantiomeric pairs forming syn (erythro) and anti (threo) diastereomers.
Accurate assignment of these isomers is non-trivial due to the conformational flexibility introduced by the
-hydroxy- -bromo motif. This guide compares three primary assignment methodologies—NMR Spectroscopy , X-ray Crystallography , and Chemical Correlation —evaluating their performance based on resolution, sample requirements, and throughput.
Part 1: The Stereochemical Landscape
The molecule possesses two stereocenters, C2 and C3.[2] The connectivity is defined as:
The Isomers[2][3][4]
Threo (Anti) Pair :
and .
Configuration: Substituents (Br at C2 and OH at C3) are on opposite sides in the Fischer projection.
Stability: Often thermodynamically preferred due to reduced steric repulsion between the C2-Br and C3-OH groups in the anti-periplanar conformation.
Erythro (Syn) Pair :
and .
Configuration: Substituents are on the same side in the Fischer projection.
Conformation & Hydrogen Bonding
In non-polar solvents (e.g.,
), an intramolecular hydrogen bond often forms between the C3-hydroxyl proton and the C1-carbonyl oxygen. This locks the molecule into a specific conformation, which is the basis for NMR-based assignment.
Part 2: Methodological Comparison
Method A:
NMR Spectroscopy (
-Coupling Analysis)
Status : The Workhorse (High Throughput, Moderate Reliability)
NMR assignment relies on the Karplus relationship applied to the vicinal coupling constant,
.
Mechanistic Logic
The magnitude of
depends on the dihedral angle () between and .
Threo (Anti) Isomers : In the H-bonded conformation, the protons
and typically adopt an anti-periplanar arrangement ().
Observed
: Large ().
Erythro (Syn) Isomers : In the H-bonded conformation, the protons
and adopt a gauche arrangement ().
Observed
: Small ().
Experimental Protocol
Sample Prep : Dissolve 10-20 mg of the isomer in 0.6 mL of anhydrous
.
Note: Avoid DMSO-d6 or Methanol-d4 initially, as they disrupt the intramolecular H-bond, averaging the conformations and converging the
values.
Acquisition : Acquire a standard
spectrum (minimum 400 MHz).
Analysis : Locate the doublet (or dd) for the C2 proton at
ppm and the multiplet for C3 at ppm. Measure the coupling constant.
Cons : Ambiguous if conformational locking is weak. Requires pure diastereomers for clear assignment.
Method B: X-Ray Crystallography
Status : The Gold Standard (Absolute Certainty)
Single-crystal X-ray diffraction (XRD) provides the absolute configuration (R/S) directly, utilizing the anomalous scattering of the heavy bromine atoms.
Mechanistic Logic
Bromine atoms (
) have a significant anomalous scattering contribution with Cu-K or Mo-K radiation. This allows for the determination of the Flack parameter, which distinguishes between enantiomers (e.g., vs ) without needing a known chiral reference.
Experimental Protocol
Crystallization : Dissolve 50 mg of the compound in a mixture of Hexane/Ethyl Acetate (8:2). Allow slow evaporation at 4°C.
Tip: If the ester is an oil, derivatize to the p-nitrobenzoate ester to encourage crystallization.
Data Collection : Collect data at 100 K to reduce thermal motion.
Refinement : Refine the structure and calculate the Flack parameter. A value near 0.0 confirms the absolute configuration; a value near 1.0 indicates the inverted structure.
Performance Verdict :
Pros : Unambiguous determination of relative and absolute stereochemistry.
Method C: Chemical Correlation (Epoxide Formation)
Status : The Validator (Chemical Proof)
Converting the bromohydrin to an epoxide allows correlation with known standards.
Mechanistic Logic
Treatment of 2,4-dibromo-3-hydroxybutanoate with a mild base (e.g.,
) induces intramolecular displacement of the C2-bromide by the C3-alkoxide.
Mechanism : The reaction proceeds with inversion of configuration at C2.
Threo Isomer
Trans-Epoxide ( for epoxide protons).
Erythro Isomer
Cis-Epoxide ().
Experimental Protocol
Reaction : Stir 0.5 mmol of substrate with 1.5 eq
in acetone at RT for 2 hours.
Workup : Filter salts and evaporate solvent.
Analysis : Analyze the crude epoxide by
NMR. Compare the epoxide proton coupling to literature values for methyl 2,3-epoxybutanoates.
Part 3: Performance Comparison Matrix
Feature
NMR Spectroscopy
X-Ray Crystallography
Chemical Correlation
Primary Output
Relative Stereochem (Diastereomer ID)
Absolute Stereochem (Enantiomer ID)
Relative Stereochem (via Product)
Sample Req.
~10 mg (Recoverable)
~50 mg (Crystal needed)
~50 mg (Destructive)
Time to Result
< 1 Hour
1-3 Days
1 Day
Reliability
High (if J values distinct)
Absolute
High (mechanistic dependence)
Cost
Low
High
Moderate
Best For
Routine screening of reaction mixtures
Final confirmation of lead compound
Verifying ambiguous NMR data
Part 4: Decision Pathway Visualization
The following diagram outlines the logical workflow for assigning the stereochemistry of an unknown sample of 2,4-dibromo-3-hydroxybutanoate.
Caption: Logical workflow for the stereochemical assignment of 2,4-dibromo-3-hydroxybutanoate isomers, prioritizing non-destructive NMR techniques before escalating to chemical correlation or X-ray diffraction.
References
Sigma-Aldrich . Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate Product Specification. Retrieved from
Seebach, D., et al. (1987). Preparation of (R)-3-Hydroxybutanoic Acid and Derivatives. Organic Syntheses, 65, 230. Retrieved from
Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society.
BenchChem . Synthesis and Analysis of Hydroxybutanoate Derivatives. Retrieved from
PubChem . 2,4-dibromo-3-hydroxybutanoate Compound Summary. Retrieved from
Mass spectrometry fragmentation of methyl dibromo hydroxybutanoate
Technical Guide: Mass Spectrometry Profiling of Methyl Dibromo Hydroxybutanoate Executive Summary Methyl dibromo hydroxybutanoate (typically the 2,4-dibromo-3-hydroxy isomer, a key intermediate in the synthesis of functi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Mass Spectrometry Profiling of Methyl Dibromo Hydroxybutanoate
Executive Summary
Methyl dibromo hydroxybutanoate (typically the 2,4-dibromo-3-hydroxy isomer, a key intermediate in the synthesis of functionalized benzoxazinoids and statin precursors) presents a unique analytical challenge.[1] Its multifunctional nature—containing a labile hydroxyl group, two heavy halogen atoms, and an ester moiety—creates a complex mass spectral signature.[1]
This guide compares two primary analytical workflows: Direct Injection Electron Ionization (DI-EI) versus Trimethylsilyl (TMS) Derivatization .[1] While DI-EI offers speed, our comparative analysis demonstrates that TMS Derivatization provides superior structural fidelity, preventing the thermal dehydrobromination artifacts common in direct analysis.[1]
Part 1: The Isotopic Fingerprint (The "Triad")[1]
Before analyzing fragmentation pathways, researchers must validate the molecular ion cluster.[1] The presence of two bromine atoms creates a definitive 1:2:1 isotopic triad due to the natural abundance of
Result: Preservation of the molecular integrity.[1] The spectrum retains the high-mass isotopic clusters, allowing for confident structural confirmation.[1]
Part 3: Fragmentation Mechanics & Pathways
Understanding the causality of fragmentation is critical for peak assignment.[1]
Alpha-Cleavage (Ester Directed)
The radical cation localizes on the carbonyl oxygen.[1] Homolytic cleavage adjacent to the carbonyl leads to the loss of the methoxy radical (
Pattern: The remaining mono-bromo fragment collapses to a 1:1 doublet (m/z 197, 199).[1]
McLafferty-Like Rearrangement (TMS Method)
In the derivatized form, the bulky TMS group alters fragmentation.[1] A characteristic silicon-stabilized rearrangement often yields a strong peak at m/z 73 (
) or m/z 75 (), confirming the presence of the hydroxyl group.[1]
Visualization of Fragmentation Pathways
Figure 1: Mechanistic fragmentation tree for Methyl 2,4-dibromo-3-hydroxybutanoate.[1] Green nodes indicate structurally diagnostic ions; Red indicates thermal artifacts common in direct injection.[1]
Part 4: Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
Protocol A: TMS Derivatization (Recommended)[1]
Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous pyridine.
Distinguishing Threo and Erythro Isomers of Bromohydrins: A Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Stereochemical assignment via NMR spectroscopy, chemical derivatization kinetics, and mechanistic analysis.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Process Development Scientists.
Scope: Stereochemical assignment via NMR spectroscopy, chemical derivatization kinetics, and mechanistic analysis.
Executive Summary
The precise assignment of relative stereochemistry in bromohydrins is a critical checkpoint in the synthesis of epoxides, amino alcohols, and complex pharmacophores. The terms erythro (syn-like) and threo (anti-like) describe the diastereomeric relationship between vicinal chiral centers.
In acyclic systems capable of intramolecular hydrogen bonding (e.g., 1,2-bromohydrins), NMR coupling constants (
) and epoxidation kinetics serve as the primary distinguishing metrics.
Erythro Isomers: Typically exhibit large coupling constants (
Hz) and convert rapidly to trans-epoxides .
Threo Isomers: Typically exhibit small coupling constants (
Hz) and convert slowly to cis-epoxides .
Mechanistic Origins & Stereochemical Definitions
To distinguish these isomers, one must first understand their formation and conformational preferences. The nomenclature derives from carbohydrate chemistry but maps to modern syn/anti definitions as follows:
Isomer
Fischer Projection
Zig-Zag Backbone
Origin (Anti-Addition to...)
Erythro
Identical groups on same side
Syn relationship
Trans-alkene (e.g., E-stilbene)
Threo
Identical groups on opposite side
Anti relationship
Cis-alkene (e.g., Z-stilbene)
Conformational Locking via Hydrogen Bonding
In non-polar solvents (e.g.,
), bromohydrins form an intramolecular hydrogen bond between the hydroxyl proton and the bromine atom (). This interaction "locks" the molecule into a specific gauche conformation, making values diagnostic.
Method 1:
NMR Spectroscopy (The Gold Standard)
The Karplus equation relates the vicinal coupling constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
interaction (gauche) while keeping the bulky phenyl groups anti (steric preference), the C-H bonds align anti to each other.
Result: Large
value.
Threo Isomer (from cis-stilbene):
To maintain the
interaction (gauche) while minimizing phenyl-phenyl repulsion, the C-H bonds are forced into a gauche alignment.
Result: Small
value.
Critical Note: This rule holds for 1,2-disubstituted systems with bulky groups (e.g., Ph, t-Bu). In flexible aliphatic chains or polar solvents (DMSO, Methanol) that disrupt H-bonding, population averaging occurs, and
values may converge ( Hz), requiring Method 2.
Method 2: Chemical Derivatization (Epoxidation Kinetics)
If NMR data is ambiguous, conversion to the corresponding epoxide provides a definitive functional test. The reaction proceeds via an intramolecular
mechanism (Williamson ether synthesis type), requiring an anti-periplanar arrangement of the alkoxide oxygen and the bromine leaving group.
The Protocol
Treat the bromohydrin with a base (e.g., KOH or NaH). Monitor the reaction rate and product stereochemistry.
Bromohydrin Isomer
Transition State Energy
Reaction Rate
Product
Erythro
Low (Bulky groups anti)
Fast ()
Trans-Epoxide
Threo
High (Bulky groups eclipsed)
Slow ()
Cis-Epoxide
Experimental Logic
Erythro: Rotation to the required anti-periplanar transition state places the bulky R-groups anti to each other. This is energetically favorable.
Threo: Rotation to the reactive conformation forces the bulky R-groups to eclipse (syn-pentane interaction). This steric penalty significantly retards the reaction rate.
Visualization of Stereochemical Pathways
The following diagram illustrates the correlation between alkene geometry, bromohydrin stereochemistry, and NMR/Epoxidation outcomes.
Caption: Stereochemical flow from alkene precursors to epoxide products, highlighting the diagnostic NMR signals and reaction kinetics for erythro vs. threo isomers.
Experimental Protocols
A. Synthesis and Isolation (General Procedure)
Note: This protocol assumes a stilbene-like substrate.
Dissolution: Dissolve the alkene (1.0 equiv) in DMSO/Water (10:1 v/v).
Bromination: Add N-Bromosuccinimide (NBS, 1.2 equiv) portion-wise at 0°C.
Quench: Stir for 1 hour, then quench with saturated
.
Extraction: Extract with Ethyl Acetate (
). Wash organic layer with brine, dry over .
Purification: Purify via silica gel chromatography. Note: Erythro and Threo isomers often have distinct
values; Erythro is typically less polar due to internal H-bonding.
B. NMR Characterization Workflow
Sample Prep: Dissolve 5-10 mg of purified bromohydrin in 0.6 mL
. Avoid DMSO-d6 initially as it disrupts the diagnostic H-bond.
Author: BenchChem Technical Support Team. Date: March 2026
In-Depth Technical Guide: Reference Standards for Methyl 2,4-Dibromo-3-hydroxybutanoate Analysis
Introduction & Chemical Causality
Methyl 2,4-dibromo-3-hydroxybutanoate (CAS: 88824-09-3) is a highly functionalized, chiral aliphatic ester. It serves as a critical building block and a highly scrutinized impurity standard in the synthesis of statin side-chains and other active pharmaceutical ingredients (APIs)[1][2]. Because it possesses two halogenated stereocenters and a free hydroxyl group, the molecule is chemically labile. Establishing a high-purity reference standard requires orthogonal analytical techniques to account for both chemical purity and enantiomeric excess (ee).
The Causality of Degradation:
The structural proximity of the hydroxyl group at the C3 position and the bromines at C2 and C4 makes this compound highly susceptible to intramolecular cyclization (epoxide formation) under basic conditions. Furthermore, it is prone to dehydrobromination (elimination) under thermal stress. Consequently, reference standards must be stored under inert atmospheres at 2–8°C[3]. This thermal lability directly impacts the choice of analytical methodology: traditional Gas Chromatography (GC) often induces on-column degradation, making Liquid Chromatography (LC) and Quantitative Nuclear Magnetic Resonance (qNMR) the preferred modalities.
Comparison of Analytical Modalities for Standard Certification
To qualify a primary reference standard, analysts must move beyond simple area-percent chromatography—which ignores non-UV absorbing impurities and inorganic salts—and utilize absolute quantification methods[4][5].
Table 1: Comparison of Analytical Modalities for Standard Qualification
Analytical Modality
Primary Function
Advantages
Limitations
1H-qNMR
Absolute Mass Purity
Direct SI-traceable quantification; no identical reference standard needed; detects non-chromophoric organics.
High upfront instrument cost; lower sensitivity for trace impurities (<0.1%).
Chiral HPLC-UV
Isomeric Purity (ee)
Separates the (2S,3R) target from other diastereomers/enantiomers; high precision.
Requires low UV wavelength (210 nm) due to lack of strong chromophores; requires existing standards.
GC-MS
Volatile Impurities
Excellent resolution for residual solvents and volatile byproducts.
High risk of thermal degradation (dehydrobromination) in the inlet.
Karl Fischer
Water Content
Highly specific for moisture.
Consumes sample; requires careful handling of hygroscopic materials.
Experimental Protocols: Self-Validating Systems
Protocol 1: Absolute Purity Determination via 1H-qNMR
qNMR acts as the foundational truth for primary standard certification because the signal integral is directly proportional to the number of nuclei, independent of the molecule's extinction coefficient[4][6].
Calibrant Selection: Select an internal standard, such as NIST-traceable Maleic Acid or DSS, that has a known absolute purity and produces a distinct NMR signal (e.g., singlet at ~6.2 ppm) that does not overlap with the aliphatic signals of methyl 2,4-dibromo-3-hydroxybutanoate.
Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of the calibrant using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of anhydrous DMSO-d6 or CDCl3.
Acquisition Parameters (Causality Check):
Pulse Angle: 90° for maximum signal-to-noise.
Relaxation Delay (D1): Set D1 to at least 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton (typically 30–60 seconds). Causality: Failing to allow complete relaxation will artificially truncate the signal of slower-relaxing nuclei, skewing the purity calculation downward and invalidating the test.
Scans: 64–128 to ensure a signal-to-noise ratio > 250:1.
Data Processing: Phase and baseline correct the spectrum manually. Integrate the calibrant peak and a distinct analyte peak (e.g., the methoxy protons at ~3.8 ppm). Calculate mass fraction purity using the standard qNMR equation.
Protocol 2: Enantiomeric Excess (ee) via Chiral HPLC-UV
Once absolute purity is established, the stereochemical integrity must be validated.
Column Selection: Use an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG or AD-H, 250 x 4.6 mm, 5 µm).
Mobile Phase: Hexane / Isopropanol (90:10 v/v) delivered isocratically at 1.0 mL/min.
Detection (Causality Check): UV at 210 nm. Causality: Because methyl 2,4-dibromo-3-hydroxybutanoate lacks an aromatic ring or extended conjugation, the ester carbonyl is the primary chromophore, necessitating low-wavelength detection. Baseline drift must be strictly controlled using high-purity HPLC-grade solvents.
Self-Validation Step: Before testing the reference standard, inject a synthesized racemic mixture to prove baseline resolution (Rs > 1.5) of all four possible stereoisomers. This ensures the system is capable of detecting any chiral impurity.
Visualizing Workflows and Mechanisms
Figure 1: Orthogonal testing workflow for reference standard qualification.
Figure 2: Primary degradation pathways impacting standard stability and GC analysis.
References
1.[1] Biocatalytic production of (S)-4-bromo-3-hydroxybutyrate and structurally related chemicals and their applications. Source: PubMed (nih.gov). URL:
2.[3] Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate | 88824-09-3. Source: Sigma-Aldrich. URL:
3.[4] Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Source: MDPI. URL:
4.[5] Quantitative NMR Spectroscopy. Source: Acanthus Research. URL:
5.[6] Quantitative NMR Spectroscopy. Source: University of Oxford. URL:
6.[2] A Review on Synthesis and Applications of Statin Family. Source: Journal of Chemical Reviews. URL:
Proper Disposal Procedures for Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate
[1][2][3][4] Executive Safety Summary Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate (CAS: 88824-09-3) is a functionalized alkyl bromide and ester.[1][2][3] Improper disposal poses significant risks due to its potential a...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4]
Executive Safety Summary
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate (CAS: 88824-09-3) is a functionalized alkyl bromide and ester.[1][2][3] Improper disposal poses significant risks due to its potential as a lachrymator, skin irritant, and environmental toxin.[1][2]
To dispose of this compound safely, one must understand why specific protocols are necessary. This molecule contains three reactive sites relevant to safety:
-Bromo Ester Moiety: The bromine at the C2 position makes the alpha-proton acidic and the carbon electrophilic.[2] Contact with strong bases can trigger dehydrohalogenation (elimination) or hydrolysis, potentially releasing corrosive hydrogen bromide (HBr) gas or generating unstable intermediates.[1]
Secondary Alcohol (C3): Provides a site for oxidation.[2] Mixing with strong oxidizers (e.g., nitric acid, permanganate) in a waste container can lead to exothermic runaway reactions.[1][2]
Terminal Alkyl Bromide (C4): Adds to the total halogen load, necessitating high-temperature incineration to prevent the formation of dioxins during standard combustion.[2]
H315/H319: Causes skin and serious eye irritation.[2][6][4][5][7]
H335: May cause respiratory irritation.[2][6][4][5][7]
Operational Disposal Protocol
Step 1: Waste Stream Segregation
Guidance: Never mix this compound with non-halogenated solvents (e.g., acetone, methanol) unless the entire mixture is labeled and paid for as halogenated waste.[1][2] Halogenated disposal is significantly more expensive; cross-contamination elevates the cost of the entire container.
Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.[2]
Reasoning: Metal containers are prohibited because hydrolysis of the bromo-ester can release trace HBr, which corrodes metal, leading to structural failure and leaks.[1][2]
Venting: Use a vented cap (e.g., Nalgene® Eco-Vented) if the waste solution contains volatile co-solvents, to prevent pressure buildup.[1][2]
Step 3: Chemical Transfer
PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1][2] Work inside a fume hood.
Dilution (Optional but Recommended): If disposing of the pure solid, dissolve it in a minimal amount of a compatible halogenated solvent (e.g., dichloromethane) before adding to the liquid waste carboy.[2] This prevents "hot spots" of reactivity in the waste container.
Add to Carboy: Pour slowly into the designated "Halogenated Waste" carboy.
Step 4: Labeling Compliance
The label must be attached before the first drop of waste enters the container.[2][8]
Required Fields:
Full Chemical Name: Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate.[1][2][3] (No abbreviations/formulas).
Senior Scientist Note: Do not underestimate this compound based on its "intermediate" status. As a vicinal dibromide with a hydroxyl group, Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate presents a dual hazard profile: it is a potent alkylating agent and a severe irritant/corrosive. While some vendors classify it merely as an irritant (H315/H319), structural analogs (alpha-bromo esters) are often lachrymators and corrosive (H314).
Operational Directive: Treat this substance as a Corrosive and Potential Lachrymator . All handling must occur inside a certified chemical fume hood.
Hazard Identification & Risk Assessment
Hazard Class
GHS Code
Description
Mechanism of Action
Skin Corrosion/Irritation
H314 / H315
Causes severe skin burns or irritation.
Alkylation of skin proteins; acid hydrolysis on moist surfaces.